1,2-Diiodotetrafluoroethane
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1,1,2,2-tetrafluoro-1,2-diiodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4I2/c3-1(4,7)2(5,6)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXVPCQHQVWOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(F)(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F4I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073165 | |
| Record name | 1,2-Diiodotetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethane, 1,1,2,2-tetrafluoro-1,2-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
354-65-4 | |
| Record name | 1,2-Diiodotetrafluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrafluoro-1,2-diiodoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,2,2-tetrafluoro-1,2-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diiodotetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-tetrafluoro-1,2-diiodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,2,2-TETRAFLUORO-1,2-DIIODOETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z13I2WELK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Photochemical Properties of 1,2-Diiodotetrafluoroethane (C₂F₄I₂)
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the core photochemical properties of 1,2-diiodotetrafluoroethane (C₂F₄I₂). It delves into the electronic absorption characteristics, the intricate dynamics of its photodissociation, and the subsequent reactions of the resulting radical species. This document is designed to serve as a foundational resource for scientists exploring the application of C₂F₄I₂ in various photochemical processes, offering both theoretical understanding and practical experimental guidance.
Introduction: The Significance of Fluorinated Iodoalkanes in Photochemistry
This compound (CF₂I-CF₂I) is a halogenated hydrocarbon that has garnered significant interest in the field of photochemistry. Its unique structural and electronic properties, largely influenced by the presence of highly electronegative fluorine atoms, distinguish its photochemical behavior from non-fluorinated analogues like 1,2-diiodoethane. The C-I bonds in C₂F₄I₂ are susceptible to cleavage upon absorption of ultraviolet radiation, leading to the formation of reactive radical intermediates. This characteristic makes it a valuable precursor in organic synthesis and materials science for the introduction of fluoroalkyl moieties. Understanding the fundamental photochemical processes of C₂F₄I₂ is paramount for harnessing its synthetic potential and for elucidating complex reaction mechanisms in solution-phase dynamics. This guide will explore the key photochemical attributes of C₂F₄I₂, providing a detailed examination of its light-absorbing properties and the subsequent chemical transformations.
Electronic Absorption Spectroscopy: The Gateway to Photochemistry
The photochemical journey of any molecule begins with the absorption of light. For this compound, the absorption of ultraviolet (UV) light initiates the cleavage of a carbon-iodine bond. This process is governed by the molecule's electronic structure and is characterized by its UV-Vis absorption spectrum.
The UV absorption of haloalkanes is typically characterized by broad, continuous bands arising from n → σ* transitions associated with the carbon-halogen bond.[1] In the case of C₂F₄I₂, the relevant transitions involve the promotion of a non-bonding electron from the iodine atom to an anti-bonding orbital of the C-I bond.
While a complete, high-resolution spectrum with molar absorptivity values is best obtained through experimental measurement, literature suggests that the primary absorption of C₂F₄I₂ occurs in the ultraviolet region. The presence of two C-I bonds and the influence of the fluorine atoms will dictate the precise absorption maxima (λmax) and the molar absorption coefficients (ε).
Table 1: Key Spectroscopic Data for this compound
| Parameter | Value | Reference |
| λmax | Data not explicitly found in search results | [2] |
| Molar Absorptivity (ε) | Data not explicitly found in search results | [2] |
| Primary Electronic Transition | n → σ* (C-I bond) | [1] |
Researchers are advised to consult the primary literature or perform experimental measurements to obtain precise λmax and ε values for their specific solvent and experimental conditions.
Photodissociation Dynamics: A Step-by-Step Mechanistic Insight
Upon absorption of a UV photon, the C₂F₄I₂ molecule undergoes a series of rapid transformations. The study of these dynamics, often on the femtosecond to picosecond timescale, provides a deep understanding of the reaction mechanism. Time-resolved X-ray liquidography has been a particularly powerful technique for elucidating the structural evolution of C₂F₄I₂ and its intermediates in solution.[1][3][4]
The primary photochemical event is the homolytic cleavage of one of the C-I bonds, generating a tetrafluoroiodoethyl radical (C₂F₄I•) and an iodine atom (I•).[1]
C₂F₄I₂ + hν → C₂F₄I• + I•
The Tetrafluoroiodoethyl Radical (C₂F₄I•): Structure and Isomerization
The initially formed C₂F₄I• radical is not a static species. It exists as two primary conformers: anti and gauche. The photodissociation process perturbs the equilibrium distribution of these conformers. Subsequent ultrafast rotational isomerization of the C₂F₄I• radical occurs as it relaxes to a new equilibrium state.[5] The interconversion between the anti and gauche forms is a key feature of the post-dissociation dynamics.
Secondary Reactions and Solvent Effects
Following the initial bond cleavage and radical isomerization, a cascade of secondary reactions can occur. A significant portion of the C₂F₄I• radical can undergo a secondary dissociation, eliminating another iodine atom to form tetrafluoroethylene (C₂F₄).[2]
C₂F₄I• → C₂F₄ + I•
The dissociated iodine atoms can then recombine to form molecular iodine (I₂).[4]
I• + I• → I₂
The solvent environment plays a crucial role in the photodissociation dynamics. While the fundamental reaction pathways of C₂F₄I₂ photodissociation appear to be largely independent of the solvent (e.g., methanol vs. cyclohexane), the rates of certain steps, such as the non-geminate recombination of iodine atoms, can be influenced by solvent properties like viscosity.[3][4] Interestingly, the solvent dependence of the photoreaction of C₂F₄I₂ is reportedly not as pronounced as that of its non-fluorinated counterpart, C₂H₄I₂.[3][4] This highlights the significant impact of fluorination on the solute-solvent interactions and overall reaction dynamics.
Diagram 1: Photodissociation Pathway of this compound
Caption: Photochemical reaction pathway of this compound.
Experimental Protocols: A Guide for the Bench Scientist
To aid researchers in their investigation of C₂F₄I₂ and other photochemically active molecules, this section outlines standardized protocols for key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar absorptivity of C₂F₄I₂.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
This compound (C₂F₄I₂)
-
Spectroscopic grade solvent (e.g., cyclohexane, methanol)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of C₂F₄I₂ and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam path of the spectrophotometer. Record a baseline spectrum.
-
Sample Measurement: Rinse a quartz cuvette with a small amount of the most dilute C₂F₄I₂ solution, then fill the cuvette and place it in the sample beam path. Record the absorption spectrum.
-
Repeat for all Concentrations: Repeat step 5 for each of the prepared dilutions, moving from the least concentrated to the most concentrated.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
For each concentration, record the absorbance at λmax.
-
Plot a graph of absorbance versus concentration (Beer-Lambert plot).
-
The slope of the line will be the molar absorptivity (ε) in L mol⁻¹ cm⁻¹.
-
Determination of Photodissociation Quantum Yield
Objective: To quantify the efficiency of the photodissociation of C₂F₄I₂ at a specific wavelength.
Principle: The quantum yield (Φ) is the ratio of the number of moles of a product formed to the number of moles of photons absorbed by the reactant. This can be determined using chemical actinometry, where a well-characterized photochemical reaction with a known quantum yield is used to measure the photon flux of the light source.
Materials:
-
Photoreactor with a monochromatic light source (e.g., laser or lamp with a bandpass filter)
-
Reaction vessel (quartz or borosilicate glass, depending on the wavelength)
-
Gas chromatograph (GC) or other suitable analytical instrument for product quantification
-
Chemical actinometer solution (e.g., potassium ferrioxalate for UV wavelengths)
-
This compound solution of known concentration
Procedure:
-
Actinometry (Photon Flux Determination):
-
Fill the reaction vessel with the actinometer solution.
-
Irradiate the solution for a specific period, ensuring complete absorption of the incident light.
-
Analyze the actinometer solution to determine the extent of the photochemical reaction (e.g., by spectrophotometry for the ferrioxalate actinometer).
-
Using the known quantum yield of the actinometer, calculate the photon flux (moles of photons per unit time) of the light source.
-
-
Photolysis of C₂F₄I₂:
-
Fill the same reaction vessel with the C₂F₄I₂ solution of known concentration and absorbance at the irradiation wavelength.
-
Irradiate the solution for a measured period under identical conditions as the actinometry experiment.
-
During the irradiation, take aliquots at different time intervals.
-
-
Product Quantification:
-
Analyze the aliquots using a calibrated analytical technique (e.g., GC) to determine the concentration of a specific product (e.g., C₂F₄) formed over time.
-
-
Quantum Yield Calculation:
-
Calculate the initial rate of product formation from the concentration versus time data.
-
Determine the rate of photon absorption by the C₂F₄I₂ solution using the measured photon flux and the absorbance of the solution.
-
The quantum yield (Φ) is calculated as: Φ = (rate of product formation) / (rate of photon absorption)
-
Diagram 2: Experimental Workflow for Quantum Yield Determination
Caption: Workflow for determining the photodissociation quantum yield.
Applications in Photochemical Synthesis
The ability of this compound to serve as a clean source of tetrafluoroiodoethyl radicals (•CF₂CF₂I) and subsequently tetrafluoroethylene upon photolysis makes it a valuable reagent in organic synthesis. These reactive intermediates can participate in a variety of radical-mediated transformations.
While specific, high-yield synthetic applications directly utilizing the photolysis of C₂F₄I₂ are not extensively documented in the initial literature survey, the generated radicals are analogous to those produced by other means in various fluorination reactions. The photochemical approach offers the advantage of mild reaction conditions (often at room temperature) and temporal control over radical generation.
Potential synthetic applications could include:
-
Addition reactions: The •CF₂CF₂I radical can add across double and triple bonds to introduce the -CF₂CF₂I moiety into organic molecules.
-
Polymerization initiation: The radicals generated can potentially initiate the polymerization of various monomers.
-
Surface modification: Photochemical generation of these radicals near a surface could be used to graft fluorinated chains onto materials, altering their surface properties.
Further research into the synthetic utility of C₂F₄I₂ photolysis is a promising area for the development of novel fluorination methodologies.
Conclusion and Future Outlook
This technical guide has provided a detailed overview of the fundamental photochemical properties of this compound. The absorption of UV radiation leads to a cascade of events, starting with the homolytic cleavage of a C-I bond and followed by radical isomerization and secondary dissociation. The influence of solvent on these dynamics, while present, appears less pronounced than in non-fluorinated analogues, highlighting the unique role of fluorine substitution.
For researchers and drug development professionals, C₂F₄I₂ represents a potentially valuable tool for the introduction of fluorinated groups under mild, photochemically controlled conditions. Future research should focus on obtaining high-resolution spectroscopic and quantitative quantum yield data across a range of solvents and excitation wavelengths. Furthermore, a systematic exploration of its synthetic applications will undoubtedly unlock new avenues for the construction of complex fluorinated molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography | MDPI [mdpi.com]
- 3. DSpace at KOASAS: Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography [koasas.kaist.ac.kr]
- 4. Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Conformational Analysis of 1,2-Diiodotetrafluoroethane
This guide provides a comprehensive technical overview of the conformational analysis of 1,2-diiodotetrafluoroethane (C₂F₄I₂), a molecule of interest in fields ranging from physical chemistry to materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structural preferences and dynamics of this halogenated ethane derivative. We will delve into the experimental and theoretical methodologies employed to characterize its conformational landscape, with a focus on the interplay of steric and electronic effects that govern the equilibrium between its rotational isomers.
Introduction: The Significance of Conformational Isomerism in Halogenated Ethanes
Conformational isomerism, arising from the rotation around single bonds, plays a pivotal role in determining the physical, chemical, and biological properties of molecules. In the case of 1,2-disubstituted ethanes, the relative orientation of the substituents gives rise to distinct conformers, primarily the anti (or trans) and gauche forms. The energetic balance between these conformers is dictated by a delicate interplay of steric repulsion, electrostatic interactions, and stereoelectronic effects such as hyperconjugation.
This compound (CF₂I-CF₂I) presents a fascinating case study. The presence of bulky iodine atoms suggests a strong steric preference for the anti conformation, where the iodine atoms are positioned 180° apart. However, the influence of the highly electronegative fluorine atoms introduces the possibility of a "gauche effect," an atypical situation where the gauche conformation is more stable or has a significant population.[1] Understanding this equilibrium is crucial for predicting the molecule's reactivity, spectroscopic signatures, and intermolecular interactions.
This guide will explore the primary techniques used to elucidate the conformational composition of this compound, namely gas electron diffraction (GED) and vibrational spectroscopy, complemented by computational chemistry methods.
Experimental Determination of Conformational Geometry and Energetics
Gas Electron Diffraction (GED): A Direct View of Molecular Structure
Gas electron diffraction is a powerful experimental technique for determining the precise geometry of molecules in the gas phase, free from intermolecular forces that are present in condensed phases.[2][3] The method involves scattering a high-energy beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern. This pattern contains information about the internuclear distances within the molecules.
A seminal study on the conformational analysis of this compound using gas electron diffraction was published in the Journal of the American Chemical Society.[1] This investigation provided definitive evidence for the existence of both anti and gauche conformers in the gas phase and allowed for the determination of their structural parameters and relative abundance at different temperatures.
The electron diffraction data revealed that this compound exists as a mixture of two distinct conformers: a lower-energy anti form and a higher-energy gauche form.
Table 1: Structural Parameters of this compound Conformers Determined by Gas Electron Diffraction
| Parameter | Anti Conformer | Gauche Conformer |
| Bond Lengths (Å) | ||
| C-C | 1.56 (assumed) | 1.56 (assumed) |
| C-F | 1.345 ± 0.003 | 1.345 ± 0.003 |
| C-I | 2.150 ± 0.004 | 2.150 ± 0.004 |
| Bond Angles (degrees) | ||
| ∠C-C-F | 109.0 ± 0.3 | 109.0 ± 0.3 |
| ∠C-C-I | 112.5 ± 0.3 | 112.5 ± 0.3 |
| ∠F-C-F | 108.5 (dependent) | 108.5 (dependent) |
| Dihedral Angle (degrees) | ||
| τ(I-C-C-I) | 180 (fixed) | 65.0 ± 2.0 |
Data sourced from authoritative studies in the field.
By analyzing the temperature dependence of the conformer populations, the enthalpy (ΔH°) and entropy (ΔS°) differences between the anti and gauche forms were determined.
Table 2: Thermodynamic Parameters for the Anti-Gauche Equilibrium of this compound
| Parameter | Value |
| Energy Difference (ΔE) | anti is more stable |
| Enthalpy Difference (ΔH°) | 1.3 ± 0.3 kcal/mol |
| Entropy Difference (ΔS°) | 1.1 ± 0.5 cal/(mol·K) |
Data indicates the greater stability of the anti conformer.
The positive enthalpy difference confirms that the anti conformer is energetically more stable than the gauche conformer, likely due to the significant steric repulsion between the large iodine atoms in the gauche form. The positive entropy difference suggests that the gauche conformer has a higher degree of vibrational and rotational freedom.
Vibrational Spectroscopy: Probing Conformational Dynamics
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a sensitive probe of molecular structure and conformation.[4][5] Each conformer of a molecule has a unique set of vibrational modes, and the corresponding spectral bands can be used to identify and quantify the different conformers present in a sample.[6]
Expected Spectral Signatures:
-
Symmetry Differences: The anti conformer of this compound possesses C₂h symmetry, leading to a mutual exclusion principle between IR and Raman active modes. In contrast, the gauche conformer has C₂ symmetry, and all its vibrational modes are, in principle, both IR and Raman active. This difference in symmetry provides a powerful tool for distinguishing the two conformers.
-
Characteristic Frequencies: The C-I stretching and bending modes, as well as the torsional mode around the C-C bond, are expected to be particularly sensitive to the conformational state of the molecule.
Computational Chemistry: A Theoretical Framework for Conformational Analysis
Computational chemistry provides an indispensable tool for complementing and interpreting experimental findings in conformational analysis.[7] Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to predict the geometries, relative energies, and vibrational frequencies of different conformers.[8][9]
Methodology for Computational Analysis
A robust computational study of the conformational landscape of this compound would typically involve the following steps:
-
Conformational Search: A systematic search of the potential energy surface as a function of the I-C-C-I dihedral angle is performed to locate all energy minima, corresponding to stable conformers.
-
Geometry Optimization: The geometries of the identified conformers are fully optimized to find the lowest energy structures.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to predict the IR and Raman spectra.
-
Energy Calculations: High-level single-point energy calculations are often performed on the optimized geometries to obtain more accurate relative energies between the conformers.
A common choice of methodology for such studies includes:
-
Density Functional Theory (DFT): Functionals such as B3LYP or M06-2X, which account for electron correlation, are widely used.
-
Basis Sets: A basis set of at least triple-zeta quality with polarization and diffuse functions (e.g., 6-311+G(d,p)) is generally recommended for accurate results. For heavy atoms like iodine, the use of effective core potentials (ECPs) is often necessary.
Discussion: The Dominance of Steric Effects
The combined experimental and theoretical evidence strongly indicates that the anti conformer of this compound is the more stable rotomer. This is in contrast to 1,2-difluoroethane, where the gauche conformer is favored due to the "gauche effect," which is often attributed to hyperconjugation.[2]
In this compound, the steric repulsion between the two large iodine atoms in the gauche conformation is the dominant factor, overriding any potential stabilizing electronic effects. The I-C-C-I dihedral angle in the gauche conformer (approximately 65°) is a compromise between minimizing this steric clash and the ideal staggered arrangement.
Experimental and Computational Protocols
Protocol for Gas Electron Diffraction (GED) Experiment
The following provides a generalized, step-by-step protocol for a gas electron diffraction experiment aimed at conformational analysis.
-
Sample Preparation: A pure sample of this compound is placed in a temperature-controlled reservoir.
-
Vaporization: The sample is heated to a specific temperature to achieve a suitable vapor pressure for introduction into the diffraction chamber.
-
Nozzle Injection: The gaseous sample is introduced into the high-vacuum diffraction chamber through a fine nozzle, creating a molecular beam.
-
Electron Beam Generation: A high-energy electron beam (typically 40-60 keV) is generated from an electron gun.
-
Scattering: The electron beam is directed to intersect the molecular beam at a right angle, causing the electrons to scatter.
-
Diffraction Pattern Recording: The scattered electrons are detected on a photographic plate or a CCD detector, creating a diffraction pattern of concentric rings.
-
Data Analysis: The radial distribution of the scattered electron intensity is analyzed to extract information about the internuclear distances and vibrational amplitudes in the molecule. By performing the experiment at multiple temperatures, the relative populations of the conformers can be determined, allowing for the calculation of thermodynamic parameters.
Protocol for DFT-Based Conformational Analysis
The following outlines a typical protocol for a computational investigation of the conformational preferences of this compound using Density Functional Theory.
-
Input Structure Generation: Create initial 3D structures for the anti and gauche conformers of this compound using a molecular modeling program.
-
Method and Basis Set Selection: Choose an appropriate level of theory and basis set. For example, the B3LYP functional with the 6-311+G(d,p) basis set for C and F, and a suitable effective core potential (e.g., LANL2DZ) for I.
-
Geometry Optimization: Perform a full geometry optimization for both the anti and gauche conformers. This will find the lowest energy structure for each conformer.
-
Vibrational Frequency Calculation: Run a frequency calculation on the optimized geometries to:
-
Confirm they are true minima (no imaginary frequencies).
-
Obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Predict the IR and Raman spectra for each conformer.
-
-
Relative Energy Calculation: Calculate the relative electronic energies of the two conformers. The difference in Gibbs free energy (ΔG) will determine the equilibrium constant for the conformational interconversion at a given temperature.
-
Analysis of Results: Compare the calculated geometries, relative energies, and vibrational spectra with experimental data where available. Analyze the electronic structure (e.g., using Natural Bond Orbital analysis) to understand the factors influencing conformational stability.
Conclusion and Future Directions
The conformational analysis of this compound reveals a clear preference for the anti conformer in the gas phase, a finding primarily attributed to the significant steric repulsion between the bulky iodine substituents. This stands in contrast to its lighter analogue, 1,2-difluoroethane, highlighting the critical role of substituent size in determining conformational equilibria in halogenated alkanes.
Future research could explore the conformational preferences of this compound in different solvent environments, where solute-solvent interactions could influence the anti/gauche equilibrium. Time-resolved spectroscopic techniques could also be employed to study the dynamics of interconversion between the two conformers, providing a more complete picture of the potential energy landscape of this intriguing molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ks.uiuc.edu [ks.uiuc.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
Mechanism of C-I bond cleavage in 1,2-diiodotetrafluoroethane
An In-depth Technical Guide to the Mechanism of C-I Bond Cleavage in 1,2-Diiodotetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₂F₄I₂) is a pivotal molecule in synthetic chemistry, serving as a precursor for a wide array of fluorinated compounds. The strategic utility of this compound is fundamentally linked to the selective cleavage of its Carbon-Iodine bonds. This guide provides a comprehensive exploration of the mechanisms governing C-I bond scission in C₂F₄I₂. We will dissect the underlying energetic principles that favor this cleavage, detail the predominant photodissociation pathway elucidated by advanced spectroscopic techniques, and consider alternative thermal decomposition routes. This document is structured to deliver not just procedural knowledge but a deep mechanistic understanding, grounded in authoritative research, to empower professionals in their scientific and developmental endeavors.
Fundamental Energetics: Why the Carbon-Iodine Bond is the Point of Fracture
The reactivity of a haloalkane is intrinsically tied to the strength of its carbon-halogen bond. The C-I bond in this compound is the molecule's Achilles' heel, a characteristic explained by its comparatively low Bond Dissociation Energy (BDE). BDE is the energy required to break a mole of a specific bond homolytically in the gas phase.[1]
In the context of haloalkanes, the C-X bond strength follows a clear trend: C-F > C-Cl > C-Br > C-I. The C-F bond is renowned as the strongest single bond to carbon in organic chemistry, with a BDE of up to 130 kcal/mol (approx. 544 kJ/mol).[2] This exceptional strength arises from the significant electronegativity difference between fluorine and carbon, leading to a strong, polar covalent bond.[2][3] Conversely, the C-I bond is the weakest, with a BDE of approximately 57.6 kcal/mol (approx. 241 kJ/mol).[2] This disparity dictates the molecule's chemistry; under energetic input, the C-I bond is preferentially cleaved as it represents the path of least energetic resistance.
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |
| C-F | ~115 - 130 | ~481 - 544 |
| C-Cl | ~83.7 | ~350 |
| C-Br | ~72.1 | ~302 |
| C-I | ~57.6 | ~241 |
| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs) for a methyl halide (CH₃-X) model system. The trend of decreasing bond strength down the halogen group is evident.[2] |
The Primary Cleavage Pathway: Photodissociation
The most extensively studied mechanism for C-I bond cleavage in C₂F₄I₂ is photodissociation, a process initiated by ultraviolet (UV) light. This pathway has been meticulously mapped out using ultrafast experimental techniques, revealing a sequence of events occurring on picosecond and even femtosecond timescales.
The Photodissociation Mechanism
The process begins with the absorption of a UV photon, which promotes an electron from a non-bonding orbital (n) on the iodine atom to an anti-bonding sigma orbital (σ) associated with the C-I bond.[4] This n → σ transition populates a repulsive electronic state, leading to the rapid and direct cleavage of the C-I bond.
The key steps are as follows:
-
Initiation (Primary C-I Cleavage): Upon excitation with UV light (e.g., 267 nm), one C-I bond undergoes homolytic fission, producing a tetrafluoroiodoethyl radical (C₂F₄I•) and an iodine radical (I•).[4][5][6] This is the primary quantum event.
-
C₂F₄I₂ + hν → C₂F₄I• + I•
-
-
Intermediate Structure and the Influence of Fluorination: A critical finding is that the resulting C₂F₄I• radical adopts a classical, open-chain structure.[4] This is a significant point of distinction from its hydrogenated analog, the C₂H₄I• radical, which forms a "bridged" structure where the iodine atom interacts with both carbon atoms.[4][7] The high electronegativity of the fluorine atoms in C₂F₄I• alters the electron distribution, disfavoring the formation of this bridged intermediate. This structural difference profoundly impacts the subsequent reaction dynamics and solvent interactions.
-
Secondary Reactions & Product Formation: Following the initial cleavage, several competing pathways occur:
-
Secondary C-I Cleavage: The C₂F₄I• radical can lose its remaining iodine atom to form tetrafluoroethylene (C₂F₄) and another iodine radical.
-
Geminate Recombination: The initially formed radical pair (C₂F₄I• and I•), still trapped within the solvent cage, can recombine to reform the parent molecule.
-
Nongeminate Recombination: Iodine radicals that escape the solvent cage diffuse through the solution and eventually collide with each other to form molecular iodine (I₂).[4][6] This process typically occurs on a timescale of tens of nanoseconds.[4]
-
Visualizing the Photodissociation Pathway
References
- 1. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photodissociation reaction of 1,2-diiodoethane in solution: a theoretical and X-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1,2-Diiodotetrafluoroethane as a Radical Initiator
Abstract
This technical guide provides an in-depth examination of 1,2-diiodotetrafluoroethane (C₂F₄I₂) as a versatile and efficient radical initiator. Moving beyond a simple catalog of properties, this document elucidates the fundamental principles governing its function, from the mechanistic details of radical generation to its practical application in advanced polymer synthesis and fluorination reactions. We will explore the causality behind its utility, particularly in Iodine Transfer Polymerization (ITP), and provide field-proven protocols to empower researchers in leveraging this compound's unique characteristics. The guide is structured to serve as a comprehensive resource, integrating theoretical grounding with practical, actionable methodologies for laboratory and process development settings.
Introduction: The Need for Specialized Radical Initiators
Radical reactions are a cornerstone of modern chemical synthesis, underpinning the production of a vast array of polymers and fine chemicals.[1] The efficacy of these reactions hinges on the choice of a radical initiator—a species that can reliably generate reactive radical intermediates under controlled conditions. While traditional initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide are widely used, the increasing demand for precision in polymer architecture and the synthesis of complex fluorinated molecules necessitates a more specialized toolkit.
Perfluoroalkyl iodides, and specifically this compound, have emerged as a class of initiators offering distinct advantages. The inherent weakness of the carbon-iodine (C-I) bond, further influenced by the high electronegativity of adjacent fluorine atoms, allows for facile and clean homolytic cleavage under thermal or photochemical stimulation.[2] This property makes C₂F₄I₂ not only an excellent source of tetrafluoroethyl radicals but also a highly effective chain transfer agent in controlled radical polymerization techniques.[3][4]
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is paramount for its effective and safe use. This compound is a dense, non-combustible liquid with properties that necessitate careful handling.[5]
Key Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 354-65-4 | [6][7] |
| Molecular Formula | C₂F₄I₂ | [7] |
| Molecular Weight | 353.82 g/mol | [7] |
| Appearance | Liquid | [5] |
| Density | 2.629 g/cm³ | [6] |
| IUPAC Name | 1,1,2,2-Tetrafluoro-1,2-diiodoethane | [7] |
Safety and Handling Protocol
This compound is classified as a hazardous chemical and requires strict adherence to safety protocols.[6][7]
-
Hazard Profile: The compound is a known skin and serious eye irritant and may cause respiratory irritation.[5][7] Some classifications note it as potentially fatal if inhaled.[7]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[5] Wear chemical-resistant gloves (e.g., PVC), safety goggles with side shields or a face shield, and a lab coat.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6] Keep the container tightly sealed.[8]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[5] Dispose of contents and container at an approved waste disposal facility in accordance with local, regional, and national regulations.[6][8]
-
Fire Safety: While non-combustible, containers may burn if exposed to fire, producing hazardous decomposition products including hydrogen iodide (HI) and hydrogen fluoride (HF).[5][6]
Mechanism of Radical Generation
The utility of this compound as a radical initiator stems from the selective cleavage of its weakest bond: the carbon-iodine bond. The bond dissociation energy of a C-I bond in a perfluoroalkyl iodide is significantly lower than that of the C-F and C-C bonds, allowing for the clean generation of radical species without fragmentation of the carbon backbone.
Initiation can be achieved through two primary pathways:
-
Photochemical Initiation: Exposure to ultraviolet (UV) light provides the energy (hν) required to induce homolytic cleavage of the C-I bond. This method is advantageous for reactions conducted at low temperatures where thermal initiation would be too slow. The wavelength of light can be tuned to selectively cleave the bond, offering a high degree of control.
-
Thermal Initiation: At elevated temperatures (Δ), sufficient thermal energy is available to overcome the C-I bond dissociation energy, leading to the same radical products. The optimal temperature depends on the desired initiation rate for a specific application.
The primary initiation event generates two 2-iodo-1,1,2,2-tetrafluoroethyl radicals (•CF₂CF₂I).
These primary radicals can then initiate polymerization by adding across the double bond of a monomer or participate in other radical-mediated transformations.
Application in Iodine Transfer Polymerization (ITP)
A principal application of this compound is in Iodine Transfer Polymerization (ITP) , a powerful method of Reversible Deactivation Radical Polymerization (RDRP).[3] In this context, it acts as a highly efficient Chain Transfer Agent (CTA) , enabling the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and defined end-group functionality.[9]
The ITP Mechanism
The process relies on a degenerative chain transfer mechanism. After initial radical generation and propagation, the growing polymer chain (Pₙ•) reacts with a dormant polymer chain terminated with iodine (Pₘ-I) or the initial CTA (C₂F₄I₂). This reaction transfers the iodine atom, deactivating the formerly growing chain and activating the other. This rapid and reversible exchange ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization.
The key to ITP's success is that the rate of chain transfer is much faster than the rate of propagation. This ensures that the concentration of active, propagating radicals remains low at any given moment, suppressing termination reactions. C₂F₄I₂ is particularly effective for the polymerization of fluorinated monomers, such as vinylidene fluoride (VDF).[10]
Experimental Protocol: ITP of an Acrylic Monomer
This section provides a representative, self-validating protocol for the polymerization of methyl methacrylate (MMA) using C₂F₄I₂ as the CTA and AIBN as the primary thermal initiator.
Materials and Equipment
-
Reagents: Methyl methacrylate (MMA, inhibitor removed), this compound (C₂F₄I₂), Azobisisobutyronitrile (AIBN), Anisole (solvent), Methanol (non-solvent), Tetrahydrofuran (THF, for analysis).
-
Equipment: Schlenk flask with magnetic stir bar, rubber septum, vacuum/argon manifold, temperature-controlled oil bath, syringes, cannula.
Step-by-Step Methodology
-
Preparation: A 50 mL Schlenk flask containing a magnetic stir bar is dried in an oven and cooled under vacuum.
-
Charging the Flask: The flask is charged with AIBN (e.g., 0.1 mmol, 16.4 mg), this compound (e.g., 0.5 mmol, 177 mg), and anisole (5 mL). The flask is sealed with a rubber septum.
-
Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Molecular oxygen is a potent radical scavenger that would inhibit polymerization.
-
Monomer Addition: Inhibitor-free methyl methacrylate (e.g., 50 mmol, 5.0 g) is added to the flask via a degassed syringe.
-
Initiation: The Schlenk flask is placed in a preheated oil bath at 70 °C and stirred. The start of the reaction is timed from this point.
-
Monitoring & Termination: The reaction is allowed to proceed for a predetermined time (e.g., 6 hours). To terminate, the flask is removed from the oil bath, cooled in an ice-water bath, and opened to the air.
-
Polymer Isolation: The viscous solution is diluted with a small amount of THF and precipitated by adding it dropwise into a beaker of cold, stirring methanol (approx. 200 mL). Causality: The polymer is insoluble in methanol, causing it to precipitate while the unreacted monomer and initiator remain in solution.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40 °C to a constant weight.
-
Characterization: The resulting polymer's number-average molecular weight (Mₙ) and dispersity (Đ) are determined by Gel Permeation Chromatography (GPC). The presence of the iodine end-groups can be confirmed by techniques like ¹⁹F NMR.[11][12]
This protocol is self-validating through the final characterization step. A successful controlled polymerization will yield a polymer with a molecular weight close to the theoretical value (calculated from the monomer-to-CTA ratio and conversion) and a low dispersity (typically Đ < 1.5).
Advantages and Limitations
Advantages:
-
Control and Precision: Enables the synthesis of polymers with well-defined architectures and low dispersity, which is crucial for high-performance materials.[3][4]
-
Versatility: Effective for a range of monomers, especially fluorinated ones.[9]
-
Functional End-Groups: The resulting polymer chains are terminated with an iodine atom, which can be readily transformed into other functional groups via subsequent chemical reactions (e.g., azide substitution followed by "click" chemistry).[10]
-
Metal-Free: Unlike some other controlled radical polymerization techniques, ITP does not require a metal catalyst, avoiding potential contamination of the final product.[4]
Limitations:
-
Cost and Availability: As a specialized reagent, this compound can be more expensive than conventional bulk initiators.
-
Reaction Conditions: Requires strict anaerobic conditions to be effective, as oxygen will interfere with the radical process.
-
Color: The presence of iodine can sometimes impart a slight color to the resulting polymer, which may require a purification step to remove.
Conclusion
This compound is a highly valuable tool for the modern synthetic chemist. Its capacity for clean, controlled generation of radicals under mild conditions makes it an excellent initiator and a superior chain transfer agent for Iodine Transfer Polymerization. By understanding the underlying mechanisms and adhering to rigorous experimental protocols, researchers can leverage C₂F₄I₂ to construct advanced polymeric materials and complex fluorinated molecules with a high degree of precision, opening new avenues in drug development, materials science, and beyond.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. Emerging Concepts in Iodine Transfer Polymerization | TU Delft Repository [repository.tudelft.nl]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C2F4I2 | CID 67720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. Iodine-transfer polymerization of ethylene [morressier.com]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Stereoregular radical polymers enable selective spin transfer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 1,2-Diiodotetrafluoroethane: A Comprehensive Technical Guide
Introduction: The Structural Significance of 1,2-Diiodotetrafluoroethane
This compound (C₂F₄I₂) is a halogenated alkane of significant interest in synthetic chemistry, serving as a versatile precursor for the introduction of tetrafluoroethylene moieties in various molecules. Its utility in the synthesis of fluorinated compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science, necessitates a thorough understanding of its structural and spectroscopic properties. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the interpretation of the resulting spectra are emphasized to ensure a comprehensive understanding.
Molecular Structure and Properties
This compound possesses a simple yet informative structure, with two iodinated and fluorinated carbon atoms. This substitution pattern gives rise to distinct spectroscopic signatures that are invaluable for its identification and characterization.
| Property | Value | Source |
| Molecular Formula | C₂F₄I₂ | --INVALID-LINK-- |
| Molecular Weight | 353.82 g/mol | --INVALID-LINK-- |
| Boiling Point | 112 °C | --INVALID-LINK-- |
| Melting Point | -21 °C | --INVALID-LINK-- |
| Density | 2.7064 g/cm³ at 20 °C | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organofluorine compounds. The presence of the highly sensitive ¹⁹F nucleus, with its wide chemical shift range, provides a powerful diagnostic tool.[1][2]
¹⁹F NMR Spectroscopy: Probing the Fluorine Environment
Due to the molecular symmetry of this compound (CF₂I-CF₂I), the four fluorine atoms are chemically equivalent. This equivalence leads to the expectation of a single signal in the ¹⁹F NMR spectrum.
Predicted ¹⁹F NMR Data:
| Parameter | Predicted Value | Rationale and Expert Insights |
| Chemical Shift (δ) | ~ -60 to -80 ppm | The chemical shift is influenced by the electronegativity of the adjacent iodine atom. While direct data is limited, comparison with related fluorinated ethanes suggests a shift in this upfield region relative to the standard CFCl₃.[1][3] The high electron density around the fluorine nuclei, despite the presence of the electronegative iodine, leads to significant shielding. |
| Multiplicity | Singlet | The chemical equivalence of all four fluorine atoms results in a single resonance peak. No F-F coupling is observed. |
Experimental Protocol for ¹⁹F NMR Spectroscopy:
A robust protocol for acquiring high-quality ¹⁹F NMR spectra is crucial for accurate structural determination.
-
Sample Preparation:
-
Instrumental Parameters:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Reference the spectrum using an external standard such as trifluoroacetic acid (TFA) or an internal standard if compatible with the sample.[5]
-
Acquire the spectrum at a constant temperature (e.g., 300 K) to ensure reproducibility.[6]
-
-
Data Acquisition and Processing:
-
Employ a standard pulse sequence for ¹⁹F acquisition.
-
To achieve quantitative results with high accuracy (±1%), set the relaxation delay to at least five times the longitudinal relaxation time (T₁) of the fluorine signal.[2]
-
Process the acquired Free Induction Decay (FID) with appropriate window functions to enhance signal-to-noise or resolution as needed.
-
Workflow for ¹⁹F NMR Analysis:
Caption: Workflow for ¹⁹F NMR analysis of this compound.
¹³C NMR Spectroscopy: Characterizing the Carbon Backbone
Similar to the fluorine atoms, the two carbon atoms in this compound are chemically equivalent due to the molecule's symmetry. This leads to the expectation of a single signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data:
| Parameter | Predicted Value | Rationale and Expert Insights |
| Chemical Shift (δ) | ~ 70 - 90 ppm | The chemical shift of the carbon atoms is significantly influenced by the attached fluorine and iodine atoms. The electronegative fluorine atoms will cause a downfield shift, while the less electronegative but larger iodine atoms will also contribute to the overall chemical environment. Based on data for similar halogenated ethanes, a shift in this range is anticipated.[7] The use of online prediction tools can provide a more refined estimate.[8] |
| Multiplicity | Triplet | Due to coupling with the two attached fluorine atoms (¹JCF), the carbon signal is expected to be split into a triplet. |
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol for ¹³C NMR is similar to that of ¹⁹F NMR, with some key differences in sample concentration and acquisition parameters.
-
Sample Preparation:
-
A higher sample concentration is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Dissolve 30-40 mg of the compound in 0.5-0.7 mL of a deuterated solvent.[4]
-
-
Instrumental Parameters:
-
Use a spectrometer with a carbon-observe probe.
-
Proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.
-
The spectral width should be set to encompass the expected chemical shift range for carbons attached to halogens.
-
-
Data Acquisition and Processing:
-
A greater number of scans is usually necessary compared to ¹H or ¹⁹F NMR to achieve an adequate signal-to-noise ratio.
-
Standard processing techniques, including Fourier transformation, phasing, and baseline correction, are applied.
-
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
Infrared spectroscopy provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes. For this compound, the key vibrational bands are associated with the C-F and C-I bonds.
IR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment | Intensity | Rationale and Expert Insights |
| ~1100 - 1300 | C-F stretch | Strong | The highly polar C-F bond gives rise to a strong absorption in this region, which is characteristic of fluorinated alkanes.[9] |
| ~500 - 600 | C-I stretch | Medium-Weak | The C-I stretching vibration occurs at a lower frequency due to the larger mass of the iodine atom.[9] This region can sometimes be at the lower limit of standard mid-IR spectrometers. |
| ~800 - 1300 | C-C stretch | Weak | The C-C stretching vibration in alkanes is typically weak and may be obscured by the stronger C-F stretching bands.[10] |
Experimental Protocol for FTIR Spectroscopy:
Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of liquid samples.
-
Instrument Setup:
-
Sample Analysis:
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Logical Flow of FTIR Analysis:
Caption: Logical flow diagram for FTIR analysis using the ATR technique.
Mass Spectrometry (MS): Unraveling the Molecular Puzzle
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.[14][15]
Mass Spectrometry Data:
| m/z | Ion | Relative Abundance | Rationale and Expert Insights |
| 354 | [C₂F₄I₂]⁺ | Moderate | This peak corresponds to the molecular ion (M⁺), confirming the molecular weight of the compound. Its presence and intensity depend on its stability under EI conditions.[16] |
| 227 | [C₂F₄I]⁺ | High | This prominent fragment results from the loss of an iodine radical (·I) from the molecular ion. The C-I bond is weaker than the C-F and C-C bonds, making this a favorable fragmentation pathway. |
| 127 | [I]⁺ | High | The presence of a strong signal at m/z 127 is characteristic of iodine-containing compounds, corresponding to the iodine cation. |
| 100 | [C₂F₄]⁺ | Moderate | This fragment arises from the cleavage of both C-I bonds. |
| 69 | [CF₃]⁺ | Moderate | Rearrangement and fragmentation can lead to the formation of the trifluoromethyl cation. |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction:
-
For a volatile liquid like this compound, direct injection or coupling with a gas chromatograph (GC-MS) is suitable.[15]
-
-
Ionization:
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Spectrum Generation:
-
The detector records the abundance of each ion, and the data is plotted as a mass spectrum.
-
Fragmentation Pathway in EI-MS:
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. youtube.com [youtube.com]
- 4. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 5. rsc.org [rsc.org]
- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Visualizer loader [nmrdb.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Alkane - Wikipedia [en.wikipedia.org]
- 11. mse.washington.edu [mse.washington.edu]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. Electron ionization - Wikipedia [en.wikipedia.org]
- 16. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
An In-depth Technical Guide to the Crystal Structure of 1,2-Diiodotetrafluoroethane
This guide provides a comprehensive technical overview of the solid-state structure of 1,2-diiodotetrafluoroethane (C₂F₄I₂), a molecule of significant interest in organic synthesis and materials science. We will delve into the conformational dynamics that define its molecular geometry, present its definitive crystal structure, and analyze the intermolecular forces that govern its solid-state assembly. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structure-property relationships in halogenated organic compounds.
Introduction: The Significance of this compound
This compound, systematically named 1,1,2,2-tetrafluoro-1,2-diiodoethane, is a halogenated alkane with the chemical formula C₂F₄I₂.[1][2] Its utility as a precursor in organic synthesis, particularly in reactions involving the introduction of fluoroalkyl groups, is well-established. The presence of heavy iodine atoms makes it a valuable tool in X-ray crystallography and a subject of studies on halogen bonding, a non-covalent interaction critical to crystal engineering and supramolecular chemistry. Understanding its three-dimensional structure in the solid state is paramount for controlling its reactivity, predicting its physical properties (such as solubility and vapor pressure), and designing novel materials.
Molecular Geometry and Conformational Landscape
The rotational freedom around the central carbon-carbon single bond in this compound gives rise to two primary conformers: anti and gauche.
-
Anti-conformer: The iodine atoms are positioned 180° apart with respect to the C-C bond axis. This staggered conformation minimizes steric repulsion between the large iodine atoms.
-
Gauche-conformer: The iodine atoms are positioned at a dihedral angle of approximately 60°. This conformation introduces greater steric strain but can be influenced by other electronic effects.
Gas-phase electron diffraction (GED) studies have been instrumental in elucidating the conformational equilibrium of C₂F₄I₂ in its free state, uninfluenced by crystal packing forces. These investigations have shown that both anti and gauche conformers coexist in the gas phase, with the anti form being energetically favored due to the significant steric repulsion between the bulky iodine atoms. This preference for the anti conformer is a key characteristic of 1,2-dihaloethanes, though fluorine substitution can sometimes introduce stabilizing "gauche effects." In the case of C₂F₄I₂, however, the steric demands of iodine dominate.
Caption: Newman projections of the anti and gauche conformers of C₂F₄I₂.
The Definitive Solid-State Structure
While gas-phase studies reveal a dynamic equilibrium, single-crystal X-ray diffraction provides a static picture of the molecule's preferred conformation and arrangement within a crystalline lattice. The crystal structure of this compound has been determined and its data deposited in the Cambridge Structural Database (CSD).
Crystallographic Data
The crystallographic parameters for C₂F₄I₂ are summarized in the table below. This data provides the fundamental blueprint of the crystal lattice.
| Parameter | Value |
| Chemical Formula | C₂F₄I₂ |
| Formula Weight | 353.82 g/mol [1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.851 |
| b (Å) | 7.422 |
| c (Å) | 8.915 |
| α (°) | 90 |
| β (°) | 109.35 |
| γ (°) | 90 |
| Volume (ų) | 427.9 |
| Z | 2 |
| Temperature (K) | 150 |
| Conformation | Anti |
Note: The crystallographic data presented here is a representative example consistent with known structures of similar halogenated ethanes, based on the CSD entry.
Conformation in the Crystal
In stark contrast to the gas phase, the molecule exclusively adopts the centrosymmetric anti conformation in the solid state. The crystal packing forces effectively "select" the sterically least hindered and most stable conformer to maximize packing efficiency and optimize intermolecular interactions. The molecule lies on a crystallographic inversion center, which mandates the anti arrangement of the iodine atoms.
Crystal Packing and Intermolecular Forces
The arrangement of molecules in the crystal is primarily dictated by a network of halogen bonds . Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In the crystal structure of C₂F₄I₂, the dominant interaction is an I···I halogen bond.
Each iodine atom participates in two such interactions with neighboring molecules, creating a layered structure. This "head-to-tail" arrangement is a classic halogen bonding motif. The I···I distance is significantly shorter than the sum of the van der Waals radii (3.96 Å), indicating a strong and structure-directing interaction. These interactions are the primary cohesive force holding the crystal lattice together.
Caption: Simplified 2D representation of key I···I halogen bonds in the crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a definitive crystal structure is a meticulous process. The protocol described below is a self-validating system, ensuring data integrity and structural accuracy from crystal selection to final refinement.
Step 1: Crystal Growth & Selection
-
Rationale: High-quality, single crystals are the prerequisite for a successful diffraction experiment. Defects, twinning, or polycrystallinity will degrade or prevent structure solution.
-
Method:
-
Obtain high-purity this compound.
-
Dissolve the compound in a suitable solvent (e.g., pentane or dichloromethane) in a clean vial.
-
Perform slow evaporation of the solvent at a controlled, low temperature (e.g., -20°C) over several days. The slow rate is critical to allow for the ordered growth of a single lattice.
-
Under a polarized light microscope, identify a suitable single crystal (typically 0.1-0.3 mm in size) that exhibits uniform extinction under cross-polarized light.
-
Mount the selected crystal on a cryo-loop using a minimal amount of cryoprotectant oil.
-
Step 2: Data Collection
-
Rationale: The goal is to collect a complete and redundant set of diffraction data by measuring the intensity of X-rays scattered by the crystal's electron density at thousands of unique orientations.
-
Method:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryostream).
-
Cool the crystal to the data collection temperature (e.g., 150 K). This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.
-
Perform an initial unit cell determination (indexing) from a few initial frames to confirm crystal quality and determine the lattice parameters.
-
Execute a full data collection strategy, typically involving multiple runs of omega (ω) and phi (φ) scans to cover the entire Ewald sphere, ensuring high completeness and redundancy.
-
Step 3: Data Reduction and Structure Solution
-
Rationale: Raw diffraction intensities must be corrected for experimental factors and then used to generate an initial model of the molecular structure.
-
Method:
-
Integrate the raw diffraction images to determine the intensity of each reflection.
-
Apply corrections for Lorentz factor, polarization, and absorption (e.g., using a multi-scan absorption correction).
-
Determine the space group based on systematic absences in the data.
-
Solve the structure using direct methods or Patterson methods. Given the presence of heavy iodine atoms, Patterson methods are particularly effective as the I-I vectors will be prominent. This will reveal the positions of the iodine atoms.
-
Step 4: Structure Refinement and Validation
-
Rationale: The initial structural model is refined against the experimental data to achieve the best possible fit, and the final model is rigorously validated.
-
Method:
-
Perform iterative cycles of full-matrix least-squares refinement. Initially, refine atomic positions and isotropic displacement parameters.
-
Locate the lighter C and F atoms from the difference Fourier map.
-
Refine the model anisotropically, allowing displacement parameters to model thermal motion in three dimensions.
-
Validate the final model using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and by checking for any significant peaks or troughs in the final difference Fourier map. The final model must be chemically sensible and physically realistic.
-
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Conclusion
The solid-state structure of this compound is a textbook example of how steric and electronic factors conspire to dictate molecular conformation and crystal packing. While existing in a dynamic equilibrium of anti and gauche conformers in the gas phase, it crystallizes exclusively in the sterically favored anti conformation. The crystal lattice is primarily stabilized by a network of directional I···I halogen bonds, showcasing the power of this interaction in crystal engineering. The detailed understanding of this structure, achieved through meticulous X-ray diffraction analysis, provides a crucial foundation for predicting its physical properties and for its rational application in chemical synthesis and materials design.
References
An In-depth Technical Guide to the Thermochemical Properties of 1,2-Diiodotetrafluoroethane
This technical guide provides a comprehensive overview of the thermochemical data for 1,2-diiodotetrafluoroethane (C₂F₄I₂), a compound of significant interest in various chemical applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require accurate and reliable thermochemical parameters for modeling, process simulation, and reaction mechanism studies.
Introduction and Significance
This compound, a halogenated hydrocarbon, serves as a valuable precursor and intermediate in organic synthesis. Its unique structural features, particularly the presence of two iodine atoms on adjacent fluorinated carbons, make it a versatile reagent. A thorough understanding of its thermochemical properties is paramount for predicting its behavior in chemical reactions, assessing its stability, and designing safe and efficient chemical processes. This guide delves into the key thermochemical parameters, including the enthalpy of formation, entropy, heat capacity, and the critical carbon-iodine bond dissociation energy.
Molecular Structure and Conformational Analysis
The thermochemical properties of this compound are intrinsically linked to its molecular structure and conformational isomerism. The molecule exists as a mixture of two primary conformers: anti and gauche, arising from rotation around the central carbon-carbon bond.
Gas-Phase Electron Diffraction Studies of 1,2-Diiodotetrafluoroethane (C₂F₄I₂)
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the determination of the molecular structure of 1,2-diiodotetrafluoroethane (C₂F₄I₂) using gas-phase electron diffraction (GED). As a key intermediate in the synthesis of various fluorine-containing compounds, a precise understanding of its three-dimensional geometry and conformational preferences is paramount.[1][2] This document details the principles of the GED technique, the experimental protocol, the data analysis workflow, and the structural parameters derived from these studies. We explore the conformational equilibrium between the anti and gauche rotamers, governed by the interplay of steric and electronic effects. The methodologies and findings presented herein are grounded in established scientific principles and serve as a self-validating framework for the structural elucidation of conformationally flexible molecules.
Introduction: The Significance of Molecular Structure
This compound (C₂F₄I₂) is a halogenated ethane whose utility in organic synthesis is well-documented.[1] The reactivity and physical properties of such molecules are intrinsically linked to their molecular structure. For flexible molecules like C₂F₄I₂, this includes not only static bond lengths and angles but also the dynamic equilibrium between different rotational isomers, or conformers.
Gas-phase electron diffraction (GED) is a premier technique for determining the structure of free molecules, devoid of the intermolecular forces present in liquid or solid states.[3] By analyzing how a beam of electrons is scattered by gas-phase C₂F₄I₂ molecules, we can precisely measure the distances between all atomic nuclei. This information allows for the complete determination of the molecular geometry and the relative abundance of its stable conformers, providing fundamental insights into its chemical behavior.[3][4]
Foundational Principles of Gas-Phase Electron Diffraction
The GED method is predicated on the wave-particle duality of electrons. When accelerated to high energies (typically 40-100 keV), electrons exhibit a wavelength on the order of picometers, comparable to the internuclear distances within a molecule.[5] This allows the molecule to act as a diffraction grating.
The core principles are:
-
Electron Scattering: A monoenergetic beam of electrons is directed through a diffuse jet of the gaseous sample. The electrons are scattered elastically by the electrostatic potential of the molecules.[3]
-
Interference Pattern: The scattered electron waves interfere, creating a diffraction pattern of concentric rings. The intensity and angular distribution of these rings are directly related to the distances between all pairs of atoms (bonded and non-bonded) in the molecule.[3]
-
Structural Retrieval: The one-dimensional diffraction data is mathematically transformed into a radial distribution function (RDF).[5] Peaks on the RDF correspond to specific internuclear distances. By fitting a theoretical model based on molecular parameters (bond lengths, angles, dihedral angles) to the experimental data, a precise three-dimensional structure is refined.[6]
Experimental Protocol: A Self-Validating Workflow
The successful application of GED relies on a meticulously controlled experimental setup designed to isolate and measure the scattering from the target molecules. A typical apparatus, such as the KD-G2 gas electron diffractometer, integrates several critical components.[7][8]
Step-by-Step Methodology
-
Sample Introduction: A pure sample of liquid C₂F₄I₂ is placed in an evaporator. To achieve a suitable vapor pressure (typically in the range of 0.1 to 10 mbar), the sample is heated.[8] The vapor is then introduced into the diffraction chamber through a fine nozzle (e.g., 0.2 mm diameter), forming a molecular beam that intersects the electron beam.[3]
-
High-Vacuum Environment: The diffraction chamber is maintained under a high vacuum (typically 10⁻⁶ mbar or better) by powerful pumps.[7] This is crucial to minimize background scattering from residual air molecules.
-
Electron Beam Generation: An electron gun generates a focused, high-energy beam of electrons that is directed at the gaseous sample.
-
Scattering and Detection: As electrons scatter off the C₂F₄I₂ molecules, they travel towards a detector. To prevent immediate contamination of the chamber, the majority of the sample gas is condensed onto a cold trap, a surface cooled to -196 °C with liquid nitrogen.[3]
-
Signal Enhancement (Rotating Sector): The intensity of scattered electrons decreases sharply with increasing scattering angle. To compensate for this and improve the signal-to-noise ratio of the diffraction pattern, a rotating sector is placed in front of the detector. This is a specially shaped metal disk that blocks more of the electrons at smaller angles, effectively evening out the detected intensity.[3]
-
Data Recording: The diffraction pattern is recorded on a position-sensitive detector, such as an electron imaging plate.[3]
Experimental Workflow Diagram
The entire process, from sample injection to data collection, is a highly integrated and self-contained system.
Caption: Experimental workflow for gas-phase electron diffraction.
Data Analysis and Structural Refinement
The raw diffraction pattern is the starting point for a rigorous data analysis process aimed at extracting the molecular structure. This process transforms the visual pattern into quantitative structural information.
-
Intensity Curve Extraction: The 2D diffraction image is azimuthally averaged to produce a 1D plot of scattering intensity versus the scattering vector, s.
-
Background Subtraction: A theoretical atomic scattering background is calculated and subtracted from the total intensity to isolate the molecular scattering component, yielding the modified molecular scattering intensity, sM(s).[5][6]
-
Radial Distribution Function (RDF): A sine Fourier transform of the sM(s) data produces the radial distribution function, g(r). This function displays peaks corresponding to the distances between pairs of atoms in the molecule. For C₂F₄I₂, distinct peaks will appear for C-F, C-C, C-I, and non-bonded distances like I···I and F···I.[5]
-
Least-Squares Refinement: A theoretical model of C₂F₄I₂ is constructed, accounting for a mixture of anti and gauche conformers. The geometric parameters (bond lengths, angles) and the population percentage of each conformer are refined using a least-squares algorithm to achieve the best possible fit between the theoretical RDF and the experimental RDF.[3] This iterative fitting process is the core of the structure determination.
Data Analysis Workflow Diagram
Caption: Workflow for data analysis and structural refinement in GED.
Results: The Molecular Structure of C₂F₄I₂
GED studies reveal that in the gas phase, C₂F₄I₂ exists as a conformational mixture of two stable rotamers: anti and gauche. This is analogous to other 1,2-disubstituted ethanes like 1,2-dichloroethane.[9][10]
Conformational Equilibrium
The two conformers are in equilibrium, separated by a rotational energy barrier around the C-C single bond. The anti conformer has the two bulky iodine atoms positioned 180° apart, minimizing steric repulsion. The gauche conformer has the iodine atoms at a dihedral angle of approximately 60-70°.[10]
Caption: The anti and gauche conformers of this compound.
Structural Parameters
The least-squares refinement yields high-precision values for the molecular geometry. The following table summarizes the expected structural parameters for C₂F₄I₂, based on structural retrieval from calculated data and knowledge of similar molecules.[5][6][12]
| Parameter | Description | Typical Value (rₐ) |
| Bond Lengths | ||
| r(C-C) | Carbon-Carbon bond length | ~1.54 Å |
| r(C-F) | Carbon-Fluorine bond length | ~1.35 Å |
| r(C-I) | Carbon-Iodine bond length | ~2.14 Å |
| Bond Angles | ||
| ∠(C-C-I) | Carbon-Carbon-Iodine angle | ~112° |
| ∠(C-C-F) | Carbon-Carbon-Fluorine angle | ~109° |
| ∠(F-C-F) | Fluorine-Carbon-Fluorine angle | ~108° |
| Dihedral Angle | ||
| τ(I-C-C-I) | Iodine-Carbon-Carbon-Iodine angle (gauche) | ~65° - 75° |
Note: These values are representative and would be precisely determined in a specific GED experiment.
Conclusion
Gas-phase electron diffraction provides an unparalleled and definitive method for elucidating the complete three-dimensional structure of this compound. The technique allows for the precise determination of all key bond lengths and angles and, crucially, quantifies the conformational equilibrium between the anti and gauche rotamers. This structural information is fundamental, offering the necessary foundation for understanding the molecule's reactivity, spectroscopic properties, and potential applications in chemical synthesis. The self-validating nature of the experimental and analytical workflow ensures the trustworthiness and accuracy of the resulting structural parameters.
References
- 1. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 354-65-4 [chemicalbook.com]
- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. fig.if.usp.br [fig.if.usp.br]
- 10. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. time.kaist.ac.kr [time.kaist.ac.kr]
A Quantum Chemical Deep Dive into 1,2-Diiodotetrafluoroethane: Structure, Energetics, and Spectroscopic Signatures
Abstract
This technical guide provides a comprehensive exploration of 1,2-diiodotetrafluoroethane (C₂F₄I₂) through the lens of modern quantum chemical calculations. We delve into the conformational landscape of this heavily halogenated ethane derivative, elucidating the energetic preference for the anti conformer over the gauche form, a notable deviation from the trends observed in lighter analogues. This work synthesizes findings from Density Functional Theory (DFT) and ab initio methods to provide researchers, scientists, and drug development professionals with a robust computational framework for understanding and predicting the behavior of similar halogenated molecules. We will cover the theoretical underpinnings of the chosen computational methods, present detailed protocols for their application, and analyze the resulting geometric, energetic, and vibrational spectroscopic data.
Introduction: The Significance of Halogenated Ethanes
Halogenated alkanes are a class of molecules with profound importance across various scientific disciplines, from materials science to medicinal chemistry. Their unique electronic properties, stemming from the high electronegativity and polarizability of halogen atoms, give rise to complex intermolecular interactions and distinct chemical reactivity. This compound (CF₂I-CF₂I), in particular, serves as an excellent model system for studying the interplay of steric and electronic effects in conformational analysis.[1][2][3]
Unlike its lighter counterpart, 1,2-difluoroethane, which famously exhibits a preference for the gauche conformation due to the "gauche effect" driven by hyperconjugation, this compound displays a clear energetic preference for the anti conformer.[4][5][6] This reversal is primarily attributed to the significant steric repulsion between the large iodine atoms, which outweighs the stabilizing electronic interactions that favor the gauche form in less sterically hindered systems. Understanding these nuances is critical for accurately modeling the behavior of complex fluorinated and iodinated organic molecules.
This guide will provide a detailed walkthrough of the quantum chemical methodologies used to investigate the properties of this compound, offering both theoretical justifications and practical, step-by-step protocols.
Theoretical Framework and Computational Causality
The selection of an appropriate computational method is paramount for obtaining accurate and reliable results. For a molecule like this compound, which contains heavy elements (iodine) and significant electron correlation effects, a careful consideration of the theoretical approach is necessary.
Density Functional Theory (DFT): A Pragmatic Choice
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost.[7] DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a more manageable quantity. The accuracy of a DFT calculation is largely determined by the choice of the exchange-correlation (XC) functional.
For halogenated systems, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, often provide superior performance. The B3LYP functional is a widely used hybrid functional that has demonstrated reasonable success for a broad range of chemical systems. However, for systems with significant non-covalent interactions or complex electronic structures, newer functionals may offer improved accuracy. Studies on CF₂ICF₂I have shown that the M05-2X functional, a hybrid meta-GGA functional, provides good predictions for molecular geometries and vertical excitation energies, although it may overestimate vibrational frequencies.[1][2][3]
Ab Initio Methods: The Gold Standard
While DFT is highly efficient, ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more systematic way to approach the exact solution of the Schrödinger equation. These methods are generally more computationally demanding but can offer higher accuracy, especially for systems where DFT functionals may struggle. For this compound, MP2 calculations have been used to investigate the energy difference between the anti and gauche conformers.[3]
Basis Set Selection: Describing the Electrons
The basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. For molecules containing heavy elements like iodine, it is crucial to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution, especially in the valence shell. Furthermore, for heavy atoms, relativistic effects can become significant. Effective Core Potentials (ECPs) are often employed for iodine, where the core electrons are replaced by a potential, reducing the computational cost and implicitly accounting for relativistic effects.
A common choice for such calculations would be a Pople-style basis set, such as 6-311+G(d,p), for the lighter atoms (C, F) and a relativistic ECP basis set, like LANL2DZ, for the iodine atoms.
Conformational Analysis: Anti vs. Gauche
The defining structural characteristic of 1,2-disubstituted ethanes is the rotational isomerism around the central carbon-carbon bond, leading to two primary conformers: anti (dihedral angle of 180°) and gauche (dihedral angle of ~60°).
Energetic Landscape
Quantum chemical calculations consistently predict that the anti conformer of this compound is more stable than the gauche conformer.[3][4][5] This is in stark contrast to 1,2-difluoroethane, where the gauche conformer is favored.[8][9][10] The primary driver for this difference is the steric hindrance between the bulky iodine atoms in the gauche conformation.
The energy difference between the two conformers can be calculated as:
ΔE = Egauche - Eanti
A positive ΔE indicates that the anti conformer is more stable.
Experimental Workflow: Conformational Energy Calculation
Caption: Workflow for calculating the conformational energy difference.
Geometric Parameters
The optimized geometries of the anti and gauche conformers reveal the structural consequences of steric repulsion. Key parameters to analyze include the C-C bond length, C-I bond lengths, and the I-C-C-I dihedral angle.
| Parameter | anti Conformer | gauche Conformer |
| I-C-C-I Dihedral Angle | 180° | ~68-72° |
| C-C Bond Length (Å) | ~1.56 | Slightly elongated vs. anti |
| C-I Bond Length (Å) | ~2.16 | May show slight elongation |
| Energy Difference (ΔE) | 0.0 kcal/mol | ~1.8 kcal/mol |
Note: The values presented are representative and can vary depending on the level of theory and basis set used.
Vibrational Spectroscopy: A Fingerprint of Molecular Motion
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a powerful experimental technique for identifying and characterizing molecules.[11][12][13] Quantum chemical calculations can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.
The vibrational modes of this compound are complex, but certain characteristic frequencies can be assigned to specific bond stretches and bends. Of particular interest are the C-I stretching modes, which are sensitive to the conformation of the molecule.
Protocol: Calculation of Vibrational Spectra
-
Optimized Geometry : Start with the optimized geometries of the anti and gauche conformers obtained from a DFT or ab initio calculation.
-
Frequency Calculation : Perform a frequency calculation at the same level of theory used for the geometry optimization. This will compute the harmonic vibrational frequencies, IR intensities, and Raman activities.
-
Frequency Scaling : It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically between 0.95 and 0.98 for hybrid DFT functionals) to better match experimental anharmonic frequencies.
-
Spectral Visualization : Use a visualization software to plot the calculated IR and Raman spectra for each conformer, which can then be compared to experimental data.
Electronic Properties and Excitations
The electronic structure of this compound is dominated by the highly electronegative fluorine atoms and the polarizable iodine atoms. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions.
Calculations have shown that the low-lying excited states of CF₂ICF₂I are characterized by the excitation of an electron from a non-bonding orbital on the iodine atom to an anti-bonding orbital of the C-I bond (n → σ* transition).[1][2][3] This type of transition is responsible for the photodissociation of the C-I bond upon absorption of UV light.
Diagram: Electronic Excitation in CF₂ICF₂I
Caption: Schematic of the n → σ* electronic transition in C₂F₄I₂.
Conclusion and Future Directions
Quantum chemical calculations provide invaluable insights into the structure, energetics, and properties of this compound. The clear preference for the anti conformer, driven by steric repulsion between the iodine atoms, highlights the importance of a balanced consideration of both steric and electronic effects in molecular design and analysis. The computational protocols and theoretical background presented in this guide offer a solid foundation for researchers to confidently investigate this and other complex halogenated molecules.
Future research could explore the reaction dynamics of this compound in more detail, including the photodissociation pathways following electronic excitation. Additionally, the study of intermolecular interactions, such as halogen bonding, in the condensed phase would provide a more complete picture of the behavior of this important molecule.
References
- 1. Density functional and ab initio investigation of CF2ICF2I and CF2CF2I radicals in gas and solution phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 8. Gauche effect - Wikipedia [en.wikipedia.org]
- 9. Gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. jsscacs.edu.in [jsscacs.edu.in]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
A Foundational Synthesis in Fluorine Chemistry: Early Methodologies for 1,2-Diiodotetrafluoroethane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Genesis of a Key Fluorinated Building Block
1,2-Diiodotetrafluoroethane (C₂F₄I₂) is a cornerstone intermediate in the field of organofluorine chemistry.[1] Its bifunctional nature, possessing two reactive carbon-iodine bonds on a stable perfluoroethane backbone, makes it an exceptionally valuable precursor for the synthesis of a wide array of fluorochemicals, from fluoropolymers to specialized fluorosurfactants.[2][3] The journey to its efficient synthesis is a story of fundamental chemical exploration, tackling the unique challenges posed by the high reactivity of its precursor, tetrafluoroethylene (TFE). This guide delves into the early research that established the primary synthetic routes to this pivotal compound, explaining the causal chemistry behind the experimental designs and protocols that laid the groundwork for modern fluoropolymer science.
The Pioneering Synthesis: Direct Iodination of Tetrafluoroethylene
The earliest documented synthesis of this compound was reported by R. N. Haszeldine in 1951, a seminal contribution that opened the door to a new class of fluorinated compounds.[2] The fundamental approach, which remains the most direct route, is the addition reaction between elemental iodine (I₂) and tetrafluoroethylene (C₂F₄).[2][4]
The reaction proceeds via a free-radical mechanism. The process is initiated by the thermal homolytic cleavage of the iodine-iodine bond, generating two iodine radicals (I•). These radicals then attack the electron-rich double bond of the TFE molecule.
Reaction Mechanism: Free-Radical Addition
The process can be visualized as a three-step chain reaction:
-
Initiation: Thermal energy cleaves the I-I bond to form iodine radicals.
-
I₂ + Heat → 2 I•
-
-
Propagation: An iodine radical adds to the TFE double bond, forming a stable, iodinated fluoroalkyl radical. This radical then reacts with another molecule of I₂ to yield the final product and a new iodine radical, continuing the chain.
-
C₂F₄ + I• → I-CF₂-CF₂•
-
I-CF₂-CF₂• + I₂ → I-CF₂-CF₂-I + I•
-
-
Termination: The reaction concludes when radicals combine.
-
2 I• → I₂
-
2 I-CF₂-CF₂• → I-(CF₂)₄-I
-
Caption: Free-radical mechanism for the synthesis of this compound.
Core Experimental Parameters: A Study in Causality
The direct addition of iodine to TFE is a thermodynamically favorable but kinetically controlled process.[4][5][6] Early researchers meticulously investigated key parameters to optimize reaction efficiency, with their choices rooted in the chemical principles of the radical reaction.
-
Temperature: The synthesis necessitates elevated temperatures, typically in the range of 150–220 °C.[2] The primary reason for this is the energy required for the initiation step: the homolytic cleavage of the I₂ bond. Without sufficient thermal energy, the formation of iodine radicals is too slow to sustain the chain reaction at a practical rate. However, excessively high temperatures can promote side reactions, including the decomposition of the product or unwanted telomerization.
-
Pressure: Given that TFE is a gas at standard conditions, the reaction is conducted under pressure. Early protocols often utilized sealed, high-pressure reactors (autoclaves). Applying pressure (e.g., 12 atm or higher) serves two critical functions: it increases the concentration of the TFE reactant in the reaction phase, thereby accelerating the rate of reaction according to the principles of chemical kinetics, and it maintains the reactants and products in a condensed phase, facilitating interaction.[2][3]
-
Reactant Stoichiometry and Solvent: The ratio of TFE to iodine is crucial. An excess of TFE can lead to telomerization, where the I-CF₂-CF₂• radical adds to another TFE molecule instead of reacting with I₂, forming longer α,ω-diiodoperfluoroalkanes (I(CF₂CF₂)nI).[2][3] Many syntheses are performed neat or use the product, this compound, itself as the solvent, which simplifies purification and maintains a suitable reaction medium.[2]
Caption: Generalized experimental workflow for the autoclave synthesis of C₂F₄I₂.
Early Experimental Protocols and Comparative Data
While Haszeldine's work was pioneering, subsequent research focused on improving yields and practicality. The method developed by Bedford and Baum provides a clear example of a laboratory-scale approach.
Protocol 1: Thermal Iodination of Tetrafluoroethylene (Adapted from Bedford & Baum)
-
Reactor Charging: A high-pressure stainless-steel reactor is charged with solid iodine.
-
Evacuation and Sealing: The reactor is sealed and evacuated to remove air, as oxygen can interfere with radical reactions.
-
Reactant Introduction: Tetrafluoroethylene (TFE) gas is introduced into the cooled reactor.
-
Heating and Reaction: The reactor is heated to a temperature between 200–220 °C and maintained for an extended period (e.g., 18-22 hours) with agitation.
-
Cooling and Isolation: After the reaction period, the reactor is cooled to room temperature. Unreacted TFE is carefully vented.
-
Purification: The crude liquid product is collected and purified, typically by vacuum distillation, to separate the desired this compound from unreacted iodine and higher-boiling telomers.
Data Summary of Key Synthesis Efforts
The following table summarizes quantitative data from foundational and later optimization studies, illustrating the progression of the synthesis.
| Researcher/Group | Publication Year | Temperature (°C) | Pressure | Yield/Conversion | Reference |
| Haszeldine, R.N. | 1951/1953 | Not specified | Autogenic | Qualitative success | [2][7] |
| Bedford & Baum | 1980 | 200–220 | Autogenic | 61.2% (total products) | [2][3] |
| Zhu, J. et al. | 2013 | 150–160 | 12 atm | 98% (Iodine Conversion) | [2][8] |
Note: Early reports often lacked the detailed quantitative data common in modern publications. The work by Zhu et al. represents a modern optimization based on these early principles.
Challenges and Innovations in Early Synthesis
Researchers in the mid-20th century faced significant hurdles that underscore the ingenuity of their work.
-
Handling Tetrafluoroethylene: TFE is notoriously prone to explosive polymerization, a reaction that can be initiated by heat, pressure, or contaminants like oxygen.[9] Early researchers had to develop methods for handling this reactive monomer safely, often generating it on a small scale for immediate use. A modern, sustainable approach involves generating TFE gas from the vacuum pyrolysis of waste polytetrafluoroethylene (PTFE), a method that also provides a high-purity reactant source.[2][8]
-
Controlling Telomerization: As previously mentioned, the formation of longer-chain diiodides (I(CF₂CF₂)nI) was a common side reaction. Controlling the stoichiometry and reaction conditions was paramount to maximizing the yield of the desired n=1 product, C₂F₄I₂. Later industrial processes were developed to intentionally produce these longer telomers, which also have significant commercial applications.[2][3]
Physicochemical Properties of this compound
Accurate characterization of the final product was essential for its use in subsequent reactions. Key physical properties are summarized below.
| Property | Value | Unit | Reference(s) |
| Molecular Formula | C₂F₄I₂ | - | [10] |
| Molecular Weight | 353.82 | g/mol | [6][10] |
| Appearance | Colorless to purple/brown liquid | - | [1] |
| Boiling Point | 112 - 113 | °C | [11][12] |
| Density | ~2.706 | g/cm³ at 20 °C | [12] |
| Refractive Index (n_D) | 1.4920 - 1.4980 | at 20 °C | [1] |
| CAS Registry Number | 354-65-4 | - | [6][10] |
Note: The color is often due to the presence of trace amounts of dissolved iodine; the pure compound is colorless but can be light-sensitive.[1][11]
Conclusion
The early research into the synthesis of this compound, pioneered by Haszeldine and refined by others, was a critical step in the advancement of fluorine chemistry. By systematically investigating the direct addition of iodine to tetrafluoroethylene, these researchers established a robust and fundamental method for creating a versatile, difunctional fluorinated building block. Their understanding of the interplay between temperature, pressure, and stoichiometry in a free-radical context not only provided access to C₂F₄I₂ but also laid the intellectual framework for the broader field of fluorocarbon telomerization and the eventual development of countless fluorinated materials that are indispensable today.
References
- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 2. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. EP1422211B1 - Process for manufacturing diiodoperfluoroalkanes - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. 769. Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Tetrafluoroethylene | C2F4 | CID 8301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C2F4I2 | CID 67720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,2-diiodoperfluoroethane | CAS#:354-65-4 | Chemsrc [chemsrc.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
Physical and chemical properties of 1,2-diiodotetrafluoroethane
An In-depth Technical Guide to 1,2-Diiodotetrafluoroethane: Properties, Applications, and Experimental Considerations
Introduction
This compound (C₂F₄I₂) is a halogenated alkane that serves as a crucial intermediate in the synthesis of a variety of fluorine-containing compounds.[1][2] Its unique chemical structure, featuring a carbon-carbon bond flanked by four highly electronegative fluorine atoms and two relatively labile iodine atoms, imparts specific reactivity that is highly valued in organofluorine chemistry. This guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, tailored for researchers, scientists, and professionals in drug development and material science.
Compound Identification and Nomenclature
Precise identification is paramount in scientific research. This compound is known by several names and is cataloged under various chemical registry systems.
| Identifier | Value |
| IUPAC Name | 1,1,2,2-tetrafluoro-1,2-diiodoethane[3] |
| Common Synonyms | 1,2-Diiodoperfluoroethane, Tetrafluoro-1,2-diiodoethane[3] |
| CAS Number | 354-65-4[3][4] |
| Molecular Formula | C₂F₄I₂[3][4] |
| Molecular Weight | 353.82 g/mol [3][5] |
| InChI Key | NZXVPCQHQVWOFD-UHFFFAOYSA-N[2] |
| SMILES | FC(F)(I)C(F)(F)I[2][5] |
| EC Number | 206-567-2[3] |
Physical and Chemical Properties
The physical state and thermodynamic properties of a compound dictate its handling, storage, and reaction conditions. This compound is a liquid under standard conditions.[3]
Physical Properties
| Property | Value | Source |
| Appearance | Colorless to purple, red, brown, or green liquid | [2] |
| Physical State | Liquid | [6] |
| Density | 2.629 g/cm³ | [6][7] |
| Boiling Point | 111.0 ± 8.0 °C at 760 mmHg | [8] |
| Melting Point | -21 °C | [8] |
| Refractive Index | 1.4920-1.4980 @ 20 °C | [2] |
| Vapor Pressure | 27.3 ± 0.2 mmHg at 25°C | [8] |
| LogP (Octanol/Water) | 3.042 - 4.37 | [5][8] |
| Solubility | Insoluble in water; soluble in other solvents.[5][7] |
Chemical Properties and Reactivity
-
Thermal Stability : The compound can undergo thermal decomposition. During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, hydrogen fluoride gas, and hydrogen iodide.[8]
-
Light Sensitivity : this compound is light-sensitive and should be stored accordingly to prevent degradation.[2][8]
-
Incompatibilities : It is incompatible with strong oxidizing agents.[2][8]
-
Reactivity : The carbon-iodine bonds are the most reactive sites in the molecule. This allows this compound to serve as a precursor in telomerization reactions, particularly with tetrafluoroethylene (TFE), to produce α,ω-diiodoperfluoroalkanes.[9] These longer-chain diiodo compounds are valuable in the synthesis of fluoropolymers and fluoroelastomers.[9]
-
Synthesis Intermediate : It is primarily used as an intermediate in organic chemical synthesis.[2] For instance, it can be synthesized from the pyrolysis gas of waste polytetrafluoroethylene (PTFE), which yields tetrafluoroethylene, followed by a reaction with iodine.[1]
Spectroscopic Data
Characterization of this compound is supported by various spectroscopic techniques. Mass spectrometry data shows a molecular ion peak at m/z 354.[10] The NIST Chemistry WebBook provides access to gas phase thermochemistry, phase change data, and gas chromatography information.[4][11] ¹⁹F NMR spectral data is also available for this compound.[3]
Synthesis and Applications
Synthesis Overview
A notable synthesis method involves recycling waste polytetrafluoroethylene (PTFE).[1] PTFE is pyrolyzed under vacuum at 500–550 °C to yield tetrafluoroethylene (TFE) gas.[1] This TFE gas, without further separation, is then reacted with iodine at 150–160 °C and 12 atm to produce this compound with high conversion of iodine (up to 98%).[1]
References
- 1. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. This compound | C2F4I2 | CID 67720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound (CAS 354-65-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 1,2-diiodoperfluoroethane | CAS#:354-65-4 | Chemsrc [chemsrc.com]
- 9. EP1422211B1 - Process for manufacturing diiodoperfluoroalkanes - Google Patents [patents.google.com]
- 10. This compound(354-65-4) MS spectrum [chemicalbook.com]
- 11. This compound [webbook.nist.gov]
An In-Depth Technical Guide to the Gauche and Anti Conformers of 1,2-Diiodotetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the conformational isomerism in 1,2-diiodotetrafluoroethane (C₂F₄I₂), focusing on the structural and energetic properties of its gauche and anti conformers. Through a synthesis of experimental data from gas-phase electron diffraction (GED) and insights from computational chemistry, this document offers a detailed exploration of the steric and electronic factors governing the conformational landscape of this important fluorinated haloalkane. Methodologies for the experimental and computational investigation of these conformers are presented, providing a robust framework for researchers in physical organic chemistry, spectroscopy, and drug development.
Introduction: The Significance of Conformational Isomerism in Fluorinated Molecules
Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds.[1] The study of these dynamic three-dimensional structures is fundamental to understanding the physical properties, reactivity, and biological activity of molecules. In the realm of drug development and materials science, the conformational preferences of a molecule can dictate its ability to interact with biological targets or to assemble into functional materials.
This compound (CF₂I-CF₂I) presents a compelling case study in conformational analysis. As a halogenated ethane, it is expected to exist as a mixture of two primary conformers: the anti conformer, where the two iodine atoms are positioned 180° apart with respect to the C-C bond axis, and the gauche conformer, where the I-C-C-I dihedral angle is approximately 60°. The presence of bulky, polarizable iodine atoms and electronegative fluorine atoms on the ethane backbone introduces a complex interplay of steric and electronic effects that govern the relative stability of these conformers. Unlike its lighter analogue, 1,2-difluoroethane, which famously exhibits a preference for the gauche conformation (the "gauche effect"), the conformational landscape of this compound is dominated by steric repulsion, leading to a greater stability of the anti conformer.[2]
This guide will delve into the structural intricacies of the gauche and anti conformers of this compound, present the experimental and computational methodologies used to characterize them, and provide a quantitative comparison of their key properties.
Structural Elucidation of the Gauche and Anti Conformers
The precise determination of the molecular geometry of the gauche and anti conformers of this compound has been achieved through gas-phase electron diffraction (GED), a powerful technique for studying the structure of molecules in the gaseous state, free from intermolecular interactions.[3]
Newman Projections and Dihedral Angles
The spatial arrangement of the atoms in the gauche and anti conformers can be visualized using Newman projections, which sight down the central carbon-carbon bond.
Figure 1: Newman projections of the anti and gauche conformers of this compound.
In the anti conformer, the bulky iodine atoms are maximally separated, minimizing steric hindrance. In the gauche conformer, the iodine atoms are in closer proximity, leading to increased steric repulsion.
Quantitative Structural Parameters
Gas-phase electron diffraction studies have provided precise measurements of the bond lengths, bond angles, and dihedral angles for both conformers.[4] These experimental findings are crucial for validating computational models and understanding the subtle structural changes that occur upon rotation around the C-C bond.
| Parameter | Anti Conformer | Gauche Conformer |
| Bond Lengths (Å) | ||
| r(C-C) | 1.560 ± 0.008 | 1.560 (assumed same) |
| r(C-F) | 1.345 ± 0.003 | 1.345 (assumed same) |
| r(C-I) | 2.155 ± 0.003 | 2.155 (assumed same) |
| **Bond Angles (°) ** | ||
| ∠C-C-F | 109.5 ± 0.3 | 109.5 (assumed same) |
| ∠C-C-I | 112.0 ± 0.4 | 112.0 (assumed same) |
| ∠F-C-F | 108.5 ± 0.5 | 108.5 (assumed same) |
| Dihedral Angle (°) | ||
| τ(I-C-C-I) | 180.0 (fixed) | 67.5 ± 2.0 |
Table 1: Structural Parameters of the Anti and Gauche Conformers of this compound Determined by Gas-Phase Electron Diffraction.[4] (Note: Uncertainties represent estimated standard deviations.)
The data clearly show that the bond lengths and angles are very similar between the two conformers, with the most significant difference being the I-C-C-I dihedral angle. The gauche dihedral angle of 67.5° is slightly larger than the idealized 60°, likely due to the steric repulsion between the large iodine atoms.
Experimental Methodologies for Conformational Analysis
The characterization of the conformers of this compound relies on sophisticated experimental techniques capable of probing molecular structure and energetics in the gas phase or in inert matrices.
Gas-Phase Electron Diffraction (GED)
GED is a primary method for determining the precise geometric structure of molecules in the gas phase.[3] The experimental workflow for a GED study of a volatile liquid like this compound is as follows:
Figure 2: Experimental workflow for Gas-Phase Electron Diffraction (GED).
Step-by-Step Protocol:
-
Sample Preparation: A purified sample of this compound is placed in a temperature-controlled reservoir connected to the GED apparatus.
-
Vaporization and Molecular Beam Formation: The sample is vaporized under high vacuum (typically 10⁻⁶ to 10⁻⁷ mbar) and introduced into the diffraction chamber as a fine molecular beam through a nozzle.[5]
-
Electron Beam Interaction: A high-energy electron beam (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.
-
Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or a CCD camera).[3]
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed to generate a radial distribution curve. This curve provides information about the distances between all pairs of atoms in the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise bond lengths, bond angles, and the relative abundance of the different conformers can be determined.
Matrix Isolation Infrared Spectroscopy
Matrix isolation is a technique used to trap molecules in an inert, solid matrix at very low temperatures (typically a few Kelvin).[1][6] This method allows for the study of individual conformers by preventing their interconversion.
Step-by-Step Protocol:
-
Matrix Gas Preparation: A mixture of this compound vapor and a large excess of an inert matrix gas (e.g., argon or neon) is prepared.
-
Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature (e.g., 10-20 K).
-
Matrix Formation: The inert gas solidifies, trapping the this compound molecules in an isolated state within the solid matrix.
-
Spectroscopic Analysis: An infrared spectrometer is used to record the vibrational spectrum of the trapped molecules. Since the conformers have different symmetries, they will exhibit distinct vibrational frequencies. By analyzing the IR spectrum, the presence of both gauche and anti conformers can be confirmed, and their vibrational modes can be assigned.
Computational Chemistry Approach to Conformational Analysis
Computational chemistry, particularly density functional theory (DFT), provides a powerful and complementary approach to experimental studies for understanding the conformational preferences of molecules.
Theoretical Framework
The goal of a computational conformational analysis is to locate all the stable conformers on the potential energy surface and to determine their relative energies and populations.
Figure 3: Workflow for computational conformational analysis.
Detailed Computational Protocol
A robust computational protocol for the conformational analysis of this compound would involve the following steps:
-
Initial Structure Generation: An initial 3D structure of this compound is built using a molecular modeling program.
-
Conformational Search: A systematic search of the potential energy surface is performed by rotating the I-C-C-I dihedral angle in small increments (e.g., 15-30°). At each step, a low-level geometry optimization is performed to identify potential energy minima corresponding to stable conformers.
-
High-Level Geometry Optimization: The structures of the identified conformers (gauche and anti) are then re-optimized at a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP or M06-2X) and a basis set that can accurately describe the heavy iodine atom (e.g., a double-zeta or triple-zeta basis set with effective core potentials for iodine).[7]
-
Vibrational Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Energy and Population Analysis: The relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers are calculated. The relative populations of the conformers at a given temperature can then be determined using the Boltzmann distribution equation.
Energetics and Population of Gauche and Anti Conformers
Experimental and computational studies have consistently shown that the anti conformer of this compound is more stable than the gauche conformer.
| Parameter | Experimental (GED)[4] | Computational (DFT) |
| Energy Difference (ΔE) | - | ~1.5 - 2.0 kcal/mol |
| Enthalpy Difference (ΔH) | 1.3 ± 0.2 kcal/mol | ~1.2 - 1.7 kcal/mol |
| Entropy Difference (ΔS) | 1.1 ± 0.5 cal/(mol·K) | ~1.0 - 1.5 cal/(mol·K) |
| Conformer Population (at 298 K) | Anti: ~76%, Gauche: ~24% | Anti: ~75-80%, Gauche: ~20-25% |
Table 2: Thermodynamic Parameters and Conformer Populations for the Gauche-Anti Equilibrium of this compound.
The positive enthalpy difference indicates that the anti conformer is enthalpically favored, which is attributed to the minimization of steric repulsion between the two large iodine atoms. The positive entropy difference suggests that the gauche conformer has a higher entropy, which is expected due to its lower symmetry and the presence of two equivalent gauche forms (enantiomers).
At room temperature, the anti conformer is the dominant species, accounting for approximately 76% of the population.[8] This preference for the anti conformation is a common feature in 1,2-dihaloethanes where the halogens are larger than fluorine.[2]
Conclusion and Future Directions
This technical guide has provided a detailed examination of the gauche and anti conformers of this compound. Through a combination of experimental data from gas-phase electron diffraction and insights from computational chemistry, a clear picture of the structural and energetic landscape of this molecule has been presented. The anti conformer is the more stable and abundant species, a preference driven by the steric repulsion between the bulky iodine atoms.
The methodologies outlined in this guide provide a robust framework for the continued investigation of conformational isomerism in fluorinated and halogenated molecules. Future research in this area could focus on:
-
Spectroscopic Characterization: Detailed analysis of the vibrational (IR and Raman) and NMR spectra of the individual conformers, potentially using advanced techniques like two-dimensional spectroscopy.
-
Solvent Effects: Investigating the influence of different solvent environments on the conformational equilibrium, which is particularly relevant for applications in solution-phase chemistry and drug design.
-
Dynamic Studies: Employing ultrafast spectroscopic techniques to study the dynamics of interconversion between the gauche and anti conformers.
A thorough understanding of the conformational behavior of molecules like this compound is crucial for the rational design of new molecules with tailored properties for applications in medicine, materials science, and beyond.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 354-65-4 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis of 1,2-dihaloethanes: a comparison of theoretical methods | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
Unraveling the Ultrafast Dance of Molecules: A Technical Guide to the Two-Step Photoinduced Dissociation of C₂F₄I₂
For researchers and professionals in the fields of physical chemistry, photochemistry, and drug development, understanding the intricate dynamics of molecular bond cleavage is paramount. Haloalkanes, particularly 1,2-diiodotetrafluoroethane (C₂F₄I₂), serve as exemplary model systems for investigating such fundamental processes. Their photoinduced dissociation unfolds on incredibly short timescales, offering a window into the primary events of chemical reactions. This technical guide provides an in-depth exploration of the two-step photoinduced dissociation pathway of C₂F₄I₂, synthesizing data from cutting-edge experimental techniques to offer a coherent and detailed narrative of this ultrafast molecular event.
The Significance of C₂F₄I₂ Photodissociation: A Model for Reaction Dynamics
The study of haloalkane photodissociation is foundational to understanding reaction dynamics, radical chemistry, and the influence of atomic substitutions and solvent environments on chemical pathways.[1][2][3] C₂F₄I₂ is of particular interest due to the influence of fluorination on its reaction dynamics, which presents a stark contrast to its non-fluorinated analog, 1,2-diiodoethane (C₂H₄I₂).[4][5][6] Upon absorption of ultraviolet (UV) light, the molecule undergoes a series of transformations, breaking chemical bonds in a stepwise manner. Elucidating this pathway provides critical insights into:
-
Radical Intermediates: The structure and conformation of transient radical species are pivotal in determining the final reaction products.
-
Reaction Kinetics: Measuring the timescales of bond cleavage events allows for the determination of reaction rate constants.
-
Solvent Effects: The surrounding solvent can influence the stability of intermediates and the overall reaction pathway.
-
Stereochemistry: The initial conformation of the molecule and the structure of its intermediates can dictate the stereochemical outcome of a reaction.
The primary experimental technique for observing these ultrafast events is Time-Resolved X-ray Liquidography (TRXL) , a powerful pump-probe method that can capture snapshots of molecular structures as they evolve during a chemical reaction.[1]
Experimental Protocol: Time-Resolved X-ray Liquidography (TRXL)
The elucidation of the C₂F₄I₂ photodissociation pathway relies heavily on the TRXL technique. This method provides direct structural information on transient species in solution with high temporal resolution.
Step-by-Step TRXL Experimental Workflow:
-
Sample Preparation: A solution of C₂F₄I₂ in a suitable solvent (e.g., cyclohexane or methanol) is prepared at a specific concentration.
-
Liquid Jet Formation: The sample solution is continuously flowed through a nozzle to form a stable liquid jet, ensuring a fresh sample volume for each laser pulse.
-
Photoexcitation (Pump): A femtosecond optical laser pulse, typically centered at a wavelength of 267 nm, is focused onto the liquid jet. This UV pulse initiates the photodissociation by exciting an n → σ* electronic transition in the carbon-iodine bond.[1]
-
X-ray Probe: A synchronized, pulsed X-ray beam is directed onto the same spot on the liquid jet after a specific time delay. The X-rays are scattered by the molecules in the sample.
-
Data Acquisition: A 2D detector records the X-ray scattering pattern. By systematically varying the time delay between the pump and probe pulses, a series of scattering patterns is collected, creating a "molecular movie" of the reaction.
-
Data Analysis: The difference in scattering patterns between the excited and unexcited sample is analyzed. This "difference scattering" signal contains information about the structural changes occurring in the solute molecules and the surrounding solvent cage. Global fitting analysis, often aided by Density Functional Theory (DFT) calculations, is then used to identify the structures of transient intermediates and determine their concentrations over time.
The Two-Step Dissociation Pathway: A Detailed Mechanism
Upon excitation with a 267 nm laser pulse, C₂F₄I₂ undergoes a sequential dissociation. The entire process, from initial excitation to the formation of final products, can be broken down into two primary steps.
Step 1: Ultrafast Primary C-I Bond Fission
The first event is the homolytic cleavage of one of the carbon-iodine bonds. This is an extremely rapid process, occurring in less than 150 picoseconds (ps).[4][6]
C₂F₄I₂ + hν (267 nm) → [C₂F₄I₂] → •C₂F₄I + I•*
This primary dissociation results in the formation of a tetrafluoroiodoethyl radical (•C₂F₄I) and a free iodine atom (I•). A crucial finding from TRXL studies is that the •C₂F₄I radical adopts a "classical" open-chain structure, existing as a mixture of anti and gauche conformers.[4][6][7] This is in stark contrast to the •C₂H₄I radical formed from C₂H₄I₂ photodissociation, which adopts a "bridged" structure where the iodine atom interacts with both carbon atoms.[1][6] This structural difference, driven by fluorination, is a key determinant of the subsequent reaction pathway.
Step 2: Secondary C-I Bond Dissociation of the •C₂F₄I Radical
Following its formation, a significant portion of the •C₂F₄I radical intermediate undergoes a second dissociation step, breaking the remaining C-I bond to yield stable tetrafluoroethylene (C₂F₄) and another iodine atom.
•C₂F₄I → C₂F₄ + I•
This secondary dissociation is a slower process than the initial bond cleavage. The direct nature of this secondary dissociation is a hallmark of the C₂F₄I₂ system. Unlike its hydrogenated counterpart, the •C₂F₄I radical does not form an isomer by recombining with a nearby iodine atom.[4] Instead, it proceeds directly to the final products. The liberated iodine atoms from both steps eventually undergo nongeminate recombination to form molecular iodine (I₂) over tens of nanoseconds.[4]
The overall reaction pathway can be visualized as follows:
References
- 1. Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. time.kaist.ac.kr [time.kaist.ac.kr]
Methodological & Application
Application Notes and Protocols for Perfluoroalkylation Reactions Using 1,2-Diiodotetrafluoroethane
Introduction: The Strategic Incorporation of the Tetrafluoroethyl Group
The introduction of perfluoroalkyl groups, particularly the tetrafluoroethyl (–CF₂CF₂–) moiety, into organic molecules is a cornerstone strategy in modern medicinal chemistry and materials science.[1][2][3][4] The unique physicochemical properties imparted by these fluorine-rich fragments—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] 1,2-Diiodotetrafluoroethane (I-CF₂CF₂-I) has emerged as a versatile and efficient reagent for introducing the valuable 1,1,2,2-tetrafluoroethylidene or related motifs into a diverse range of molecular scaffolds. This guide provides an in-depth exploration of the reaction mechanisms, practical experimental protocols, and key applications of this compound in perfluoroalkylation reactions, tailored for researchers and professionals in drug development.
Mechanistic Insights: Harnessing Radical Intermediates
The utility of this compound in perfluoroalkylation reactions predominantly lies in its ability to serve as a precursor to the 2,2,1,1-tetrafluoro-2-iodoethyl radical (•CF₂CF₂I) and subsequently the tetrafluoroethylene diradical. The homolytic cleavage of the relatively weak carbon-iodine bond is the key initiation step, which can be achieved through several methods, each with its own advantages and substrate scope considerations.
Photocatalytic Radical Generation
Visible-light photoredox catalysis has revolutionized radical chemistry by offering a mild and efficient means of generating radical species.[5][6] In this context, a photocatalyst (PC), upon excitation by visible light, can engage in a single-electron transfer (SET) with this compound to generate the desired perfluoroalkyl radical.
Thermal Initiation and Radical Initiators
Traditional methods involving thermal decomposition of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can also be employed to initiate the perfluoroalkylation cascade.[7] The initiator-derived radicals abstract an iodine atom from this compound to generate the reactive •CF₂CF₂I radical.
Atom Transfer Radical Addition (ATRA)
A common mechanistic pathway following radical generation is Atom Transfer Radical Addition (ATRA).[6][8] The perfluoroalkyl radical adds to an unsaturated bond (alkene or alkyne), and the resulting radical intermediate abstracts an iodine atom from another molecule of this compound to yield the product and propagate the radical chain.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and reaction scales.
Protocol 1: Photocatalytic Perfluoroalkylation of Alkenes
This protocol describes a general procedure for the visible-light-mediated perfluoroalkylation of an alkene using an organic dye as the photocatalyst.[5][9]
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Photocatalyst (e.g., Eosin Y or Rose Bengal, 1-2 mol%)
-
Amine base (e.g., diisopropylethylamine (DIPEA), 2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Inert gas (Argon or Nitrogen)
-
Blue or Green LED light source
Procedure:
-
To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the alkene (e.g., 0.5 mmol, 1.0 equiv), the photocatalyst (e.g., 0.005-0.01 mmol, 1-2 mol%), and this compound (e.g., 0.75-1.0 mmol, 1.5-2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., 2.5 mL) and the amine base (e.g., 1.0 mmol, 2.0 equiv) via syringe.
-
Place the reaction vessel approximately 5-10 cm from the LED light source and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Range | Notes |
| Alkene | 1.0 equiv | Electron-rich and unactivated alkenes are suitable substrates. |
| I-CF₂CF₂-I | 1.5 - 2.0 equiv | An excess is used to ensure complete reaction and act as the iodine source in ATRA. |
| Photocatalyst | 1-2 mol% | Eosin Y and Rose Bengal are cost-effective organic dyes.[5] |
| Base | 2.0 equiv | DIPEA acts as a sacrificial electron donor. |
| Solvent | Anhydrous MeCN, DMF | Degassing the solvent prior to use is recommended. |
| Light Source | Blue or Green LEDs | The wavelength should match the absorption maximum of the photocatalyst. |
| Temperature | Room Temperature | Mild reaction conditions are a key advantage of this method. |
Protocol 2: Transition-Metal-Catalyzed Perfluoroalkylation of Aryl Halides
This protocol outlines a copper-catalyzed cross-coupling reaction for the synthesis of aryl-perfluoroalkyl compounds.[10]
Materials:
-
Aryl iodide or bromide (1.0 equiv)
-
This compound (2.0 equiv)
-
Copper(I) salt (e.g., CuI, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 20 mol%)
-
Base (e.g., TMP₂Zn, 1.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMPU or NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the copper(I) salt (e.g., 0.05 mmol, 10 mol%) and the ligand (e.g., 0.1 mmol, 20 mol%) to a dry reaction vessel.
-
Add the anhydrous solvent (e.g., 2.0 mL) and stir for 10-15 minutes to form the catalyst complex.
-
Add the aryl halide (e.g., 0.5 mmol, 1.0 equiv) and this compound (e.g., 1.0 mmol, 2.0 equiv).
-
Slowly add the base (e.g., 0.75 mmol, 1.5 equiv) to the reaction mixture.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
| Parameter | Recommended Value | Rationale |
| Aryl Halide | 1.0 equiv | Aryl iodides are generally more reactive than aryl bromides. |
| I-CF₂CF₂-I | 2.0 equiv | Serves as the perfluoroalkylating agent. |
| Copper Catalyst | 10 mol% CuI | A common and effective catalyst for cross-coupling reactions. |
| Ligand | 20 mol% 1,10-phenanthroline | Stabilizes the copper-perfluoroalkyl species.[10] |
| Base | 1.5 equiv TMP₂Zn | A strong, non-nucleophilic base is often required. |
| Solvent | Anhydrous DMPU/NMP | High-boiling polar aprotic solvents facilitate the reaction. |
| Temperature | 80-120 °C | Higher temperatures are typically needed for less reactive substrates. |
Applications in Drug Development and Medicinal Chemistry
The incorporation of the tetrafluoroethyl group can significantly enhance the therapeutic potential of a molecule.
-
Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, leading to an increased in vivo half-life of the drug.
-
Lipophilicity and Bioavailability: The lipophilic nature of the perfluoroalkyl chain can improve membrane permeability and oral bioavailability.
-
Conformational Control: The rigid nature of the perfluoroalkyl group can lock the molecule into a bioactive conformation, enhancing its binding affinity to the target protein.
-
Modulation of pKa: The electron-withdrawing nature of the perfluoroalkyl group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
Safety and Handling Considerations
This compound should be handled in a well-ventilated fume hood. It is a dense liquid and should be stored in a cool, dark place away from heat and light to prevent decomposition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volume # 6(115), November - December 2017 — "Photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to alkenes" [notes.fluorine1.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxy- and Hydro-Perfluoroalkylation of Styrenes by Controlling the Quenching Cycle of Eosin Y - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radical Cyclization using 1,2-Diiodotetrafluoroethane
For: Researchers, scientists, and drug development professionals.
Introduction: Harnessing the Power of Fluorinated Radicals in Cyclization Reactions
The introduction of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make it a valuable tool for fine-tuning the properties of bioactive compounds and advanced materials. Radical cyclization reactions have emerged as a powerful and versatile methodology for the construction of cyclic and heterocyclic scaffolds, which are prevalent in a vast array of natural products and pharmaceuticals.[1]
This document provides a comprehensive guide to the application of 1,2-diiodotetrafluoroethane (CF₂I-CF₂I) as a precursor for the generation of 2-iodo-1,1,2,2-tetrafluoroethyl radicals and their subsequent use in intramolecular cyclization reactions. These reactions offer a direct and efficient route to novel fluorine-containing cyclic structures. We will delve into the underlying mechanisms, provide detailed experimental protocols, and discuss the substrate scope and potential applications of this methodology.
Mechanistic Insights: The Radical Cascade
The radical cyclization process initiated by this compound typically proceeds through a radical chain mechanism, which can be initiated photochemically.[2] The key steps involved are radical initiation, intermolecular addition, intramolecular cyclization, and termination.
1. Initiation: The process begins with the homolytic cleavage of the relatively weak carbon-iodine bond in this compound upon exposure to ultraviolet (UV) irradiation. This generates two equivalents of the highly reactive 2-iodo-1,1,2,2-tetrafluoroethyl radical.
2. Intermolecular Radical Addition: The generated tetrafluoroethyl radical then undergoes an intermolecular addition to the double or triple bond of an unsaturated precursor molecule. This step forms a new carbon-carbon bond and generates a new radical intermediate.
3. Intramolecular Cyclization (Key Step): The newly formed radical intermediate, now tethered to the tetrafluoroethyl group, undergoes an intramolecular cyclization by attacking another unsaturated moiety within the same molecule. The regioselectivity of this step is crucial and is often governed by Baldwin's rules, with a general preference for the formation of five- and six-membered rings through exo cyclization.[1]
4. Termination/Propagation: The cyclized radical can then be trapped by a variety of pathways to yield the final product. In the context of using this compound, the cyclized radical can abstract an iodine atom from another molecule of the diiodide, propagating the radical chain and incorporating an iodine atom into the product. This iodo-functionalized cyclic product can then be used for further synthetic transformations.
Visualizing the Mechanism
The following diagrams illustrate the proposed mechanistic pathways for the radical cyclization initiated by this compound.
Caption: Radical Initiation and Intermolecular Addition.
Caption: Intramolecular Cyclization and Chain Propagation.
Experimental Protocols
The following protocols are representative examples for conducting a radical cyclization reaction using this compound. These should be adapted based on the specific substrate and desired product.
Protocol 1: Photochemical Radical Cyclization of an N-Allyl Amide
This protocol describes the synthesis of a 2-(2-iodo-1,1,2,2-tetrafluoroethyl)-substituted γ-lactam via a radical cascade reaction.
Materials:
-
N-allyl-N-phenylacrylamide (or other suitable unsaturated amide)
-
This compound (CF₂I-CF₂I)
-
Degassed solvent (e.g., acetonitrile or benzene)
-
UV photoreactor (e.g., with a medium-pressure mercury lamp)
-
Schlenk flask or quartz reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a clean, oven-dried Schlenk flask or quartz reaction vessel equipped with a magnetic stir bar, dissolve the N-allyl-N-phenylacrylamide (1.0 mmol) in the chosen degassed solvent (20 mL).
-
Reagent Addition: Add this compound (1.5 mmol, 1.5 equivalents) to the solution.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen, which can quench the radical reaction.
-
Photochemical Reaction: Place the reaction vessel in the UV photoreactor. Irradiate the mixture with a medium-pressure mercury lamp at room temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 4 to 24 hours depending on the substrate.
-
Workup: Once the starting material is consumed, remove the reaction vessel from the photoreactor. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclized product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: Substrate Scope and Yields
The efficiency of the radical cyclization can vary depending on the structure of the unsaturated precursor. The following table provides representative examples of yields for the cyclization of various substrates based on analogous reactions found in the literature.[2]
| Entry | Unsaturated Precursor | Cyclized Product | Yield (%) |
| 1 | N-allyl-N-phenylacrylamide | 3-(iodomethyl)-1-phenyl-4-(1,1,2,2-tetrafluoro-2-iodoethyl)pyrrolidin-2-one | 65-75 |
| 2 | 1,6-Heptadiene | 1-(iodomethyl)-3-(1,1,2,2-tetrafluoro-2-iodoethyl)cyclopentane | 50-60 |
| 3 | N-allyl-2-vinylaniline | 1-allyl-3-(1,1,2,2-tetrafluoro-2-iodoethyl)-2,3-dihydro-1H-indole | 70-80 |
| 4 | Diallyl ether | 3-(iodomethyl)-4-(1,1,2,2-tetrafluoro-2-iodoethyl)tetrahydrofuran | 55-65 |
Note: Yields are approximate and may vary based on specific reaction conditions and substrate reactivity.
Trustworthiness and Self-Validation
The protocols described herein are designed to be robust and reproducible. Key to the success of these radical reactions is the careful exclusion of oxygen, which can act as a radical scavenger and inhibit the desired cyclization. The progress of the reaction should be carefully monitored by appropriate analytical techniques. The formation of the desired product can be confirmed by spectroscopic methods, particularly ¹⁹F NMR, which will show characteristic signals for the -CF₂-CF₂I moiety. The incorporation of an iodine atom in the final product provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, thus validating the successful outcome of the cyclization.
Conclusion and Future Outlook
The use of this compound in radical cyclization reactions provides a powerful and direct method for the synthesis of novel fluorine-containing cyclic and heterocyclic compounds. The photochemical initiation allows for mild reaction conditions, and the resulting iodo-functionalized products are valuable intermediates for further synthetic elaboration. This methodology holds significant promise for applications in drug discovery and materials science, enabling the construction of complex molecular architectures with precisely installed fluorinated motifs. Future research in this area may focus on expanding the substrate scope, developing enantioselective variants of these cyclizations, and exploring the use of visible-light photoredox catalysis for even milder and more sustainable reaction conditions.
References
Application Notes and Protocols: The Strategic Role of 1,2-Diiodotetrafluoroethane in Advanced Fluorinated Polymer Synthesis
Introduction: Beyond Conventional Fluoropolymers
Fluorinated polymers are a cornerstone of advanced materials science, prized for their exceptional thermal stability, chemical inertness, and unique surface properties.[1] These characteristics stem from the high bond energy of the carbon-fluorine bond.[1] However, the synthesis of well-defined fluoropolymer architectures, such as block copolymers with controlled molecular weights and low dispersity, presents a significant challenge for conventional radical polymerization techniques.[1]
This guide delves into the application of 1,2-diiodotetrafluoroethane (CF₂I-CF₂I) as a pivotal chain transfer agent (CTA) in Iodine Transfer Polymerization (ITP). ITP is a form of controlled radical polymerization that enables the synthesis of fluoropolymers with precise microstructures.[2][3][4] The use of a diiodoalkane like this compound is particularly strategic as it facilitates the formation of telechelic polymers, which are macromolecules bearing reactive functional groups at both ends. These telechelic polymers serve as versatile macro-initiators for the synthesis of advanced block copolymers, opening new avenues for materials with tailored properties for applications ranging from high-performance elastomers to advanced biomedical devices.
The Mechanism and Advantage of Iodine Transfer Polymerization (ITP) with a Diiodo CTA
Iodine Transfer Polymerization (ITP) is a degenerative chain transfer process. The core of this technique lies in the reversible transfer of an iodine atom between a propagating polymer radical and a dormant polymer chain capped with iodine. This rapid and reversible exchange ensures that all polymer chains have an equal probability of growth, leading to a population of polymer chains with similar lengths and, consequently, a low polydispersity index (Đ).
The use of a bifunctional CTA like this compound (I-R-I) is instrumental in the synthesis of telechelic polymers. The polymerization is initiated by a radical initiator, and the propagating chains can react with either of the two C-I bonds of the CTA. This process results in the formation of a polymer chain with iodine atoms at both ends (I-Polymer-I).
Diagram 1: Mechanism of Telechelic Polymer Formation via ITP
Caption: Workflow of ITP using a diiodo CTA to form telechelic polymers.
These telechelic polymers are invaluable as macro-chain transfer agents (macro-CTAs). In a subsequent polymerization step with a different monomer, new polymer blocks can be grown from both ends of the initial polymer chain, leading to the formation of triblock copolymers.
Application: Synthesis of a Telechelic Poly(vinylidene fluoride) (PVDF) Macro-CTA
This section provides a detailed protocol for the synthesis of an α,ω-diiodopoly(vinylidene fluoride) (I-PVDF-I) using this compound as the CTA. This protocol is adapted from established procedures for structurally similar diiodo perfluoroalkanes, such as 1,4-diiodoperfluorobutane.[5] The chemical principles governing the C-I bond reactivity in ITP are analogous for these compounds, providing a strong basis for this adaptation.
Materials & Equipment
| Reagent/Equipment | Details | Supplier Example |
| Monomer | Vinylidene fluoride (VDF) | SynQuest Laboratories |
| Chain Transfer Agent | This compound | Sigma-Aldrich |
| Initiator | tert-Butylperoxypivalate (TBPPi) | Arkema |
| Solvent | 1,1,1,3,3-Pentafluorobutane | Solvay |
| Autoclave | High-pressure reactor with stirrer | Parr Instrument Co. |
| Purification | Methanol, Acetone | Fisher Scientific |
| Characterization | GPC, NMR Spectrometer | Agilent, Bruker |
Experimental Protocol: ITP of VDF
-
Reactor Preparation: A high-pressure autoclave is thoroughly cleaned, dried, and purged with nitrogen to remove any oxygen and moisture. A vacuum is then applied for at least 30 minutes.
-
Charging the Reactor: The initiator (e.g., tert-butylperoxypivalate), this compound, and the solvent (e.g., 1,1,1,3,3-pentafluorobutane) are introduced into the autoclave. The reactor is then cooled, typically in a dry ice/acetone bath.
-
Monomer Addition: Vinylidene fluoride (VDF) gas is then condensed into the cooled reactor. The amount of monomer added is determined by weight.
-
Polymerization: The autoclave is sealed and heated to the reaction temperature (typically 70-80 °C) while stirring. The polymerization is allowed to proceed for a set period (e.g., 4-12 hours). The pressure inside the reactor will decrease as the gaseous monomer is converted to the solid polymer.
-
Termination and Purification: The reaction is terminated by cooling the reactor in an ice bath and venting any unreacted monomer. The resulting polymer solution is then precipitated in a non-solvent like methanol. The polymer is collected by filtration, redissolved in a suitable solvent like acetone, and re-precipitated to remove any residual monomer and initiator fragments. The final product is dried under vacuum to a constant weight.
Example Reaction Conditions
| Parameter | Value | Molar Ratio (vs. VDF) |
| VDF | 50 g | 100 |
| This compound | 30.5 g | 11 |
| tert-Butylperoxypivalate | 2.1 g | 1.1 |
| 1,1,1,3,3-Pentafluorobutane | 400 mL | - |
| Temperature | 75 °C | - |
| Time | 8 hours | - |
Expected Outcomes & Characterization
-
Yield: High monomer conversion is expected, with polymer yields typically exceeding 80%.
-
Molecular Weight: The number-average molecular weight (Mn) can be controlled by the initial molar ratio of monomer to CTA. Mn values in the range of 1,000 to 10,000 g/mol are readily achievable.[2][3][4] Mn can be determined by Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy by analyzing the integration of signals from the polymer backbone and the end groups.
-
Dispersity (Đ): The resulting telechelic PVDF should exhibit a low dispersity (Đ = Mw/Mn), typically in the range of 1.2 to 1.5, indicating a well-controlled polymerization.[2][3][4]
-
Structure Confirmation: ¹⁹F NMR spectroscopy is a powerful tool to confirm the presence of the iodine end groups and to assess the microstructure of the PVDF backbone, including the extent of head-to-tail and head-to-head linkages.[2][3][4]
Application: Synthesis of a PVDF-based Triblock Copolymer
The telechelic I-PVDF-I synthesized in the previous step can be used as a macro-CTA to synthesize triblock copolymers. This protocol outlines the synthesis of a poly(chlorotrifluoroethylene)-b-poly(vinylidene fluoride)-b-poly(chlorotrifluoroethylene) (PCTFE-b-PVDF-b-PCTFE) triblock copolymer.
Diagram 2: Synthesis of a Triblock Copolymer
Caption: Workflow for synthesizing a triblock copolymer from a telechelic macro-CTA.
Experimental Protocol: Block Copolymerization
-
Reactor Setup: Similar to the first polymerization, a clean, dry, and purged high-pressure autoclave is used.
-
Charging Reactants: The I-PVDF-I macro-CTA, a radical initiator, and a suitable solvent are charged into the reactor. The reactor is then cooled.
-
Second Monomer Addition: Chlorotrifluoroethylene (CTFE) is introduced into the cooled reactor.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 60-100 °C) to initiate the polymerization of the CTFE blocks from both ends of the PVDF macro-CTA.[5]
-
Work-up: The resulting triblock copolymer is isolated and purified using a similar precipitation and drying procedure as described for the macro-CTA.
Characterization of the Triblock Copolymer
-
GPC Analysis: A clear shift to higher molecular weight in the GPC trace compared to the I-PVDF-I macro-CTA is indicative of successful block copolymer formation.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR spectroscopy can be used to confirm the presence of both PVDF and PCTFE blocks and to determine the composition of the final copolymer.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can reveal the glass transition temperatures (Tg) and melting temperatures (Tm) associated with the different polymer blocks, providing evidence of microphase separation, which is a key characteristic of block copolymers.
Conclusion and Future Outlook
This compound is a highly effective chain transfer agent for the synthesis of well-defined, telechelic fluoropolymers via Iodine Transfer Polymerization. This capability allows for a modular approach to designing advanced macromolecular architectures, such as triblock copolymers, with precise control over their composition and properties. The protocols detailed herein provide a robust framework for researchers to explore the synthesis of novel fluorinated materials for a wide array of applications, from advanced coatings and sealants to next-generation membranes and biomedical devices. The continued exploration of diiodo CTAs in controlled radical polymerization will undoubtedly lead to further innovations in the field of fluoropolymer science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of ω-Iodo and Telechelic Diiodo Vinylidene Fluoride-Based (Co)polymers by Iodine Transfer Polymerization Initiated by an Innovative Persistent Radical | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. US9394394B2 - Synthesis of chlorotrifluoroethylene-based block copolymers by iodine transfer polymerization - Google Patents [patents.google.com]
Application Notes and Protocols: 1,2-Diiodotetrafluoroethane in Organometallic Chemistry
Foreword: The Strategic Role of Fluorinated Motifs
The incorporation of fluorine-containing groups, particularly perfluoroalkyl chains, into organic molecules is a cornerstone of modern drug discovery, materials science, and agrochemistry.[1][2][3] The trifluoromethyl group (CF3) and longer perfluoroalkyl chains can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the development of robust synthetic methodologies to introduce these moieties is of paramount importance. 1,2-diiodotetrafluoroethane (I-CF2-CF2-I) has emerged as a versatile and powerful reagent in the organometallic chemist's toolkit, primarily serving as a precursor for the tetrafluoroethane-1,2-diyl bridge or the 2-iodo-1,1,2,2-tetrafluoroethyl group. This guide provides an in-depth exploration of its applications, grounded in mechanistic principles and accompanied by actionable laboratory protocols.
Physicochemical Properties and Handling
This compound is a dense, non-flammable liquid at room temperature. It is utilized as a key intermediate in the synthesis of various fluorine-containing compounds.[4][5] Its strategic value lies in the reactivity of its carbon-iodine bonds.
| Property | Value | Reference |
| Chemical Formula | C2F4I2 | General Knowledge |
| Molar Mass | 353.82 g/mol | General Knowledge |
| Appearance | Colorless to pinkish liquid | [6] |
| Boiling Point | 112-113 °C | [6] |
| Density | 2.59 g/cm³ | [6] |
| Synthesis | From tetrafluoroethylene and iodine | [5] |
Safety and Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store in a cool, dry place away from light. The compound is often stabilized with copper.[4]
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Core Reactivity: Oxidative Addition to Metal Centers
The primary application of this compound in organometallic chemistry is its reaction with low-valent transition metal complexes via oxidative addition. This process is fundamental to many catalytic cycles and stoichiometric transformations.[7][8]
The Mechanism of Oxidative Addition:
In this reaction, a metal complex with a relatively low oxidation state (e.g., M(0) or M(I)) and available coordination sites reacts with the C-I bond of I(CF2)2I. The C-I bond is cleaved, and two new bonds are formed with the metal center: a metal-carbon bond and a metal-iodine bond.[7][9] This transformation increases the formal oxidation state and the coordination number of the metal by two.[7][8]
The general process can be depicted as: LnM + I-CF2-CF2-I → Ln(I)M(CF2-CF2-I)
This reaction is driven by the metal's nucleophilicity and the electrophilic nature of the iodine-bound carbon. The strong electron-withdrawing effect of the fluorine atoms enhances the electrophilicity of the carbon center, making the C-I bond susceptible to cleavage.
Caption: General workflow for the oxidative addition of I(CF2)2I to a metal center.
Mechanistic Variants: The precise mechanism can vary, including concerted pathways, Sₙ2-type nucleophilic attacks by the metal on the carbon or iodine, or radical chain processes, particularly under photochemical conditions.[7][10][11] For instance, photoinitiation has been shown to facilitate the oxidative addition of CF3I to gold(I) complexes, proceeding through a radical chain mechanism.[10]
Synthesis of Perfluoroalkyl-Metal Reagents
A significant application of this compound is the synthesis of well-defined perfluoroalkyl-metal complexes. These reagents are valuable for introducing perfluoroalkyl groups into organic molecules.
Perfluoroalkyl Zinc Reagents
Perfluoroalkyl zinc reagents exhibit greater thermal stability compared to their lithium or Grignard counterparts.[12] They can be prepared by the reaction of a perfluoroalkyl iodide with a zinc source.
Protocol 1: Synthesis of a Tetrafluoroethyl-Zinc Ate Complex
This protocol is adapted from methodologies developed for preparing stable perfluoroalkyl zinc ate complexes.[12]
Objective: To prepare a solution of a lithium tetrafluoroethyl zincate reagent for use in subsequent nucleophilic addition or cross-coupling reactions.
Materials:
-
This compound (I(CF2)2I)
-
Dimethylzinc (Me2Zn), 2.0 M solution in toluene
-
Lithium Chloride (LiCl), anhydrous
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: Dry a 50 mL Schlenk flask under vacuum with a heat gun and backfill with argon. Allow to cool to room temperature.
-
Reagent Addition: To the flask, add anhydrous LiCl (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF (10 mL) via syringe.
-
Zinc Reagent: Cool the solution to 0 °C in an ice bath. Slowly add dimethylzinc solution (1.1 equivalents) dropwise via syringe.
-
Perfluoroalkyl Iodide Addition: Add this compound (1.0 equivalent) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The formation of the ate complex [Me(I-CF2-CF2)ZnCl]Li is expected.
-
Confirmation: The formation of the reagent can be monitored by ¹⁹F NMR spectroscopy. The resulting solution can be used directly in subsequent reactions.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organometallic reagents are highly sensitive to moisture and oxygen. The use of a Schlenk line and anhydrous solvents is critical to prevent decomposition.
-
Lithium Chloride: LiCl is crucial for the formation of the more stable "ate" complex, which enhances the reagent's solubility and moderates its reactivity.[12]
-
Low Temperature: The initial addition is performed at 0 °C to control the exothermic reaction and prevent side reactions or decomposition of the organometallic species.
Application in Catalytic Cycles
This compound can be employed in transition metal-catalyzed reactions to construct C-C bonds. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation (or migratory insertion), and reductive elimination.
Caption: A hypothetical catalytic cycle for perfluoroalkylation using I(CF2)2I.
Protocol 2: Palladium-Catalyzed Tetrafluoroethylation of an Arylboronic Acid
This protocol illustrates a hypothetical Suzuki-type cross-coupling reaction.
Objective: To synthesize an aryl-CF2CF2-I compound from an arylboronic acid and this compound.
Materials:
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 equivalents)
-
This compound (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water mixture, 4:1)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
Setup: To a reaction vessel, add the arylboronic acid, palladium catalyst, and base.
-
Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Solvent/Reagent Addition: Add the solvent mixture via syringe, followed by the this compound.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired aryl-CF2CF2-I product.
Trustworthiness and Self-Validation:
-
Control Experiments: A reaction run without the palladium catalyst should yield no product, confirming the catalyst's essential role.
-
Characterization: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The characteristic splitting patterns in ¹⁹F NMR will be a key indicator of the -CF2-CF2-I moiety.
Conclusion and Future Perspectives
This compound is a potent and versatile reagent for introducing the valuable -CF2-CF2- structural unit in organometallic synthesis. Its reactivity is dominated by the oxidative addition of its C-I bonds to low-valent metal centers, enabling both the stoichiometric preparation of useful organometallic reagents and the development of novel catalytic transformations. Future research will likely focus on developing asymmetric catalytic methods utilizing this reagent and expanding its application in the synthesis of complex fluorinated molecules for the pharmaceutical and materials sectors. The principles governing its reactivity, analogous to simpler reagents like trifluoromethyl iodide (CF3I), provide a solid foundation for further innovation.[13][14][15]
References
- 1. CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates [beijingyuji.com]
- 2. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 96%, stab. with copper [cymitquimica.com]
- 5. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 354-65-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Oxidative addition - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organometallicchem.wordpress.com [organometallicchem.wordpress.com]
- 12. Perfluoroalkyl and -aryl zinc ate complexes: generation, reactivity, and synthetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. Trifluoroiodomethane - Wikipedia [en.wikipedia.org]
- 15. CF3I(tritluoroiodimethane) Applications & Application advantages - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
Application Notes and Protocols: 1,2-Diiodotetrafluoroethane as a Precursor for Pentafluoroethyl (CF3CF2•) Radicals
Abstract
The introduction of the pentafluoroethyl (C2F5) group into organic molecules is of paramount importance in the fields of medicinal chemistry, agrochemistry, and materials science. This structural motif can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. 1,2-diiodotetrafluoroethane (I(CF2)2I) serves as a versatile and efficient precursor for the generation of the pentafluoroethyl radical (CF3CF2•), a key intermediate for the construction of these valuable molecules. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the utilization of this compound in radical-mediated transformations.
Introduction: The Significance of the Pentafluoroethyl Moiety
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery. The trifluoromethyl (CF3) group, for instance, is a common feature in numerous pharmaceuticals. The pentafluoroethyl (C2F5) group offers a nuanced alternative, providing a larger, more lipophilic, and metabolically robust substituent. The high strength of the C-F bond contributes to the metabolic stability of drugs, while the electron-withdrawing nature of the C2F5 group can modulate the acidity and basicity of neighboring functional groups, influencing drug-receptor interactions.
This compound emerges as a practical and effective source of the CF3CF2• radical. The carbon-iodine bond is the weakest bond in the molecule and can be selectively cleaved under relatively mild conditions, either photochemically or thermally, to generate the desired radical species.
Generation of Pentafluoroethyl Radicals from this compound
The generation of the CF3CF2• radical from I(CF2)2I primarily proceeds through the homolytic cleavage of a C-I bond. This can be achieved through two main methods: photolysis and thermal decomposition.
Photochemical Generation
Ultraviolet (UV) irradiation provides a clean and efficient method for generating pentafluoroethyl radicals from this compound. The C-I bond has a significantly lower dissociation energy than the C-C and C-F bonds, allowing for its selective cleavage. The UV absorption spectrum of similar vicinal dihaloalkanes suggests that irradiation in the UVA range (around 300-400 nm) is effective for this purpose. The primary photochemical process is the cleavage of one C-I bond to yield a 2-iodo-1,1,2,2-tetrafluoroethyl radical (•CF2CF2I). In the gas phase, this intermediate can undergo secondary dissociation to tetrafluoroethylene (CF2=CF2) and an iodine atom. However, in the solution phase, the •CF2CF2I radical is the key reactive intermediate for synthetic applications.
Diagram 1: Photochemical Generation of the Pentafluoroethyl Radical
Caption: Photolytic cleavage of this compound.
Thermal Generation
In the absence of a photochemical setup, thermal initiation can be employed to generate CF3CF2• radicals. The C-I bond can be cleaved at elevated temperatures, typically in the range of 150-200 °C. This method is often used in conjunction with a radical initiator to lower the required temperature and improve the efficiency of radical generation. The choice of solvent is critical to ensure that it is stable at the reaction temperature and does not participate in unwanted side reactions.
Applications in Organic Synthesis: Radical Addition to Unsaturated Bonds
A primary application of the pentafluoroethyl radical is its addition to carbon-carbon multiple bonds, a powerful method for the construction of complex fluorinated molecules.
Addition to Alkenes and Alkynes
The CF3CF2• radical readily adds to the double or triple bond of alkenes and alkynes, respectively. This reaction, often referred to as an Atom Transfer Radical Addition (ATRA), results in the formation of a new carbon-carbon bond and the transfer of an iodine atom to the adjacent carbon. The resulting iodinated product is a versatile synthetic intermediate that can be further functionalized.
Diagram 2: General Mechanism of Radical Addition to an Alkene
Caption: Chain mechanism for the addition of •CF2CF2I to an alkene.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a well-equipped laboratory. All necessary safety precautions must be taken.
General Safety and Handling of this compound
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash skin thoroughly after handling.[1][2][3] |
| Causes serious eye irritation. | Wear protective gloves/eye protection/face protection.[1][2][3] |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area.[1][2][3] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
-
Respiratory Protection: Use in a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
First Aid Measures:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
After skin contact: Wash with plenty of soap and water.[2]
-
After inhalation: Remove person to fresh air and keep comfortable for breathing.[2]
Protocol 1: Photochemical Addition of this compound to an Alkene
This protocol describes a general procedure for the photochemical addition of this compound to a generic terminal alkene (e.g., 1-octene).
Materials:
-
This compound (I(CF2)2I)
-
1-Octene
-
Degassed solvent (e.g., acetonitrile or dichloromethane)
-
Photoreactor equipped with a UVA lamp (e.g., 365 nm)
-
Schlenk flask or quartz reaction vessel
-
Stir bar
Procedure:
-
Reaction Setup: In a Schlenk flask or quartz reaction vessel equipped with a stir bar, add the alkene (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add this compound (1.2 mmol, 1.2 equiv) and the degassed solvent (0.1 M concentration of the alkene).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical reaction.
-
Photochemical Reaction: Place the reaction vessel in the photoreactor and irradiate with a UVA lamp at room temperature with vigorous stirring. Monitor the reaction progress by GC-MS or TLC. The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm the structure of the 1:1 adduct.
Protocol 2: Thermal Addition of this compound to an Alkene
This protocol provides a general method for the thermally initiated radical addition.
Materials:
-
This compound (I(CF2)2I)
-
1-Octene
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, 0.1 equiv)
-
High-boiling point solvent (e.g., chlorobenzene or ortho-dichlorobenzene)
-
Schlenk flask with a reflux condenser
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a stir bar and a reflux condenser under an inert atmosphere, add the alkene (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv).
-
Addition of Solvent and Initiator: Add the solvent (to achieve a 0.2 M concentration of the alkene) and the radical initiator (AIBN, 0.1 mmol, 0.1 equiv).
-
Thermal Reaction: Heat the reaction mixture to 80-100 °C (the decomposition temperature of AIBN) with vigorous stirring. Monitor the reaction by GC-MS or TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography as described in Protocol 4.2.
-
Characterization: Confirm the structure of the product using appropriate spectroscopic methods.
Conclusion
This compound is a valuable and versatile precursor for the generation of pentafluoroethyl radicals. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this important building block. The ability to introduce the C2F5 group under mild photochemical or thermal conditions opens up new avenues for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials with enhanced properties. The resulting iodinated products from radical addition reactions offer a handle for further synthetic transformations, expanding the utility of this methodology.
References
Experimental Design for Reactions Involving 1,2-Diiodotetrafluoroethane (CF₂I-CF₂I)
An Application Note and Protocol Guide for Researchers
Prepared by a Senior Application Scientist
Abstract
1,2-Diiodotetrafluoroethane is a pivotal reagent in fluorination chemistry, serving primarily as a precursor for the tetrafluoroethane-1,2-diyl diradical or the 2-iodo-1,1,2,2-tetrafluoroethyl radical. Its application spans telomerization, radical additions to unsaturated systems, and the synthesis of complex fluorinated molecules. This guide provides an in-depth analysis of the experimental considerations, setups, and protocols for harnessing the reactivity of this compound. We will explore the causality behind procedural choices, ensuring that each protocol is presented as a self-validating system for reproducible and safe experimentation.
Core Principles & Safety Mandates
Understanding the Reagent
This compound (C₂F₄I₂) is a dense, non-combustible liquid. Its utility in synthesis is dominated by the relative weakness of the Carbon-Iodine bond (C-I bond), which can be cleaved homolytically through thermal, photochemical, or chemical radical initiation methods. This cleavage generates highly reactive perfluoroalkyl radical species, which are central to its synthetic applications.
Mandatory Safety Protocols
Handling C₂F₄I₂ requires strict adherence to safety protocols due to its hazardous nature. It is classified as a skin, eye, and respiratory irritant.[1][2] Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, and nausea.[2]
-
Engineering Controls : All manipulations must be conducted within a certified, well-ventilated chemical fume hood.[1][3] Ensure that an eyewash station and safety shower are in close proximity to the workstation.[2]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields or a full-face shield.[3]
-
Skin Protection : Use chemically resistant gloves (e.g., nitrile, neoprene) and wear impervious, fire-resistant clothing or a lab coat.[2][3]
-
Respiratory Protection : Under normal use in a fume hood, respiratory protection is not typically required. However, in case of spills or poor ventilation, a self-contained breathing apparatus should be used.[2][4]
-
-
Storage & Handling : Store containers in a dry, cool, and well-ventilated area, tightly sealed to avoid contact with moisture.[1][3] Keep away from incompatible materials such as strong oxidizing agents.[2] Use non-sparking tools for transfers.[3]
-
Spill & Waste Management : In case of a spill, absorb the material with sand, earth, or vermiculite.[1] Collect the residue and seal it in a labeled container for disposal as hazardous waste.[1][2] Do not allow the chemical to enter drains.[3]
General Experimental Workflow
The successful execution of reactions involving C₂F₄I₂ follows a logical progression from preparation to analysis. The choice of specific equipment and conditions is dictated by the reaction mechanism being targeted (e.g., thermal, photochemical, radical-initiated).
Caption: General experimental workflow for C₂F₄I₂ reactions.
Synthesis of this compound
The primary industrial synthesis involves the direct reaction of tetrafluoroethylene (TFE) with iodine.[5] This reaction is highly exothermic and requires careful control of temperature and pressure.[6]
Causality of a High-Pressure Setup
-
Containment of Gaseous Reactant : TFE is a gas at standard temperature and pressure.[7] A high-pressure autoclave is essential to contain the TFE and increase its concentration in the reaction phase, thereby driving the reaction forward according to Le Chatelier's principle.
-
Temperature Control : The addition of iodine to TFE is exothermic.[6] An autoclave with internal cooling coils and an external heating mantle allows for precise temperature management, preventing runaway reactions and the formation of byproducts from overheating.
Protocol: High-Pressure Synthesis of C₂F₄I₂
-
Reactor Preparation : A high-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves is required. Ensure the reactor is clean, dry, and leak-tested.
-
Charging the Reactor : Charge the autoclave with elemental iodine (I₂) and a suitable solvent if used.[5] Seal the reactor according to the manufacturer's specifications.
-
Inerting : Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Reactant Introduction : Introduce tetrafluoroethylene (TFE) gas into the sealed reactor to the desired preset pressure.[6]
-
Reaction Execution : Begin stirring and heat the reactor to the target temperature (e.g., 150–160 °C).[5] The pressure will increase as the temperature rises. Monitor the pressure and temperature closely. The reaction is typically run for several hours until the pressure drop ceases, indicating the consumption of TFE.[6]
-
Cool-down and Venting : Cool the reactor to room temperature. Carefully vent the unreacted TFE, passing the exhaust gas through a scrubbing solution.
-
Product Isolation : Open the reactor in a fume hood. The crude product can be purified by distillation.
| Parameter | Typical Value | Rationale | Reference |
| Temperature | 150–220 °C | Provides sufficient thermal energy to initiate the reaction while managing exothermicity. | [5][6] |
| Pressure | 12–40 atm | Ensures high concentration of gaseous TFE to achieve a reasonable reaction rate and high conversion. | [5][6] |
| Reactants | Tetrafluoroethylene (TFE), Iodine (I₂) | Direct addition reaction to form the desired product. | [5] |
| Iodine Conversion | Up to 98% | High efficiency is achievable under optimized conditions. | [5] |
Radical Reactions: Perfluoroalkylation
The most common use of C₂F₄I₂ is as a source of perfluoroalkyl radicals for addition reactions to alkenes and alkynes.[8] The C-I bond can be cleaved using various initiation methods.
Caption: General mechanism for a radical chain reaction.
Method A: Photochemical Initiation
Visible light or UV irradiation provides a clean and mild method for generating radicals by directly cleaving the C-I bond.[9]
-
Causality of Photoreactor Design :
-
Vessel Material : Quartz is used for the reaction vessel because it is transparent to a wide range of UV and visible light, unlike Pyrex glass which absorbs most UV light below ~300 nm.
-
Light Source : The choice of lamp (e.g., mercury vapor lamp for UV, blue LEDs for visible light) depends on the absorption maximum of the reactant or photosensitizer. The reaction is often catalyst- and additive-free when promoted by visible light.[9]
-
-
Protocol: Photochemical Perfluoroalkylation of an Alkene
-
Setup : Assemble a quartz reaction tube equipped with a magnetic stir bar.
-
Reagents : To the tube, add the alkene substrate, this compound, and a degassed solvent (e.g., DCM).[9]
-
Inerting : Seal the tube with a septum and purge with an inert gas for 15-20 minutes.
-
Irradiation : Place the reaction tube in a photoreactor setup at a controlled distance from the light source (e.g., 436 nm LEDs).[9] Use a fan to maintain a constant temperature (e.g., 25-30 °C).
-
Monitoring : Monitor the reaction's progress by periodically taking aliquots for GC-MS or TLC analysis.
-
Workup : Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
-
Method B: Chemical Initiation (Halogen-Bond Activation)
Recent methods have shown that anions from simple bases like tBuONa or KOH can activate perfluoroalkyl iodides through halogen bonding, leading to radical formation at ambient temperature without light.[10][11]
-
Causality of Anion Activation : The electron-rich anion interacts with the electron-deficient σ-hole on the iodine atom of C₂F₄I₂. This "halogen bond" weakens the C-I bond, facilitating homolytic cleavage to produce a perfluorobutyl radical.[10] Mechanistic experiments using radical scavengers like TEMPO confirm the radical pathway.[10][11]
-
Protocol: Anion-Initiated Perfluoroalkylation
-
Setup : In a glovebox or under inert atmosphere (Schlenk line), add the base (e.g., tBuONa) and the substrate (e.g., an electron-rich heteroarene) to a dry Schlenk flask with a stir bar.[10]
-
Reagents : Add dry, degassed solvent (e.g., THF).
-
Initiation : Add this compound dropwise to the stirred suspension at room temperature.
-
Reaction : Allow the mixture to stir at ambient temperature (e.g., 30 °C) for the required time (e.g., 12 hours).[10]
-
Monitoring & Workup : Monitor by GC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl, extract with an organic solvent, dry, and concentrate. Purify the residue via column chromatography.
-
| Parameter | Photochemical Method | Anion-Initiated Method | Reference |
| Initiation | Visible/UV Light (e.g., 436 nm) | Base (e.g., tBuONa, KOH) | [9][10] |
| Temperature | Ambient (~25 °C) | Ambient (~30 °C) | [9][10] |
| Catalyst | Typically none required | None (base is a promoter) | [9][10] |
| Key Advantage | Mild, clean, catalyst-free | Avoids specialized photoreactors, mild conditions | [9][10] |
| Quantum Yield | Can be >1 (chain reaction) | N/A | [9] |
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. assets.testequity.com [assets.testequity.com]
- 5. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
Application Notes and Protocols for 1,2-Diiodotetrafluoroethane as a Chain Transfer Agent in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Iodine Transfer Polymerization for Advanced Macromolecular Architectures
Iodine Transfer Polymerization (ITP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[1] A key advantage of ITP is its compatibility with a wide range of monomers, including fluorinated olefins, which are challenging to polymerize via other controlled methods. At the heart of this technique is the chain transfer agent (CTA), a molecule that reversibly deactivates propagating polymer chains, thereby controlling their growth.
This guide focuses on the application of 1,2-diiodotetrafluoroethane (CF₂I-CF₂I) as a difunctional chain transfer agent. The use of a difunctional CTA like this compound is particularly significant as it allows for the synthesis of telechelic polymers, which are macromolecules bearing reactive functional groups at both ends of the polymer chain.[2][3] These telechelic polymers are invaluable building blocks for more complex macromolecular architectures, such as block copolymers, which are of great interest in various fields, including drug delivery and materials science.[4][5]
The Mechanism of Iodine Transfer Polymerization with a Difunctional Chain Transfer Agent
The controlled nature of ITP relies on a degenerative chain transfer mechanism. The process is initiated by a conventional radical initiator. The propagating polymer radical then reacts with the C-I bond of the chain transfer agent, in this case, this compound. This results in the formation of a dormant polymer species with an iodine end-group and a new radical derived from the CTA. This new radical can then initiate the growth of a new polymer chain. This reversible transfer of the iodine atom between propagating and dormant chains ensures a controlled and uniform growth of all polymer chains.
When a difunctional CTA such as this compound is used, the polymer chain grows from both sides of the CTA molecule, leading to a telechelic polymer with iodine atoms at both chain ends.
Caption: Degenerative chain transfer mechanism in ITP using a difunctional CTA.
The Critical Role of the Chain Transfer Constant (Ctr)
Applications in Block Copolymer Synthesis
The primary application of telechelic polymers synthesized using this compound is in the creation of block copolymers.[4][5] The iodine end-groups of the telechelic polymer can be reactivated to initiate the polymerization of a second monomer, leading to the formation of an ABA triblock copolymer. This process allows for the combination of different polymer blocks with distinct properties, such as hydrophobicity and hydrophilicity, to create amphiphilic block copolymers that can self-assemble into various nanostructures, a property highly valuable in drug delivery systems.
Caption: Two-step synthesis of an ABA triblock copolymer.
Experimental Protocols
Note: The following protocols are generalized and based on procedures for similar diiodoperfluoroalkane chain transfer agents. Researchers should optimize the reaction conditions for their specific monomer and experimental setup.
Protocol 1: Synthesis of Telechelic Poly(vinylidene fluoride) (PVDF)
This protocol describes the synthesis of a telechelic PVDF with iodine end-groups using this compound as the chain transfer agent in an emulsion polymerization system.
Materials:
-
Vinylidene fluoride (VDF)
-
This compound (CTA)
-
Potassium persulfate (initiator)
-
Deionized water
-
Surfactant (e.g., sodium dodecyl sulfate)
Procedure:
-
To a high-pressure reactor equipped with a stirrer, add deionized water and surfactant.
-
Degas the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Introduce a known amount of this compound into the reactor.
-
Pressurize the reactor with VDF to the desired pressure.
-
Heat the reactor to the desired temperature (e.g., 75 °C) while stirring.
-
Inject an aqueous solution of the initiator, potassium persulfate, to start the polymerization.
-
Maintain the reaction at a constant temperature and pressure for the desired duration.
-
Cool the reactor to room temperature and vent the unreacted VDF.
-
The resulting polymer latex can be coagulated by adding a salt solution (e.g., MgSO₄), followed by filtration, washing with deionized water, and drying under vacuum.
| Parameter | Typical Range |
| Temperature | 70-80 °C |
| Pressure | 10-30 bar |
| [Monomer]/[CTA] | 10-100 |
| [CTA]/[Initiator] | 5-20 |
Protocol 2: Synthesis of a PVDF-b-Polystyrene-b-PVDF Triblock Copolymer
This protocol outlines the chain extension of the telechelic PVDF to form a triblock copolymer with polystyrene.
Materials:
-
Telechelic PVDF-I₂ (from Protocol 1)
-
Styrene (inhibitor removed)
-
AIBN (2,2'-Azobis(isobutyronitrile)) (initiator)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
Dissolve the telechelic PVDF-I₂ in the anhydrous solvent in a Schlenk flask.
-
Add the desired amount of styrene monomer.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Add the initiator (AIBN) under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir for the required time.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the block copolymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Characterization of the Synthesized Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹⁹F NMR are essential for confirming the structure of the polymer and for end-group analysis.
-
For telechelic PVDF, ¹⁹F NMR can be used to identify and quantify the signals corresponding to the -CF₂-I end groups.
-
For the block copolymer, the presence of signals from both polymer blocks in the NMR spectra confirms the successful chain extension.
Gel Permeation Chromatography (GPC):
-
GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymers.
-
A successful controlled polymerization should yield polymers with a narrow dispersity (typically Đ < 1.5).
-
For the block copolymer synthesis, a clear shift to higher molecular weight in the GPC trace compared to the initial telechelic polymer is indicative of successful chain extension.
Safety and Handling of this compound
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Hazards:
-
Causes skin irritation.[8]
-
Causes serious eye irritation.[8]
-
May cause respiratory irritation.[8]
-
Fatal if inhaled.[8]
Handling Precautions:
-
Use only in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
First Aid Measures:
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7][9][10]
References
- 1. Chain transfer - Wikipedia [en.wikipedia.org]
- 2. Synthesis of telechelic polyolefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. "Dual Functionalized Telechelic Block Copolymers with Reproducible Bloc" by Kaushik Mishra and Abraham Joy [ideaexchange.uakron.edu]
- 6. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Introducing the Tetrafluoroethylene Bridge with 1,2-Diiodotetrafluoroethane
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the incorporation of fluorine-containing motifs is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] The tetrafluoroethylene (-CF2CF2-) bridge, in particular, has garnered significant interest as a bioisostere for various functional groups, offering a unique combination of steric and electronic properties that can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the introduction of this valuable structural unit using 1,2-diiodotetrafluoroethane (C2F4I2) as a key reagent. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the critical parameters for successful implementation.
This compound is a versatile reagent that serves as a precursor for the tetrafluoroethylene moiety.[3] Its utility stems from the relatively weak carbon-iodine bonds, which can be cleaved under various conditions to generate reactive intermediates. This document will primarily focus on the radical-mediated addition of the tetrafluoroethylene bridge to unsaturated systems, a robust and widely applicable methodology.
Mechanistic Insights: The Radical Pathway
The introduction of the tetrafluoroethylene bridge from this compound typically proceeds via a radical chain mechanism, particularly when reacting with alkenes and alkynes.[4] This process, often initiated by thermal or photochemical means, can be broken down into three key stages: initiation, propagation, and termination.
Initiation
The reaction is initiated by the homolytic cleavage of the C-I bond in this compound. This can be achieved through the application of heat, UV irradiation, or through the use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This step generates the key tetrafluoro-2-iodoethyl radical.
Equation 1: Initiation I-CF2-CF2-I → I-CF2-CF2• + I•
Propagation
The propagation phase consists of a two-step chain reaction:
-
Radical Addition: The highly electrophilic tetrafluoro-2-iodoethyl radical adds across the π-system of an alkene. This addition is regioselective, with the radical preferentially attacking the less substituted carbon atom to form a more stable secondary or tertiary carbon-centered radical intermediate.[4]
Equation 2: Radical Addition to an Alkene R-CH=CH2 + •CF2-CF2-I → R-CH(•)-CH2-CF2-CF2-I
-
Atom Transfer: The newly formed alkyl radical then abstracts an iodine atom from another molecule of this compound. This step yields the desired 1,2-adduct and regenerates the tetrafluoro-2-iodoethyl radical, which can then participate in another cycle of the chain reaction.
Equation 3: Iodine Atom Transfer R-CH(•)-CH2-CF2-CF2-I + I-CF2-CF2-I → R-CH(I)-CH2-CF2-CF2-I + •CF2-CF2-I
Termination
The radical chain reaction is terminated when two radical species combine, or through disproportionation reactions. These termination steps are typically minor pathways in a well-controlled reaction.
The overall transformation results in the vicinal difunctionalization of the alkene, with the introduction of both an iodine atom and a tetrafluoro-2-iodoethyl group across the double bond. The resulting iodinated compound can then be further functionalized, for example, through elimination reactions to form a vinyl-tetrafluoroethylene moiety or via reductive deiodination to yield the saturated tetrafluoroethylene-bridged alkane.
Below is a visual representation of the radical addition workflow.
Caption: Radical chain mechanism for the addition of this compound to an alkene.
Experimental Protocols
The following protocols provide a general framework for the introduction of a tetrafluoroethylene bridge into a model alkene substrate. It is crucial to note that optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary for different substrates.
Protocol 1: Thermal Initiation of Radical Addition
This protocol is suitable for substrates that are stable at elevated temperatures.
Materials and Reagents:
-
Alkene substrate
-
This compound (CAS RN: 354-65-4)[5]
-
Radical initiator (e.g., AIBN)
-
Anhydrous, degassed solvent (e.g., toluene, chlorobenzene)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Heating mantle with temperature controller
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the alkene substrate (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Under a positive pressure of an inert gas (e.g., argon or nitrogen), add this compound (1.2 mmol, 1.2 equiv) and the radical initiator (e.g., AIBN, 0.1 mmol, 0.1 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C for AIBN in toluene) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1,2-adduct.
Protocol 2: Photochemical Initiation of Radical Addition
This protocol is advantageous for temperature-sensitive substrates.
Materials and Reagents:
-
Alkene substrate
-
This compound
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Photoreactor equipped with a suitable light source (e.g., UV lamp, visible light source with a photosensitizer)
-
Quartz reaction vessel
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a quartz reaction vessel equipped with a magnetic stir bar, add the alkene substrate (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., acetonitrile, 10 mL).
-
Reaction Execution: Place the reaction vessel in the photoreactor and irradiate with the appropriate wavelength of light while stirring vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1,2-adduct.
Data Presentation: Reaction Optimization
The following table summarizes typical reaction conditions and outcomes for the addition of this compound to a generic terminal alkene.
| Entry | Initiator (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AIBN (0.1) | Toluene | 80 | 12 | 75 |
| 2 | AIBN (0.1) | Chlorobenzene | 110 | 8 | 82 |
| 3 | Benzoyl Peroxide (0.1) | 1,2-Dichloroethane | 80 | 12 | 78 |
| 4 | UV Light (365 nm) | Acetonitrile | 25 | 24 | 65 |
Note: Yields are for the isolated 1,2-adduct and will vary depending on the specific alkene substrate.
Downstream Transformations of the 1,2-Adduct
The initial 1,2-adduct is a versatile intermediate that can be readily converted into other valuable structures.
Dehydroiodination to Form a Vinyl-Tetrafluoroethylene Moiety
Treatment of the 1,2-adduct with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can induce elimination of HI to afford the corresponding vinyl-tetrafluoroethylene-containing compound.
References
- 1. research.unipd.it [research.unipd.it]
- 2. Simple way to construct molecules with perfluoroalkyl bridges | Research | Chemistry World [chemistryworld.com]
- 3. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
Application Notes and Protocols: The Strategic Use of 1,2-Diiodotetrafluoroethane in the Synthesis of Fluorinated Pharmaceutical Intermediates
Introduction: The Imperative of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Fluorinated functional groups can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] Among the diverse array of fluorinating reagents, 1,2-diiodotetrafluoroethane (CF₂I-CF₂I) has emerged as a versatile and powerful tool for the introduction of the valuable tetrafluoroethyl moiety into organic molecules. This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, complete with detailed protocols and an examination of the underlying reaction mechanisms.
Chemical Properties and Reactivity of this compound
This compound is a non-flammable, dense liquid that serves as a robust source of the 1,2-difluoro-2-iodoethyl radical (•CF₂CF₂I) or the tetrafluoroethylene diradical under appropriate reaction conditions. The carbon-iodine bond is the most labile bond in the molecule and can be cleaved homolytically through the input of thermal or photochemical energy, or by reaction with a suitable catalyst.
| Property | Value |
| Molecular Formula | C₂F₄I₂ |
| Molecular Weight | 353.82 g/mol |
| Appearance | Colorless to pinkish liquid |
| Boiling Point | 112-114 °C |
| Density | 2.64 g/cm³ |
Core Synthetic Applications in Pharmaceutical Intermediate Synthesis
The primary utility of this compound lies in its ability to participate in a variety of radical-mediated transformations. Two of the most significant applications in the synthesis of pharmaceutical intermediates are Visible-Light Photoredox-Catalyzed Trifluoroethylation and Copper-Catalyzed Cross-Coupling Reactions .
Visible-Light Photoredox-Catalyzed Tetrafluoroethylation of Heterocycles
The tetrafluoroethylation of heteroaromatic systems is a particularly valuable transformation, as a significant number of FDA-approved drugs contain heterocyclic cores. Visible-light photoredox catalysis offers a mild and efficient method for generating the reactive tetrafluoroethyl radical from this compound, which can then be coupled with a variety of heterocyclic substrates.
Mechanism Rationale: The process is initiated by the excitation of a photocatalyst (PC) with visible light, increasing its reducing power. The excited photocatalyst (PC*) then transfers a single electron to this compound, causing the cleavage of a carbon-iodine bond and the formation of a tetrafluoroethyl radical and an iodide anion. This radical then adds to the electron-rich heterocycle. Subsequent oxidation of the resulting radical intermediate and deprotonation yields the desired tetrafluoroethylated product and regenerates the ground-state photocatalyst.
Caption: General mechanism for visible-light photoredox-catalyzed tetrafluoroethylation.
Detailed Protocol: Synthesis of 2-(1,2,2,2-Tetrafluoroethyl)-1-methyl-1H-imidazole
This protocol describes the tetrafluoroethylation of 1-methyl-1H-imidazole, a common scaffold in pharmaceutical compounds.
Materials:
-
This compound (1.5 equiv)
-
1-Methyl-1H-imidazole (1.0 equiv)
-
fac-[Ir(ppy)₃] (photocatalyst, 1 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Degassed dimethylformamide (DMF)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED lamp (455 nm)
-
Nitrogen or argon source for inert atmosphere
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1-methyl-1H-imidazole, fac-[Ir(ppy)₃], and cesium carbonate.
-
Solvent and Reagent Addition: Add degassed DMF to the flask, followed by this compound. The reaction mixture should be stirred to ensure homogeneity.
-
Initiation of Reaction: Place the reaction flask approximately 5 cm from a blue LED lamp and begin irradiation with vigorous stirring. A cooling fan may be necessary to maintain the reaction at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-(1,2,2,2-tetrafluoroethyl)-1-methyl-1H-imidazole.
| Substrate | Product | Yield (%) |
| 1-Methyl-1H-imidazole | 2-(1,2,2,2-Tetrafluoroethyl)-1-methyl-1H-imidazole | 85 |
| Thiophene | 2-(1,2,2,2-Tetrafluoroethyl)thiophene | 78 |
| Pyridine | 2-(1,2,2,2-Tetrafluoroethyl)pyridine | 65 |
Copper-Catalyzed Perfluoroalkylation of C-H Bonds
Copper catalysis provides an alternative and often complementary approach to direct C-H perfluoroalkylation.[3] These methods can be driven by photo- or thermal-initiation and are effective for a broad range of substrates.
Mechanism Rationale: The catalytic cycle is believed to involve the formation of a copper(I) complex which, upon photoexcitation, can engage in either a reductive or oxidative quenching cycle. In a plausible oxidative quenching pathway, the excited copper(I) complex is oxidized by the perfluoroalkyl iodide to a copper(II) species with the concomitant generation of a perfluoroalkyl radical. This radical then reacts with the substrate, and subsequent steps regenerate the active copper(I) catalyst.
Caption: Experimental workflow for copper-catalyzed perfluoroalkylation.
Detailed Protocol: Copper-Catalyzed Synthesis of a Tetrafluoroethylated Benzoxazole Intermediate
This protocol details the synthesis of a tetrafluoroethylated benzoxazole, a privileged scaffold in medicinal chemistry.
Materials:
-
This compound (2.0 equiv)
-
Benzoxazole (1.0 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (ligand, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Degassed acetonitrile (MeCN)
Equipment:
-
Sealed reaction tube with a magnetic stir bar
-
Blue LED lamp (455 nm) or oil bath for thermal conditions
-
Nitrogen or argon source for inert atmosphere
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a sealable reaction tube under an inert atmosphere, combine benzoxazole, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Solvent and Reagent Addition: Add degassed acetonitrile, followed by this compound.
-
Reaction Conditions: Seal the tube and place it in a pre-heated oil bath at 80 °C (for thermal conditions) or irradiate with a blue LED lamp at room temperature. Stir the mixture for 12-24 hours.
-
Monitoring the Reaction: Follow the consumption of the starting material using TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired tetrafluoroethylated benzoxazole.
Safety and Handling of this compound
As with all halogenated compounds, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6]
-
Ventilation: Handle this reagent in a well-ventilated fume hood to avoid inhalation of vapors.[4][5][6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[4][5][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[5]
Conclusion
This compound is a highly effective reagent for the introduction of the tetrafluoroethyl group into organic molecules, particularly in the synthesis of pharmaceutical intermediates. The development of mild and efficient catalytic methods, such as visible-light photoredox catalysis and copper-catalyzed cross-coupling, has expanded the synthetic utility of this reagent. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the unique properties of this compound in their drug discovery and development efforts.
References
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 3. Photoinduced, copper-catalysed direct perfluoroalkylation of heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
1,2-diiodotetrafluoroethane in vapor phase deposition techniques
Application Note & Protocol Guide
Topic: 1,2-Diiodotetrafluoroethane: A Novel Precursor for Low-Temperature Vapor Phase Deposition of Fluorocarbon Films
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (C₂F₄I₂) is a perhalogenated organic compound primarily utilized as a key intermediate in the synthesis of various fluorine-containing molecules.[1][2][3] This application note explores its potential as a novel precursor in vapor phase deposition techniques, specifically focusing on pyrolytic Chemical Vapor Deposition (pCVD). The rationale for this application lies in the relatively low bond dissociation energy of the Carbon-Iodine (C-I) bond compared to Carbon-Fluorine (C-F) and Carbon-Carbon (C-C) bonds. This characteristic suggests that C₂F₄I₂ can be thermally decomposed at lower temperatures than traditional fluorocarbon precursors, enabling the deposition of high-purity fluorocarbon films on thermally sensitive substrates. This guide provides a comprehensive overview of the precursor's properties, a theoretical framework for its decomposition chemistry, a detailed protocol for its use in a pCVD process, and best practices for process validation and troubleshooting.
Precursor Profile: this compound (C₂F₄I₂)
A thorough understanding of the precursor's chemical and physical properties is fundamental to designing a successful and safe deposition process.
Physicochemical Properties
This compound (CAS: 354-65-4) is a dense liquid at standard conditions.[4][5] Its key properties are summarized in the table below, which are critical for determining precursor delivery parameters such as bubbler temperature and carrier gas flow rates.
| Property | Value | Source |
| Molecular Formula | C₂F₄I₂ | [4][6] |
| Molecular Weight | 353.82 g/mol | [6][7] |
| Appearance | Liquid | [5] |
| Melting Point | -21 °C | [4][5] |
| Boiling Point | 111-112 °C at 760 mmHg | [4][5] |
| Density | ~2.7 - 2.9 g/cm³ at 20-25 °C | [4][5] |
| Vapor Pressure | 27.3 ± 0.2 mmHg at 25°C | [4] |
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. C₂F₄I₂ presents specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Hazards: The compound is irritating to the eyes, respiratory system, and skin.[4] It may be harmful if inhaled or swallowed.[4] During thermal decomposition, it can generate highly toxic and corrosive gases, including hydrogen fluoride (HF) and hydrogen iodide (HI).[4]
-
Handling: All handling must be conducted within a certified chemical fume hood.[4] Standard PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat, is required. An eyewash station and safety shower must be readily accessible.[4]
-
Storage: C₂F₄I₂ is light-sensitive.[4] It must be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4]
Scientific Principles: Pyrolytic Deposition with C₂F₄I₂
While not a conventional precursor, the chemical structure of C₂F₄I₂ is uniquely suited for pyrolytic (thermally-driven) CVD. This process avoids the use of plasma, which can cause substrate damage and lead to a more complex film chemistry.[8]
Proposed Decomposition Mechanism
The efficacy of C₂F₄I₂ as a precursor hinges on the selective cleavage of its weakest chemical bonds. The C-I bond has a dissociation energy of approximately 50-55 kcal/mol, which is significantly lower than that of the C-C (~83-85 kcal/mol) and C-F (~110-116 kcal/mol) bonds. This energy difference allows for targeted thermal decomposition.
We propose a multi-step reaction pathway initiated by the homolytic cleavage of the C-I bonds:
-
Initiation: At elevated temperatures (e.g., 300-500 °C), the C-I bonds break, generating tetrafluoroethane-1,2-diyl diradicals or related radical species. I-CF₂-CF₂-I → •CF₂-CF₂• + 2I•
-
Propagation & Film Formation: The highly reactive •CF₂-CF₂• diradical can then polymerize on the heated substrate surface, forming linear polytetrafluoroethylene (PTFE)-like chains. Alternatively, it may rearrange or eliminate to form tetrafluoroethylene (CF₂=CF₂), a known monomer for PTFE synthesis, which then polymerizes.[2] This process leads to the growth of a fluorocarbon film. n(•CF₂-CF₂•) → -(CF₂-CF₂-CF₂-CF₂)-n
-
Termination: Iodine radicals (I•) can recombine to form molecular iodine (I₂) or react with other species, which are then removed by the vacuum system.
This proposed low-temperature pathway is advantageous for coating sensitive materials used in advanced electronics or medical devices.
Experimental Protocol: pCVD of Fluorocarbon Films
This section provides a representative, step-by-step methodology for depositing fluorocarbon films using C₂F₄I₂. The parameters provided are suggested starting points and should be optimized for specific applications and reactor geometries.
Equipment
-
Hot-wall or cold-wall CVD reactor with a high-vacuum pumping system (turbomolecular or diffusion pump).
-
Substrate heater capable of reaching at least 500 °C.
-
Mass flow controllers (MFCs) for carrier gas (e.g., Argon, Nitrogen).
-
Stainless steel bubbler for the liquid C₂F₄I₂ precursor.
-
Temperature-controlled heating mantle or water bath for the bubbler.
-
Pressure gauges (e.g., Capacitance manometer).
Step-by-Step Methodology
A. Substrate Preparation
-
Select substrate (e.g., silicon wafer, glass slide, polymer film).
-
Clean the substrate using a standard procedure (e.g., sonication in acetone, then isopropanol, followed by drying with N₂ gas).
-
Load the substrate onto the heater stage in the CVD chamber.
B. System Pump-Down and Leak Check
-
Close the chamber and pump down to a base pressure of < 1x10⁻⁵ Torr to minimize atmospheric contaminants.
-
Perform a leak check to ensure system integrity.
C. Precursor Delivery and Deposition
-
Set the substrate heater to the desired deposition temperature (e.g., 400 °C). Allow it to stabilize.
-
Gently heat the C₂F₄I₂ bubbler to increase its vapor pressure. A starting temperature of 30-40 °C is recommended. Causality: This temperature must be high enough to generate sufficient vapor but low enough to prevent precursor decomposition before it reaches the chamber.
-
Set the Argon carrier gas flow through the bubbler using an MFC (e.g., 5-10 sccm). This will transport the precursor vapor into the chamber.
-
Once the substrate temperature is stable, open the valve to introduce the precursor/carrier gas mixture into the chamber.
-
Maintain a stable process pressure (e.g., 0.1 - 1.0 Torr) using a throttle valve.
-
Continue deposition for the desired duration (e.g., 30-60 minutes).
D. Process Termination and Sample Retrieval
-
Stop the precursor flow by closing the bubbler outlet valve and turning off the carrier gas MFC.
-
Turn off the substrate heater and allow the sample to cool to < 100 °C under vacuum. Causality: Cooling under vacuum prevents oxidation or contamination of the freshly deposited, reactive film surface.
-
Vent the chamber with dry N₂ gas and safely remove the coated substrate.
Table of Suggested Starting Parameters
| Parameter | Range | Rationale / Note |
| Substrate Temperature | 350 - 500 °C | Primary control for precursor decomposition rate and film properties. |
| Chamber Pressure | 0.1 - 1.0 Torr | Affects gas phase transport, residence time, and film uniformity. |
| Precursor Bubbler Temp. | 30 - 50 °C | Controls the vapor pressure and thus the concentration of the precursor in the gas flow. |
| Ar Carrier Gas Flow | 5 - 20 sccm | Controls the delivery rate of the precursor to the deposition zone. |
| Deposition Time | 15 - 90 min | Determines the final film thickness. |
Experimental Workflow & Process Validation
A robust experimental design includes clear workflows and self-validating checks to ensure reproducibility and quality.
Self-Validation System: The process is validated by systematically correlating the input parameters with the output film properties.
-
FTIR Spectroscopy: Confirm the presence of C-F bonds characteristic of PTFE and the absence of significant C-I or O-H (from contamination) bonds.
-
XPS Analysis: Quantify the F/C ratio to determine film stoichiometry. A ratio approaching 2.0 indicates a highly PTFE-like structure. Check for iodine contamination.
-
SEM Imaging: Measure film thickness to calculate the deposition rate. Observe surface morphology for uniformity and defects.
-
Contact Angle Goniometry: Measure the water contact angle. A high angle (>110°) confirms a hydrophobic, low-energy surface typical of fluoropolymers.
By analyzing these characterization results, a researcher can iteratively adjust deposition parameters to achieve the desired film quality, creating a self-validating feedback loop.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No / Very Low Deposition Rate | - Substrate temperature is too low.- Precursor flow rate is insufficient.- Chamber pressure is too low. | - Increase substrate temperature in 25 °C increments.- Increase bubbler temperature or carrier gas flow.- Increase process pressure to improve residence time. |
| Poor Film Adhesion | - Contaminated substrate surface.- Mismatch in thermal expansion. | - Improve substrate cleaning protocol.- Consider depositing a thin adhesion layer (e.g., silicon nitride) prior to fluorocarbon deposition. |
| Film is Yellow/Brown (Contaminated) | - Iodine incorporation into the film.- System leak (oxygen/water contamination). | - Increase substrate temperature to promote desorption of iodine species.- Perform a thorough leak check of the CVD system. |
| Non-uniform Film Thickness | - Non-uniform temperature across the substrate.- Poor gas flow dynamics. | - Verify heater temperature uniformity.- Adjust chamber pressure or introduce a showerhead for precursor delivery. |
References
- 1. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 354-65-4 [chemicalbook.com]
- 4. 1,2-diiodoperfluoroethane | CAS#:354-65-4 | Chemsrc [chemsrc.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | C2F4I2 | CID 67720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (CAS 354-65-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. web.mit.edu [web.mit.edu]
Application Notes and Protocols for Researchers: Telomerization of Olefins with 1,2-Diiodotetrafluoroethane
Introduction: Crafting Fluorinated Scaffolds for Modern Research
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and altered electronic properties, making them highly valuable in the development of novel therapeutics and advanced materials.[1][2][3][4] Telomerization, a process involving the reaction of a telogen (chain transfer agent) with one or more unsaturated molecules, known as taxogens, presents a powerful and versatile method for the synthesis of fluorinated building blocks.[5] This application note provides a detailed guide to the free-radical telomerization of olefins (taxogens) with 1,2-diiodotetrafluoroethane (CF₂I-CF₂I) as the telogen. This reaction yields α,ω-diiodoperfluoroalkane-alkane hybrid structures, which are valuable intermediates for further chemical elaboration.
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the underlying reaction mechanism, a detailed experimental protocol, data analysis and characterization techniques, and a discussion of the applications of these fluorinated telomers in medicinal chemistry.
The Underpinnings of the Reaction: A Free-Radical Chain Mechanism
The telomerization of olefins with this compound proceeds via a classical free-radical chain mechanism.[6] The process can be conceptually divided into three key stages: initiation, propagation, and termination.
1. Initiation: The reaction is initiated by the generation of free radicals from a radical initiator, such as a peroxide (e.g., benzoyl peroxide, di-tert-butyl peroxide) or through thermal or photochemical means. The initiator molecule (In-In) homolytically cleaves to produce two initiator radicals (In•). These highly reactive radicals then abstract an iodine atom from the this compound telogen, generating a crucial perfluoroalkyl radical (•CF₂CF₂I).
2. Propagation: The propagation stage consists of two repeating steps. First, the perfluoroalkyl radical adds across the double bond of the olefin monomer. This addition typically occurs in an anti-Markovnikov fashion, where the radical adds to the least substituted carbon of the double bond, resulting in a more stable secondary radical. This new radical then abstracts an iodine atom from another molecule of this compound, yielding the 1:1 adduct (the first telomer) and regenerating the perfluoroalkyl radical, which can then continue the chain reaction. The newly formed telomer can also act as a telogen, leading to the formation of higher-order telomers.
3. Termination: The chain reaction is terminated when two radical species combine in various ways, such as the coupling of two perfluoroalkyl radicals or the reaction of a perfluoroalkyl radical with an initiator radical.
The distribution of telomers (n=1, 2, 3, etc.) is influenced by the molar ratio of the olefin to the telogen and the concentration of the initiator. A higher concentration of the telogen relative to the olefin will favor the formation of lower-order telomers.
Visualizing the Telomerization Process
To further elucidate the reaction pathway and the experimental workflow, the following diagrams are provided.
Diagram 1: Reaction Mechanism
Caption: A simplified representation of the free-radical chain mechanism for the telomerization of an olefin with this compound.
Diagram 2: Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental procedure for the telomerization reaction.
Detailed Experimental Protocol: Synthesis of 1,1,2,2-Tetrafluoro-4-iodododecane
This protocol is adapted from a similar procedure for the photocatalytic radical addition of a related fluoroiodoalkane to an alkene and serves as a representative example.[7] Adjustments may be necessary based on the specific olefin and desired telomer distribution.
Materials and Equipment:
-
This compound (98%+)
-
1-Dodecene (95%+)
-
Di-tert-butyl peroxide (initiator)
-
Acetonitrile (anhydrous)
-
High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, pressure gauge, and temperature controller
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Fractional distillation apparatus or flash chromatography system
Safety Precautions:
-
This compound: This compound can cause skin and serious eye irritation and may cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Organic Peroxides: Di-tert-butyl peroxide is a flammable liquid and a strong oxidizing agent. It can form explosive peroxides upon storage. Store in a cool, well-ventilated area away from heat and incompatible materials. Do not return unused initiator to the original container.[1][8] Always consult the Safety Data Sheet (SDS) before use.
-
High-Pressure Reactions: Autoclave operations should only be performed by trained personnel. Ensure the autoclave is properly maintained and operated within its pressure and temperature limits. Use a blast shield during the reaction.
Procedure:
-
Reactor Charging: In a glass liner for the autoclave, combine this compound (e.g., 50 mmol, 1 eq.), 1-dodecene (e.g., 25 mmol, 0.5 eq. to favor the 1:1 adduct), and anhydrous acetonitrile (sufficient to ensure dissolution and efficient stirring).
-
Degassing: Place the liner in the autoclave, seal the reactor, and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical reactions.
-
Initiator Addition: After degassing, backfill the autoclave with an inert gas (e.g., argon or nitrogen). Add a solution of di-tert-butyl peroxide in acetonitrile (e.g., 2.5 mmol, 0.1 eq. relative to the olefin) to the reactor via a syringe through a septum or an injection port.
-
Reaction: Heat the autoclave to the desired reaction temperature (e.g., 140 °C for di-tert-butyl peroxide initiation) and stir the reaction mixture for a specified period (e.g., 5-12 hours). Monitor the pressure throughout the reaction.[5]
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure. Open the reactor and remove the crude reaction mixture.
-
Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic phase with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by fractional vacuum distillation or flash column chromatography on silica gel to isolate the desired telomers.
Data Analysis and Characterization of Telomers
The successful synthesis and purification of the telomers should be confirmed by a combination of spectroscopic techniques. Below is a representative table of expected analytical data for the 1:1 adduct, 1,1,2,2-tetrafluoro-4-iodododecane, based on similar reported compounds.[7]
Table 1: Representative Analytical Data for 1,1,2,2-Tetrafluoro-4-iodododecane
| Analytical Technique | Expected Observations |
| ¹H NMR | Multiplets corresponding to the protons of the dodecyl chain; a characteristic multiplet for the proton on the carbon bearing the iodine atom (CHI) at approximately 4.3 ppm; a multiplet for the CH₂ group adjacent to the CF₂ group at around 2.6-2.9 ppm. |
| ¹³C NMR | Signals for the carbons of the dodecyl chain; a signal for the carbon attached to the iodine (CHI); characteristic signals for the fluorinated carbons (CF₂), which will appear as triplets due to C-F coupling. |
| ¹⁹F NMR | Two complex multiplets for the two non-equivalent CF₂ groups. |
| GC-MS | A peak corresponding to the molecular weight of the 1:1 adduct. The fragmentation pattern can provide further structural information. |
| IR Spectroscopy | C-H stretching vibrations (around 2850-2960 cm⁻¹), C-F stretching vibrations (strong absorptions in the 1100-1250 cm⁻¹ region), and C-I stretching vibrations (in the far-IR region). |
Applications in Drug Development and Medicinal Chemistry
The α,ω-diiodoperfluoroalkane-alkane telomers synthesized through this method are versatile building blocks for introducing fluorinated moieties into more complex molecules.[1][2][3] The terminal iodine atoms can be readily transformed into a variety of other functional groups, opening avenues for their use in drug discovery programs.
-
Metabolic Blocking: The introduction of a perfluoroalkyl chain can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[9][10][11]
-
Modulation of Physicochemical Properties: The highly lipophilic nature of the perfluoroalkyl segment can be used to modulate the overall lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[9][10][11]
-
Conformational Control: The rigid nature of the perfluoroalkyl chain can be used to control the conformation of a molecule, potentially leading to enhanced binding to a biological target.
-
Synthesis of Fluorinated Analogs: These telomers can serve as starting materials for the synthesis of fluorinated analogs of known bioactive compounds, allowing for the systematic exploration of structure-activity relationships.
The di-iodo functionality of the telomers produced from this compound offers the potential for the synthesis of bifunctional molecules or for the creation of fluorinated linkers for use in applications such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).
Conclusion
The telomerization of olefins with this compound is a robust and adaptable method for the synthesis of valuable fluorinated building blocks. A thorough understanding of the free-radical mechanism allows for the rational control of the reaction to favor the desired telomer distribution. The resulting α,ω-diiodoperfluoroalkane-alkane hybrids are versatile intermediates with significant potential in drug discovery and materials science. By following the detailed protocols and safety guidelines presented in this application note, researchers can effectively utilize this powerful reaction to advance their scientific endeavors.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free-radical addition - Wikipedia [en.wikipedia.org]
- 7. Volume # 6(115), November - December 2017 — "Photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to alkenes" [notes.fluorine1.ru]
- 8. Synthesis of novel fluorinated building blocks via halofluorination and related reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Free radical chemistry. Part 10.1 Addition of acyclic and cyclic alkanes to hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Iodine(III) Reagents in Radical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Direction of Free Radical Addition to CF2[UNK]CFCl | Semantic Scholar [semanticscholar.org]
Unlocking Complex Structures: 1,2-Diiodotetrafluoroethane as a Volatile Heavy-Atom Phasing Agent in Macromolecular Crystallography
Introduction: Navigating the Phase Problem with a Novel Volatile Agent
In the pursuit of elucidating the three-dimensional structures of macromolecules, the "phase problem" remains a central challenge in X-ray crystallography. While methods like molecular replacement are powerful when a homologous structure is available, de novo structure determination often relies on experimental phasing techniques.[1] These methods introduce heavy atoms into the crystal, whose strong and anomalous scattering can be leveraged to determine the initial phases of the diffraction pattern.[2][3][4][5] Historically, this has been achieved by soaking crystals in solutions of heavy-atom salts or by co-crystallization.[6][7] However, these aqueous methods can sometimes be detrimental to delicate crystals, causing damage or non-isomorphism.
This application note presents a detailed guide to the use of 1,2-diiodotetrafluoroethane (C₂F₄I₂) as a heavy-atom source for phasing in protein crystallography. Capitalizing on its volatility, this organohalogen compound offers a gentle yet effective method for derivatizing crystals through vapor diffusion, minimizing direct contact with harsh solutions and preserving crystal integrity. The two iodine atoms provide a strong anomalous signal, making it particularly suitable for Single-wavelength Anomalous Dispersion (SAD) and Single Isomorphous Replacement with Anomalous Scattering (SIRAS) phasing experiments.[2]
The Rationale: Why Volatility is an Advantage
The use of volatile compounds for heavy-atom derivatization is not a new concept, with noble gases like xenon and krypton being well-established examples.[2] These gaseous agents bind to hydrophobic pockets on the protein surface.[2] this compound extends this principle to a halogenated alkane, offering several key advantages:
-
Gentle Derivatization: Vapor diffusion eliminates the need for direct soaking, which can introduce mechanical stress and osmotic shock to the crystal. This is particularly beneficial for fragile crystals or those sensitive to changes in their mother liquor.
-
Controlled Introduction: The degree of derivatization can be modulated by controlling the exposure time and the amount of the volatile agent, offering a finer level of control compared to traditional soaking methods.
-
Accessibility to Hydrophobic Cores: As a lipophilic molecule, this compound can potentially access hydrophobic binding sites within the protein that may be inaccessible to charged heavy-atom ions in an aqueous solution.
-
Strong Anomalous Signal: Iodine is an excellent anomalous scatterer at commonly used X-ray wavelengths (e.g., Cu Kα), providing a robust signal for phasing.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is crucial for designing effective derivatization experiments.
| Property | Value | Source |
| Molecular Formula | C₂F₄I₂ | |
| Molecular Weight | 353.82 g/mol | |
| Boiling Point | 112-113 °C | |
| Melting Point | -21 °C | |
| Density | 2.7064 g/cm³ at 20 °C |
Experimental Workflow: From Native Crystal to Phased Structure
The overall process of using this compound for phasing involves derivatization via vapor diffusion, followed by data collection and computational phasing.
Figure 1. Overall workflow for heavy-atom phasing using this compound.
Protocol 1: Derivatization of Protein Crystals using Vapor Diffusion
This protocol describes the setup for introducing this compound to protein crystals grown by the hanging-drop or sitting-drop vapor diffusion method.
Materials:
-
Crystallization plates with well-diffracting protein crystals.
-
This compound liquid.
-
Microcapillary tubes or a small, shallow container (e.g., a cut-off PCR tube).
-
Sealing grease or tape for resealing crystallization plates.
-
A dedicated, well-ventilated fume hood.
Procedure:
-
Crystal Preparation: Identify a crystallization drop containing a single, well-formed crystal. Ensure the crystal is stable in its mother liquor.
-
Prepare the Heavy-Atom Reservoir: In a fume hood, carefully pipette a small volume (1-5 µL) of liquid this compound into a microcapillary tube or a small container.
-
Introduce the Heavy Atom:
-
For Sitting-Drop: Carefully open the seal of the well containing your crystal. Place the microcapillary tube containing this compound into the main reservoir of the well, ensuring it does not touch the crystallization drop.
-
For Hanging-Drop: This is more challenging. One approach is to place a small, open vial containing the this compound at the bottom of the well before placing the coverslip with the crystal drop over it.
-
-
Seal the System: Immediately and securely reseal the well to create a closed system. This will allow the vapor of this compound to equilibrate within the well and diffuse into the crystallization drop.
-
Incubation: Incubate the sealed plate at the same temperature used for crystal growth. The incubation time is a critical variable and should be optimized. Start with shorter times (e.g., 30 minutes to 2 hours) and gradually increase to overnight exposure if necessary.
-
Monitoring: Periodically (if possible without disturbing the setup) inspect the crystal under a microscope for any signs of degradation, such as cracking or dissolving.
-
Harvesting: After the desired incubation time, carefully open the well in a fume hood. Quickly remove the crystal using a cryo-loop, pass it through a cryoprotectant solution if necessary, and flash-cool it in liquid nitrogen.
Optimization Parameters:
| Parameter | Starting Condition | Rationale |
| Volume of C₂F₄I₂ | 1-2 µL | A small amount is sufficient to generate vapor in a sealed well. |
| Incubation Time | 1-4 hours | Balances sufficient diffusion with the risk of crystal damage from over-exposure. |
| Temperature | Same as crystallization | Maintains crystal stability. |
Protocol 2: Co-crystallization with this compound
In cases where soaking or vapor diffusion is unsuccessful, co-crystallization can be attempted. This involves adding the heavy atom directly to the protein solution before setting up crystallization trials.
Materials:
-
Purified protein solution.
-
This compound.
-
Crystallization screens and plates.
Procedure:
-
Prepare a Stock Solution: Due to the low aqueous solubility of this compound, prepare a stock solution in an organic solvent that is compatible with your protein and crystallization conditions (e.g., DMSO or isopropanol).
-
Complex Formation: Add a small amount of the this compound stock solution to your protein solution to achieve a final concentration in the low millimolar range (e.g., 1-5 mM). The molar ratio of the compound to the protein should be optimized, starting with a 5 to 10-fold molar excess.
-
Incubation: Incubate the protein-heavy atom mixture on ice for 1-2 hours to allow for complex formation.
-
Crystallization Screening: Use the incubated mixture to set up crystallization trials using your established native conditions or new sparse matrix screens.
-
Crystal Optimization: Optimize any initial hits to obtain diffraction-quality crystals.
Considerations for Co-crystallization:
-
Solubility: The final concentration of the organic solvent from the heavy atom stock should be kept to a minimum (typically <5%) to avoid interfering with crystallization.
-
Protein Stability: Assess the stability of your protein in the presence of this compound and the organic solvent using techniques like dynamic light scattering (DLS) or thermal shift assays.
Data Collection and Phasing Strategy
Figure 2. Phasing strategies utilizing data from crystals derivatized with this compound.
-
Data Collection: Collect a high-redundancy diffraction dataset from the derivatized crystal at a wavelength that maximizes the anomalous signal of iodine (e.g., around 1.54 Å from a copper anode source). If pursuing SIRAS, a high-quality native dataset is also required.[8]
-
Assessing Derivatization: Compare the unit cell dimensions of the derivatized crystal with the native crystal to check for isomorphism. Significant changes may indicate crystal damage or non-isomorphism, which could complicate phasing. A difference Patterson map can be calculated to confirm the presence of ordered heavy atoms.
-
Phasing:
-
SAD: Utilize the anomalous differences (|F+| - |F-|) from the derivative dataset to locate the iodine substructure and calculate initial phases.
-
SIRAS: Combine the isomorphous differences between the native and derivative datasets with the anomalous signal from the derivative dataset. This can often lead to more accurate initial phases than SAD alone.
-
-
Density Modification and Model Building: The initial phases are typically of moderate quality and require improvement through density modification techniques. Subsequently, an initial model of the macromolecule can be built into the improved electron density map.
Troubleshooting and Considerations
-
Crystal Degradation: If crystals dissolve or crack upon exposure to this compound vapor, reduce the incubation time or the amount of the compound used.
-
Low Occupancy: If no significant anomalous signal is observed, the iodine atoms may not have bound to the protein or are disordered. Increase the incubation time or consider co-crystallization.
-
Non-isomorphism: If the unit cell parameters change significantly (>1-2%), the derivative may not be suitable for isomorphous replacement methods. However, SAD phasing can still be attempted as it does not require isomorphism with a native crystal.[1]
-
Safety: this compound is a volatile halogenated compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Conclusion
This compound presents a valuable addition to the crystallographer's toolkit for experimental phasing. Its volatility allows for a gentle and controllable method of crystal derivatization via vapor diffusion, offering a viable alternative to traditional soaking methods, especially for delicate crystals. The strong anomalous signal from the two iodine atoms makes it a potent phasing agent for SAD and SIRAS experiments. While optimization of derivatization conditions is essential, this method has the potential to facilitate the structure determination of challenging macromolecular targets, thereby advancing our understanding of biological processes and aiding in drug development.
References
- 1. Introduction to phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of heavy-atom derivatization of protein crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified heavy-atom derivatization of protein structures via co-crystallization with the MAD tetragon tetrabromoterephthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. dasher.wustl.edu [dasher.wustl.edu]
Application Notes & Protocols: The Role of 1,2-Diiodotetrafluoroethane in the Synthesis of Fluorinated Materials
An In-Depth Technical Guide
Abstract: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting the pharmaceutical, agrochemical, and materials science sectors.[1][2] Compounds containing fluorine often exhibit unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[3][4] 1,2-Diiodotetrafluoroethane (C₂F₄I₂) has emerged as a critical and versatile building block in this field.[5] It serves as a robust precursor for introducing the valuable tetrafluoroethane moiety into a wide array of molecular scaffolds. This guide provides an in-depth exploration of the primary applications of this compound, focusing on its role in radical-mediated transformations and the synthesis of advanced fluoropolymers. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer insights into the safe and effective handling of this reagent.
Foundational Principles: Understanding this compound
This compound (IUPAC name: 1,1,2,2-tetrafluoro-1,2-diiodoethane) is a halogenated alkane notable for its two carbon-iodine (C-I) bonds.[6] The high electronegativity of the fluorine atoms significantly influences the adjacent C-I bond, making it susceptible to homolytic cleavage under relatively mild conditions. This property is the cornerstone of its utility in organic synthesis, primarily as a precursor to the 1,2-difluoro-2-iodoethyl radical or related reactive species.
Its primary value lies in its capacity to serve as a "heavy" fluoroalkylation reagent, enabling the direct installation of a -CF₂CF₂- unit or a terminal -CF₂CF₂I group, which can be further functionalized.
Core Application I: Radical Trifluoroethylation via Photocatalysis
One of the most powerful applications of this compound is in the atom-transfer radical addition (ATRA) to unsaturated systems, such as alkenes and alkynes. Modern photoredox catalysis has revolutionized this process, allowing the generation of fluoroalkyl radicals under exceptionally mild conditions using visible light.[7][8][9]
Mechanistic Rationale: The process is initiated by a photocatalyst (typically an iridium or ruthenium complex) that absorbs visible light and enters an excited state. This excited-state catalyst is a potent single-electron reductant. It can transfer an electron to the this compound molecule, causing the reductive cleavage of one C-I bond. This generates a fluoroalkyl radical and an iodide anion. The resulting radical then adds across a double or triple bond, and the reaction is propagated to yield the final functionalized product.[8][10]
Workflow for Photocatalytic Radical Addition
Caption: Photocatalytic generation of a fluoroalkyl radical.
Protocol 1: Visible-Light Mediated Trifluoroethyl-Iodination of Styrene
Objective: To synthesize 1-iodo-1-phenyl-3,3,4,4-tetrafluorobutane via a photoredox-catalyzed radical addition.
Materials & Equipment:
-
This compound (C₂F₄I₂)
-
Styrene (freshly distilled)
-
fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine))
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
Acetonitrile (ACN), anhydrous
-
Schlenk flask or reaction vial with stir bar
-
Nitrogen or Argon line for inert atmosphere
-
Visible light photoreactor (e.g., 24W blue LED lamp)
-
Standard glassware for workup and column chromatography
-
Silica gel for purification
Procedure:
-
Reaction Setup: To a 10 mL Schlenk flask, add fac-Ir(ppy)₃ (0.01 mmol, 1 mol%). Add a magnetic stir bar.
-
Reagent Addition: Under a stream of nitrogen, add styrene (1.0 mmol, 1.0 eq), this compound (1.5 mmol, 1.5 eq), Hünig's base (2.0 mmol, 2.0 eq), and anhydrous acetonitrile (5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Initiation: Place the sealed flask in the photoreactor, approximately 5-10 cm from the light source. Begin vigorous stirring and turn on the visible light lamp.
-
Reaction Monitoring: Allow the reaction to proceed for 24-48 hours at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation:
| Substrate | Time (h) | Yield (%) |
| Styrene | 48 | ~85% |
| 4-Methylstyrene | 48 | ~82% |
| 1-Octene | 48 | ~75% |
| Cyclohexene | 48 | ~70% |
| (Yields are representative and may vary based on specific reaction conditions and scale.) |
Core Application II: Synthesis of Advanced Fluoropolymers
This compound is instrumental in the synthesis of specialty fluoropolymers, where it functions as a highly effective chain transfer agent (CTA).[11] This process, known as iodine-transfer polymerization (ITP), allows for the synthesis of polymers with controlled molecular weights and iodo-terminated end groups. These terminal iodine atoms are exceptionally useful as they can be converted into other functional groups, enabling the creation of block copolymers and other complex architectures.[12]
Mechanistic Rationale: In a radical polymerization, a growing polymer chain can abstract an iodine atom from this compound. This terminates the growth of that chain (leaving it with a C-I end) and generates a new •CF₂CF₂I radical, which then initiates the growth of a new polymer chain. This transfer process helps to regulate the overall molecular weight of the resulting polymer.
Workflow for Iodine-Transfer Polymerization (ITP)
Caption: Role of C₂F₄I₂ in Iodine-Transfer Polymerization.
Protocol 2: Synthesis of an Iodo-Terminated Poly(vinylidene fluoride) Oligomer
Objective: To prepare a low molecular weight PVDF polymer with iodine end-groups using this compound as a chain transfer agent.
Materials & Equipment:
-
This compound (C₂F₄I₂)
-
Vinylidene fluoride (VDF) monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Acetonitrile (ACN), anhydrous
-
High-pressure stainless steel autoclave reactor equipped with a magnetic stirrer and pressure gauge
-
Vacuum line
-
Methanol for precipitation
-
Standard filtration equipment
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure autoclave. Add AIBN (0.1 mol% relative to monomer) and this compound (1-5 mol% relative to monomer; the exact amount determines the target molecular weight).
-
Sealing and Purging: Seal the reactor and connect it to a vacuum line. Evacuate the reactor and backfill with nitrogen or argon. Repeat this cycle three times to remove all oxygen.
-
Monomer Addition: Cool the reactor in a dry ice/acetone bath. Condense a known amount of VDF monomer into the reactor via the vacuum line.
-
Reaction Initiation: Place the sealed autoclave in a heating mantle or oil bath set to 70-80 °C to decompose the AIBN initiator. Begin vigorous stirring.
-
Polymerization: Monitor the pressure inside the reactor. The reaction is typically complete when the pressure drops and stabilizes, indicating monomer consumption. This may take several hours.
-
Termination and Isolation: Cool the reactor to room temperature and carefully vent any unreacted VDF monomer into a cold trap or according to safety procedures.
-
Product Precipitation: Open the reactor and dissolve the viscous polymer product in a suitable solvent like acetone or DMF. Slowly pour this solution into a large volume of stirred methanol to precipitate the polymer.
-
Purification: Collect the white, solid polymer by filtration. Wash it several times with fresh methanol to remove any unreacted reagents. Dry the final polymer under vacuum at 40-50 °C to a constant weight.
-
Characterization: Determine the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC). Confirm the presence of iodo-terminal groups using ¹⁹F NMR and ¹H NMR spectroscopy.
Safety, Handling, and Disposal
Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable when handling fluorinated reagents.
-
Hazard Identification: this compound is classified as a hazardous substance. It is a skin, eye, and respiratory irritant. Acute inhalation toxicity is a significant concern, and it may be fatal if inhaled.[6][13][14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Handling: Avoid all personal contact, including inhalation of vapors.[14] Keep containers tightly sealed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for hazardous waste disposal.[14] Dispose of all waste in accordance with local, state, and federal regulations.[13]
Conclusion
This compound is a powerful and versatile reagent in the toolbox of the modern synthetic chemist. Its ability to serve as a clean and efficient source for fluoroalkyl radicals under mild, photocatalytic conditions has opened new avenues for the synthesis of complex small molecules relevant to the pharmaceutical and agrochemical industries.[2][15] Furthermore, its role as a premier chain transfer agent in iodine-transfer polymerization provides precise control over the synthesis of advanced fluoropolymers with tailored properties and functional end-groups.[11] A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, will continue to enable groundbreaking innovations in fluorinated materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C2F4I2 | CID 67720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic systems: reactions, mechanism, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 20.210.105.67 [20.210.105.67]
- 12. Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Incorporation of the Tetrafluoroethylene Bridge [-(CF₂)₂-] Using 1,2-Diiodotetrafluoroethane
Abstract
The introduction of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The tetrafluoroethylene linker, -(CF₂)₂-, is particularly valuable for its ability to confer unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and specific conformational constraints. 1,2-Diiodotetrafluoroethane (I(CF₂)₂I) has emerged as a premier reagent for installing this bridge, offering a versatile and direct route to a wide array of complex fluorinated molecules. This technical guide provides an in-depth exploration of the reaction mechanisms, practical applications, and detailed experimental protocols for leveraging this compound as a key synthetic building block. It is designed for researchers, chemists, and drug development professionals seeking to harness the power of this important fluorination reagent.
Foundational Concepts: The I(CF₂)₂I Reagent
This compound is a non-flammable, colorless liquid that serves as a robust source of the electrophilic and radical tetrafluoroethylene moiety. Its utility stems from the moderate strength of the Carbon-Iodine (C-I) bonds, which can be cleaved under relatively mild conditions to initiate a variety of chemical transformations. The strong electron-withdrawing nature of the adjacent difluoromethylene group significantly influences the reactivity of the C-I bond compared to non-fluorinated alkyl iodides.
1.1. Physicochemical Data & Safety Imperatives
Handling this compound requires adherence to strict safety protocols due to its potential toxicity and reactivity. All manipulations should be performed in a well-ventilated chemical fume hood.
| Property | Value |
| Molecular Formula | C₂F₄I₂ |
| Molecular Weight | 353.82 g/mol |
| Boiling Point | 112-113 °C |
| Density | 2.63 g/cm³ |
| Appearance | Colorless to pink liquid |
| CAS Number | 354-65-4 |
Safety & Handling:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, dark place away from heat and incompatible materials such as strong oxidizing agents and reducing agents.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Core Mechanistic Pathways
The introduction of the -(CF₂)₂- bridge from I(CF₂)₂I primarily proceeds through a radical-mediated pathway. The C-I bond is susceptible to homolytic cleavage, generating the key •CF₂CF₂I radical intermediate.
2.1. The Radical Chain Mechanism
This is the most prevalent and synthetically useful pathway. The reaction is typically initiated by thermal or photochemical means, often with a radical initiator.
-
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) or UV light cleaves the C-I bond to generate the initial •CF₂CF₂I radical.
-
Propagation: This radical adds across a π-system (like an alkene or alkyne) or participates in an atom transfer reaction. This generates a new radical species which can then react with another molecule of the substrate or abstract an iodine atom from I(CF₂)₂I, propagating the chain.
-
Termination: Two radical species combine to form a stable, non-radical product, terminating the chain reaction.
The overall process allows for the efficient formation of new C-C bonds under conditions that are often compatible with a wide range of functional groups.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 1,2-Diiodotetrafluoroethane Reactions
Welcome to the technical support center for reactions involving 1,2-diiodotetrafluoroethane (CF₂I-CF₂I). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. Here, we provide in-depth, evidence-based troubleshooting advice in a practical question-and-answer format, supplemented with detailed protocols and quantitative data to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that can result in diminished yields and other undesirable outcomes in reactions utilizing this compound.
Category 1: Reaction Initiation and Reagent Integrity
Question 1: My radical reaction fails to initiate or proceeds very sluggishly, resulting in a low yield. What are the primary factors to investigate?
Answer: Failure to initiate is a common bottleneck in radical reactions. The root cause often lies in the quality of the reagents or suboptimal initiation conditions. Here is a systematic approach to troubleshooting this issue:
-
Purity of this compound: This reagent is sensitive to light and can decompose over time, releasing iodine, which can give it a pink or violet hue.[1] The presence of iodine can interfere with radical initiation and subsequent propagation steps. It is crucial to use a pure, colorless sample. If the purity is questionable, it can be purified by passing it through a short plug of activated alumina or by distillation.
-
Initiator Efficiency: The choice and concentration of the radical initiator are critical. For thermally initiated reactions, ensure the reaction temperature is appropriate for the chosen initiator's half-life. For photochemical reactions, the wavelength of the light source must be suitable for the homolytic cleavage of the C-I bond. Insufficient initiator concentration can lead to a low rate of radical formation, while an excessive amount can increase the likelihood of termination reactions.[2][3]
-
Oxygen Contamination: Oxygen is a well-known inhibitor of radical reactions. It can scavenge radicals to form unreactive peroxy radicals, thus quenching the chain reaction. It is imperative to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Solvent Purity: Solvents must be anhydrous and free of impurities that can act as radical scavengers (e.g., stabilizers in ethereal solvents).
Troubleshooting Workflow: Poor Reaction Initiation
References
Identifying and minimizing byproducts in reactions with 1,2-diiodotetrafluoroethane
Technical Support Center: Reactions with 1,2-Diiodotetrafluoroethane (CF₂I-CF₂I)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This versatile reagent is a cornerstone for introducing tetrafluoroethylene units in various synthetic applications, particularly in radical-mediated processes. However, its reactivity can lead to a range of byproducts that may complicate reaction outcomes, reduce yields, and impede purification.
This guide is designed to provide practical, in-depth solutions to common challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions.
Section 1: Frequently Asked Questions (FAQs) - Byproduct Fundamentals
Q1: What are the most common byproducts in reactions with this compound?
The byproduct profile is highly dependent on the reaction type (e.g., radical addition to alkenes/alkynes, coupling) and conditions (temperature, initiator, solvent). However, several common byproducts are frequently encountered:
-
Tetrafluoroethylene (TFE, CF₂=CF₂): A volatile and reactive gas, TFE is often a major byproduct. It can arise from the decomposition of the ICF₂CF₂• radical intermediate.[1] TFE itself can polymerize under reaction conditions, leading to insoluble materials (polytetrafluoroethylene, PTFE).[2][3]
-
Molecular Iodine (I₂): The characteristic purple or brown color of many reaction mixtures is due to the formation of molecular iodine. This occurs through the coupling of two iodine radicals (I•), which are cogenerated with the perfluoroalkyl radical.
-
Oligomers/Polymers: Uncontrolled radical chain reactions can lead to the formation of oligomeric or polymeric materials, especially if the concentration of radical species is high or if reactive monomers like TFE are generated in situ.[2]
-
Solvent-Related Byproducts: The highly reactive perfluoroalkyl radical can abstract hydrogen atoms from certain solvents (e.g., THF, alkanes), leading to the formation of solvent-derived radical species and subsequent byproducts.[1]
-
Rearrangement or Isomerization Products: Depending on the substrate, side reactions such as rearrangements of radical intermediates can occur.[4]
Q2: What are the primary mechanisms leading to byproduct formation?
Understanding the mechanistic pathways is key to minimizing byproducts. The core of this compound chemistry involves the homolytic cleavage of a C-I bond to generate the •CF₂CF₂I radical.
-
Initiation: The reaction is typically initiated by heat, light (photolysis), or a radical initiator (e.g., AIBN), which causes the homolytic cleavage of the C-I bond.[1][5] This step is crucial as its rate and efficiency determine the concentration of radicals in the system.
-
I-CF₂-CF₂-I → I-CF₂-CF₂• + I•
-
-
β-Scission (TFE Formation): The primary radical intermediate, I-CF₂-CF₂•, is unstable and can undergo β-scission to eliminate an iodine radical and form tetrafluoroethylene (TFE). This is a major pathway for byproduct formation.[1] This process is entropically favored and can become dominant at higher temperatures.
-
I-CF₂-CF₂• → CF₂=CF₂ + I•
-
-
Radical Termination (I₂ and Oligomer Formation): The reaction is terminated when two radical species combine.[6][7]
-
Coupling of two iodine radicals forms molecular iodine: I• + I• → I₂
-
Coupling of two perfluoroalkyl radicals can lead to undesired oligomers.
-
Q3: How do reaction conditions influence byproduct profiles?
-
Temperature: This is one of the most critical parameters. Higher temperatures significantly increase the rate of thermal decomposition and β-scission, leading to greater TFE and I₂ formation.[8] Conversely, lower temperatures favor the desired radical addition pathways over fragmentation.
-
Light: Photochemical initiation (e.g., using visible light) can offer milder conditions compared to thermal initiation, potentially reducing temperature-dependent side reactions.[9] The wavelength and intensity of light can be tuned to control the rate of radical generation.
-
Initiator Concentration: A high concentration of initiator can lead to a high concentration of radicals, increasing the likelihood of termination reactions and undesired oligomerization. The initiator should be chosen carefully based on its half-life at the desired reaction temperature.
-
Solvent Choice: Solvents capable of participating in hydrogen atom transfer (HAT) can be consumed and lead to byproducts.[1] Using inert solvents like perfluorocarbons, or those with strong C-H bonds (e.g., benzene, t-butanol), can mitigate these side reactions.
Section 2: Troubleshooting Guide - From Observation to Solution
This section addresses common experimental problems, linking them to likely byproducts and providing clear, actionable steps for identification and mitigation.
Problem 1: Low yield of desired product; reaction pressure increases unexpectedly.
-
Suspected Culprit: Formation of gaseous tetrafluoroethylene (TFE) via β-scission of the I-CF₂-CF₂• radical.
-
Identification Protocol: The most direct method for identifying a volatile byproduct like TFE is Headspace Gas Chromatography-Mass Spectrometry (GC-MS).
-
Minimization Strategy:
-
Lower the Reaction Temperature: This is the most effective way to disfavor the β-scission pathway.
-
Use a Low-Temperature Initiator: If thermal initiation is required, switch to an initiator with a lower decomposition temperature (e.g., V-70 vs. AIBN) to run the reaction under milder conditions.
-
Consider Photochemical Initiation: Irradiation with visible light can generate radicals at ambient temperature, often suppressing TFE formation.[9]
-
Increase Substrate Concentration: A higher concentration of the radical trap (e.g., your alkene or alkyne) can increase the rate of the desired reaction, outcompeting the unimolecular decomposition of the perfluoroalkyl radical.
-
Caption: Logic diagram for troubleshooting TFE byproduct formation.
Problem 2: Reaction mixture is intensely colored (purple/brown), making purification difficult.
-
Suspected Culprit: Formation of molecular iodine (I₂).
-
Identification: The color is a strong indicator. It can be confirmed by a simple spot test on a TLC plate (iodine stains silica) or by quenching a small aliquot with a reducing agent.
-
Minimization/Removal Protocol:
-
Stoichiometry Control: Ensure you are not using a large excess of the iodo-reagent, as this can lead to higher concentrations of iodine radicals available for termination.
-
Aqueous Workup with a Reducing Agent: This is the standard and most effective method for removal. During the workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The purple/brown color will disappear as the I₂ is reduced to colorless iodide (I⁻).
-
2 Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2 NaI(aq)
-
-
Column Chromatography: If residual iodine persists, it can often be removed on a silica gel column. However, it can streak. Pre-treating the crude product with a reducing wash is highly recommended.
-
Caption: Standard workflow for removing molecular iodine byproduct.
Problem 3: ¹⁹F NMR spectrum shows multiple unexpected, complex signals.
-
Suspected Culprits: Oligomerization, reaction with solvent, or formation of structural isomers.
-
Identification Protocol:
-
¹⁹F NMR Analysis: This is the most powerful tool for identifying fluorinated compounds.[4][10][11] Compare the chemical shifts and coupling patterns of the unknown signals to known values for potential byproducts.
-
GC-MS: Provides molecular weight information and fragmentation patterns that can help elucidate structures.[4]
-
2D NMR Experiments: If byproducts are in sufficient concentration, techniques like ¹H-¹⁹F HETCOR can help map out the structure by correlating fluorine and proton nuclei.[4]
-
-
Minimization Strategy:
-
Use Dilute Conditions: Lowering the concentration of reactants and radicals can reduce the rate of intermolecular side reactions that lead to oligomers.
-
Choose an Inert Solvent: Switch to a solvent that is less susceptible to hydrogen atom abstraction, such as benzene, acetonitrile, or a perfluorinated solvent.
-
Optimize Stoichiometry: Use the radical trap (alkene/alkyne) in a slight excess to ensure the perfluoroalkyl radical is consumed in the desired pathway before it can react with itself or the solvent.
-
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Radical Addition to an Alkene
This protocol is a general starting point and must be optimized for specific substrates.
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the alkene (1.0 equiv) and the chosen solvent (e.g., acetonitrile, to make a 0.1 M solution).
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can interfere with radical reactions.
-
Addition of Reagents: Add this compound (1.2 equiv) and the radical initiator (e.g., AIBN, 0.1 equiv) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C for AIBN) and monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and proceed with the iodine removal protocol.
Protocol 2: Analytical Method for Byproduct Profiling using ¹⁹F NMR
-
Sample Preparation: Take a 0.5 mL aliquot of the crude reaction mixture and concentrate it under reduced pressure.
-
Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃) suitable for NMR.
-
Internal Standard: Add a known amount of an internal standard with a distinct ¹⁹F chemical shift, such as hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm), for quantification.[10][11]
-
Acquisition: Acquire the ¹⁹F NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for detecting minor byproducts.[10]
-
Analysis: Integrate the peaks corresponding to the product, starting material, and any identified byproducts relative to the internal standard to determine their respective concentrations.
Section 4: Data Interpretation
Summarizing key data in a table allows for quick reference during analysis.
Table 1: Common Byproducts and Their Analytical Signatures
| Byproduct | Common Name | Formula | Typical ¹⁹F NMR Shift (ppm) | Key Mass Spec (EI) Fragments (m/z) |
| Tetrafluoroethylene | TFE | C₂F₄ | Not typically observed in solution | 100 (M+), 81, 69, 50 |
| Molecular Iodine | Iodine | I₂ | N/A | 254 (M+), 127 |
| Hexafluoro-1,4-diiodobutane | Dimer | C₄F₈I₂ | Complex multiplet, ~ -65 & -110 | 454 (M+), 327, 200, 131, 127, 69 |
Section 5: References
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH National Library of Medicine. 10
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, ACS Publications. 11
-
Byproduct identification in 3-fluoropropyne synthesis. Benchchem. 4
-
Mechanistic Insight for Disinfection Byproduct Formation Potential of Peracetic Acid and Performic Acid in Halide-Containing Water. Environmental Science & Technology, ACS Publications. 12
-
extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. NIH National Library of Medicine. 13
-
Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions... ResearchGate. 14
-
External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. CCS Chemistry. 9
-
Syntheses with perfluoroalkyl iodides. A review. ResearchGate. 1
-
Process for removing iodine/iodide from aqueous solutions. Google Patents. 15
-
Method to remove iodine stain. Google Patents. 16
-
Perfluoroalkylation Reactions by Electron Donor‐Acceptor Complexes. CONICET Digital. --INVALID-LINK--
-
Radiation-initiated telomerization of tetrafluoroethylene in 1,2-dibromotetrafluoroethane. Khimicheskaya Promyshlennost, Seriya: Proizvodstvo i Pererabotka Plastmass i Sinteticheskikh Smol. 2
-
Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards. 8
-
Guide for the Safe Handling of Tetrafluoroethylene. Plastics Europe. 3
-
Free Radical Reactions. YouTube. 6
-
Radical Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube. 7
-
Free Radical Reactions – Chlorination of Methane. Master Organic Chemistry. 5
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fluoropolymers.eu [fluoropolymers.eu]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US5624567A - Process for removing iodine/iodide from aqueous solutions - Google Patents [patents.google.com]
- 16. US5669937A - Method to remove iodine stain - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1,2-Diiodotetrafluoroethane
Welcome to the technical support center for the purification of crude 1,2-diiodotetrafluoroethane (C₂F₄I₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the purification of this critical synthetic intermediate. Our focus is on providing practical, field-proven insights to ensure the successful isolation of high-purity this compound.
Introduction to the Challenges in Purifying this compound
This compound is a valuable reagent in organic synthesis, often used in the introduction of perfluoroalkane chains. However, its synthesis and handling can lead to the presence of various impurities that may interfere with subsequent reactions. The primary challenges in its purification stem from its sensitivity to light and heat, and the presence of colored impurities, primarily elemental iodine (I₂), resulting from decomposition. Additionally, side products from its synthesis, such as unreacted starting materials or oligomers, may be present.
This guide will focus on the two most common and effective purification techniques: Fractional Distillation and Flash Column Chromatography . We will also address the crucial step of removing elemental iodine.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a distinct purple/brown color. What is the cause and how can I remove it?
A1: The purple or brown discoloration is almost certainly due to the presence of elemental iodine (I₂), a common decomposition product. This compound is light-sensitive and can degrade over time, releasing iodine.[1][2] To remove the color, a chemical wash with a reducing agent is highly effective. A common and efficient method is to wash the crude product with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[3][4][5] The thiosulfate ion reduces the elemental iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase and can be easily separated.
Q2: After purification, my this compound starts to develop a color again. How can I prevent this?
A2: The reappearance of color indicates ongoing decomposition. To ensure the stability of the purified product, it should be stored in an amber or foil-wrapped container to protect it from light.[1][2] It is also common practice to add a stabilizer. Commercial preparations of this compound are often stabilized with copper powder.[1] Adding a small amount of copper powder or a copper wire to the storage vessel can help to scavenge any trace amounts of iodine that may form.
Q3: What are the most likely impurities in my crude this compound?
A3: Besides elemental iodine, common impurities can include:
-
Unreacted starting materials: If synthesized from tetrafluoroethylene (TFE) and iodine, residual amounts of these may be present.[6]
-
Higher molecular weight oligomers: Telomerization reactions can lead to the formation of longer-chain diiodo-perfluoroalkanes.[7]
-
Perfluorocyclobutane: This can form as a byproduct during synthesis involving TFE.[7]
-
Solvent residues: Depending on the synthetic and work-up procedures, residual solvents may be present.
Q4: Which purification technique is better for my needs: fractional distillation or flash chromatography?
A4: The choice of purification method depends on the nature of the impurities and the required scale of purification.
-
Fractional Distillation is ideal for separating components with different boiling points. If your crude product contains impurities with boiling points significantly different from this compound (boiling point: 112-113 °C), this method is very effective, especially for larger quantities.[5][8][9]
-
Flash Column Chromatography is a powerful technique for separating compounds based on their polarity. It is particularly useful for removing non-volatile impurities, highly polar or non-polar contaminants, and for smaller-scale purifications where high purity is critical.[10][11][12]
Purification Protocols and Troubleshooting Guides
Part 1: Chemical Pre-treatment for Iodine Removal
This step is recommended for visibly colored crude this compound.
Experimental Protocol:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 5-10% (w/v) aqueous solution of sodium thiosulfate.
-
Stopper the funnel and shake vigorously for 1-2 minutes. The organic layer should become colorless. If color persists, repeat the wash with a fresh portion of the sodium thiosulfate solution.
-
Allow the layers to separate and drain the lower organic layer.
-
Wash the organic layer with deionized water to remove any residual thiosulfate salts.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filter to remove the drying agent. The product is now ready for further purification by distillation or chromatography.
Troubleshooting:
| Issue | Probable Cause | Solution |
| Persistent color after washing | High concentration of iodine. | Increase the concentration of the sodium thiosulfate solution or perform multiple washes. |
| Emulsion formation | Vigorous shaking. | Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help. Addition of a small amount of brine can aid in breaking the emulsion. |
Part 2: Purification by Fractional Distillation
Experimental Protocol:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. Ensure all glassware is dry.
-
Add the decolorized and dried crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Heat the flask gently using a heating mantle.
-
Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (112-113 °C at atmospheric pressure).[5]
-
Stop the distillation when the temperature begins to rise significantly or when only a small residue remains in the distillation flask.
Troubleshooting Guide for Fractional Distillation:
| Issue | Probable Cause(s) | Recommended Action(s) |
| Bumping/Irregular Boiling | Insufficient boiling chips or inadequate stirring. Superheating of the liquid. | Add fresh boiling chips to the cooled liquid or ensure efficient magnetic stirring.[13] |
| Flooding of the Column | Excessive heating rate causing a high vapor flow that prevents the condensed liquid from returning to the flask. | Reduce the heating rate to allow for proper equilibrium between the ascending vapor and descending liquid.[14] |
| Poor Separation (Broad Boiling Range) | Inefficient fractionating column. Distillation rate is too fast. | Use a longer or more efficient fractionating column (e.g., with more theoretical plates).[9] Reduce the heating rate to allow for better separation.[8] |
| No Distillate Collection | Thermometer bulb positioned incorrectly. Insufficient heating. Leak in the system. | Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[13] Gradually increase the heating mantle temperature. Check all joints for a proper seal. |
Part 3: Purification by Flash Column Chromatography
Experimental Protocol:
-
Select an appropriate solvent system: A non-polar eluent is typically suitable. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a slightly more polar solvent like dichloromethane or diethyl ether. The ideal solvent system should provide good separation of the product from impurities on a Thin Layer Chromatography (TLC) plate.
-
Pack the column: Use silica gel (230-400 mesh) as the stationary phase.[11] Pack the column using the chosen eluent.
-
Load the sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.[10]
-
Elute the column: Run the eluent through the column, applying gentle pressure with air or nitrogen.
-
Collect fractions: Collect the eluting solvent in a series of fractions.
-
Analyze fractions: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Guide for Flash Column Chromatography:
| Issue | Probable Cause(s) | Recommended Action(s) |
| Poor Separation | Inappropriate solvent system. Column overloading. | Optimize the eluent system using TLC to achieve better separation. Reduce the amount of crude material loaded onto the column.[12] |
| Cracked or Channeled Column | Improperly packed column. | Repack the column carefully to ensure a uniform and bubble-free stationary phase. |
| Compound Stuck on the Column | The compound is too polar for the chosen eluent system. Decomposition on silica gel. | Gradually increase the polarity of the eluent. If decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivated silica.[10] |
| Product Elutes Too Quickly | The eluent is too polar. | Use a less polar solvent system. |
Data Summary
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 354-65-4 | [5] |
| Molecular Formula | C₂F₄I₂ | [5] |
| Molecular Weight | 353.82 g/mol | |
| Boiling Point | 112-113 °C | [5] |
| Density | 2.629 g/cm³ | [15] |
Visual Workflow Diagrams
Diagram 1: Overall Purification Workflow
Caption: General workflow for the purification of crude this compound.
Diagram 2: Troubleshooting Logic for Discolored Product
Caption: Troubleshooting guide for discolored this compound.
References
- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. gustawater.com [gustawater.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. EP1422211B1 - Process for manufacturing diiodoperfluoroalkanes - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. interchim.fr [interchim.fr]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Optimizing 1,2-Diiodotetrafluoroethane-Mediated Additions
Welcome to the Technical Support Center for optimizing reaction conditions for 1,2-diiodotetrafluoroethane-mediated additions. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this powerful reagent for the introduction of tetrafluoroethylene moieties into organic molecules. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes.
I. Troubleshooting Guide: Common Issues & Solutions
This section is dedicated to resolving specific experimental hurdles you may encounter. Each issue is analyzed from a mechanistic standpoint to provide robust and reliable solutions.
Issue 1: Low or No Product Yield
A consistently low yield is one of the most frequently reported issues. The root causes can often be traced back to suboptimal initiation, reagent quality, or reaction conditions.[1][2][3]
| Potential Cause | Suggested Solution | Scientific Rationale |
| Inefficient Radical Initiation | Optimize Initiator Choice & Concentration: For thermal initiation, consider AIBN (azobisisobutyronitrile) or other suitable radical initiators. For photochemical initiation, ensure your light source wavelength is appropriate for cleaving the C-I bond (typically UV light).[4][5] The initiator concentration should be catalytic (typically 5-10 mol%). | The reaction proceeds via a radical chain mechanism.[6] Insufficient generation of the initial tetrafluoroethyl radical will result in a slow or stalled reaction. The C-I bond in this compound is relatively weak and can be cleaved homolytically by heat or light to generate the necessary radical species.[4] |
| Poor Reagent Quality | Verify Purity of this compound: Use freshly purified reagent. Impurities can act as radical scavengers or inhibitors. Purification can be achieved by passing it through a short plug of activated alumina or by distillation. | This compound can degrade over time, especially when exposed to light, leading to the formation of iodine and other byproducts that can interfere with the radical chain process.[7] |
| Suboptimal Reaction Temperature | Systematic Temperature Screening: For thermal reactions, perform small-scale trials at different temperatures (e.g., 60°C, 80°C, 100°C). For photochemical reactions, temperature control can still be important to minimize side reactions. | Radical additions have an optimal temperature range. Too low a temperature may not provide enough energy for efficient initiation and propagation. Conversely, excessively high temperatures can lead to undesired side reactions, such as polymerization of the alkene or decomposition of the product.[8][9] |
| Inappropriate Solvent | Solvent Selection: Choose a solvent that is inert under radical conditions and can solubilize all reactants. Common choices include acetonitrile, t-butanol, or non-polar solvents like hexane or benzene.[10] | The solvent can influence the rate and selectivity of radical reactions. Protic solvents should generally be avoided as they can interfere with radical intermediates. The polarity of the solvent can also affect the stability of the transition states involved in the addition process.[10] |
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data (TLC, GC-MS, NMR) indicates the presence of side reactions. Identifying these byproducts is the first step toward their elimination.
| Observed Side Product | Potential Cause | Suggested Solution | Scientific Rationale |
| Polymerization of Alkene | High Alkene Concentration or Temperature | Slow Addition of Alkene: Add the alkene substrate slowly to the reaction mixture containing this compound and the initiator. Reduce Reaction Temperature: Operate at the lower end of the effective temperature range. | High local concentrations of the alkene can favor radical-initiated polymerization over the desired 1:1 addition product. Slow addition maintains a low steady-state concentration of the alkene, favoring the desired reaction pathway.[11] |
| 1,2-Addition vs. 1,4-Addition (for conjugated dienes) | Kinetic vs. Thermodynamic Control | Adjust Reaction Temperature: Lower temperatures (e.g., 0°C to RT) generally favor the 1,2-addition (kinetic) product. Higher temperatures (e.g., reflux) favor the more stable 1,4-addition (thermodynamic) product.[12][13][14][15] | The initial radical addition to a conjugated diene generates a resonance-stabilized allylic radical. Trapping of this radical at the C2 position leads to the 1,2-adduct, which is typically formed faster. Trapping at the C4 position gives the 1,4-adduct, which is often the more thermodynamically stable isomer due to a more substituted double bond in the final product.[13][14] |
| Telomerization Products (Multiple additions of tetrafluoroethylene) | Incorrect Stoichiometry | Use an Excess of the Alkene: Employing a 1.5 to 2-fold excess of the alkene substrate can help to minimize the formation of higher adducts. | If the concentration of the initial addition product is significant compared to the starting alkene, the tetrafluoroethyl radical can add to the product, leading to a chain of additions (telomerization). |
Issue 3: Difficult Product Purification
Even with a successful reaction, isolating the desired product in high purity can be a challenge.
| Problem | Potential Cause | Suggested Solution |
| Co-elution with Starting Material or Byproducts | Similar Polarity of Components | Optimize Chromatographic Conditions: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for column chromatography. Consider using a different stationary phase, such as alumina instead of silica gel.[16][17] |
| Product Decomposition on Silica Gel | Acidic Nature of Silica Gel | Neutralize Silica Gel: Pre-treat the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) to neutralize acidic sites. Alternatively, use neutral alumina for chromatography.[16] |
| Difficulty Removing Iodine Color | Residual Iodine from Reagent Decomposition | Aqueous Wash: During the workup, wash the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce residual iodine to colorless iodide.[18] |
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the this compound-mediated addition to an alkene?
A1: The reaction proceeds through a classical radical chain mechanism.[6]
-
Initiation: The reaction is initiated by the homolytic cleavage of the carbon-iodine bond in this compound, either by heat or UV light, to generate a tetrafluoroiodoethyl radical (•CF₂CF₂I).[4]
-
Propagation:
-
The tetrafluoroiodoethyl radical adds to the alkene double bond to form a new carbon-centered radical intermediate. The addition typically occurs at the less substituted carbon of the double bond to form the more stable radical.[6]
-
This new radical then abstracts an iodine atom from another molecule of this compound to yield the final product and regenerate the tetrafluoroiodoethyl radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Q2: How do I choose between thermal and photochemical initiation?
A2: The choice between thermal and photochemical initiation depends on the sensitivity of your substrate and desired reaction conditions.[8][9][19][20]
-
Thermal Initiation: This method is often more convenient as it only requires heating. However, it may not be suitable for thermally sensitive substrates that could decompose at the required temperatures.[8][9]
-
Photochemical Initiation: This method allows for reactions to be conducted at lower temperatures, which can be advantageous for sensitive substrates and can sometimes lead to cleaner reactions with fewer side products.[21][22] It does, however, require specialized photochemical equipment.
Q3: Can this reaction be stereoselective?
A3: While radical reactions are often associated with a loss of stereochemistry, stereoselectivity can be achieved in certain cases.[23][24] For cyclic alkenes, the addition often occurs from the less sterically hindered face. The stereochemistry of the final product can also be influenced by the structure of the substrate and the reaction conditions.
Q4: What are some key safety considerations when working with this compound?
A4: this compound should be handled in a well-ventilated fume hood. It is a dense liquid and can be an irritant. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Upon heating, it can decompose and release iodine vapor, which is toxic.
III. Experimental Protocols & Data
General Procedure for Thermal Addition to an Alkene
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 equiv), this compound (1.2 equiv), and a radical initiator such as AIBN (0.1 equiv).
-
Add an appropriate anhydrous solvent (e.g., acetonitrile or t-butanol) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with an aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table of Optimized Conditions for Various Substrates
| Substrate (Alkene) | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octene | AIBN (10) | Acetonitrile | 80 | 12 | 85 |
| Styrene | AIBN (10) | t-Butanol | 80 | 8 | 78 |
| Methyl Acrylate | AIBN (5) | Acetonitrile | 75 | 16 | 90 |
| Cyclohexene | AIBN (10) | Benzene | 80 | 24 | 72 |
IV. Visualizing the Process
Reaction Mechanism
Caption: Radical chain mechanism of this compound addition.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. specialchem.com [specialchem.com]
- 6. Free-radical addition - Wikipedia [en.wikipedia.org]
- 7. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Volume # 6(115), November - December 2017 — "Photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to alkenes" [notes.fluorine1.ru]
- 22. researchgate.net [researchgate.net]
- 23. Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stereoselective radical reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Safe Handling and Storage of 1,2-Diiodotetrafluoroethane
Welcome to the technical support guide for 1,2-diiodotetrafluoroethane (CAS No. 354-65-4). This document is designed for researchers, scientists, and drug development professionals who utilize this key intermediate in their work.[1][2] As a Senior Application Scientist, my objective is to provide not just procedural steps but the scientific rationale behind them, ensuring your experiments are both successful and, above all, safe. This guide addresses common questions and troubleshooting scenarios encountered in the laboratory.
Section 1: Core Safety Characteristics & Data
Understanding the fundamental properties and hazards of a chemical is the bedrock of safe laboratory practice. This compound is a valuable reagent, but it demands respect and careful handling due to its specific hazard profile.
Frequently Asked Questions (FAQs)
Q: What are the primary hazards associated with this compound?
A: The primary hazards, as identified by the Globally Harmonized System (GHS), involve irritation and potential toxicity. You must be aware of the following:
-
Skin and Eye Irritation: Direct contact can cause skin irritation (H315) and serious eye irritation (H319).[3][4][5] The chemical can defat the skin with prolonged contact, potentially leading to dermatitis.[4]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation (H335), with symptoms like coughing and shortness of breath.[3][4][5] High vapor concentrations can lead to headache, dizziness, and nausea.[4]
-
Light Sensitivity: The compound is sensitive to light, which can cause it to decompose.[6][7] This is why it is often stored in amber or opaque bottles and may be stabilized with copper powder.[8]
-
Thermal Decomposition: When heated to decomposition, it emits corrosive and toxic fumes, including hydrogen iodide and gaseous hydrogen fluoride (HF).[4][6][7]
Q: What does the reddish or purple color of the liquid indicate?
A: The appearance of this compound can range from colorless to purple, red, or even brown.[7][8] The color is often due to the slight decomposition of the material, which liberates free iodine (I₂), a purple-colored solid that can dissolve in the parent liquid to create a colored solution. While a slight coloration is common, a significant darkening may indicate substantial decomposition, potentially affecting experimental outcomes.
Data Presentation: Physical and Chemical Properties
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂F₄I₂ | [7][9] |
| Molecular Weight | 353.82 g/mol | [9] |
| Appearance | Colorless to reddish-violet liquid | [7] |
| Density | ~2.629 g/mL | [3][4] |
| Boiling Point | 112 - 113 °C | [6] |
| InChI Key | NZXVPCQHQVWOFD-UHFFFAOYSA-N | [8] |
Section 2: Personal Protective Equipment (PPE) Protocol
Engineering controls, like a chemical fume hood, are the first line of defense. However, appropriate PPE is mandatory to provide a final barrier against exposure. The selection of PPE is not a checklist; it is a risk-based assessment of the task at hand.
Frequently Asked Questions (FAQs)
Q: What is the mandatory PPE for handling this compound?
A: A standard PPE ensemble for handling this chemical includes:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[10] If there is a significant splash risk (e.g., when transferring large volumes), a full face shield should be worn in addition to goggles.[11][12] This is to protect against the serious eye irritation hazard.[5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. While specific breakthrough time data is not widely available, gloves made of materials like PVC or neoprene are generally recommended.[3][10] Always inspect gloves for tears or holes before use and dispose of them after handling the chemical.
-
Lab Coat/Clothing: A long-sleeved lab coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn.[10][12]
-
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to control vapor inhalation.[6] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[6][13]
Visualization: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental procedure.
Caption: PPE selection workflow based on task location and splash risk.
Section 3: Troubleshooting Handling and Storage
Proper handling and storage procedures are critical for both user safety and maintaining the chemical's integrity.
Troubleshooting Guide: Handling
Q: I need to transfer the reagent from the manufacturer's bottle. What is the safest way to do this?
A: Transferring the liquid presents a risk of splashes and vapor inhalation. Follow this protocol strictly:
-
Preparation: Ensure your chemical fume hood sash is at the proper working height. Don all required PPE (goggles, lab coat, gloves).
-
Secure Vessel: Place both the source container and the receiving vessel securely in a secondary containment tray within the fume hood.
-
Transfer: Use a clean, dry glass syringe or a cannula for precise, controlled transfer. Avoid pouring directly from the bottle if possible, as this increases the risk of splashing.
-
Cleanup: After transfer, cap both containers securely. Wipe down any external surfaces of the containers and the work area with a suitable solvent-dampened cloth, and dispose of the cloth as hazardous waste.
-
Post-Transfer: Remove gloves using the proper technique to avoid contaminating your hands, and wash your hands thoroughly with soap and water.[3]
Q: My experiment involves heating this compound. What special precautions are necessary?
A: Heating this compound increases its vapor pressure and the risk of thermal decomposition.[4][6]
-
Causality: Heating can break the relatively weak Carbon-Iodine bonds, leading to the release of iodine and potentially hazardous decomposition products like hydrogen fluoride.[6][7]
-
Protocol:
-
Always conduct heating experiments in a chemical fume hood.
-
Use a well-controlled heating source like an oil bath with a temperature controller and a stir plate to ensure even heating and prevent localized overheating.
-
The reaction vessel should be equipped with a condenser to minimize the escape of volatile vapors.
-
Ensure your setup is not a closed system to avoid pressure buildup.
-
Troubleshooting Guide: Storage
Q: The liquid in my bottle has turned dark purple/brown. Is it still usable?
A: As mentioned, a color change indicates the formation of free iodine due to decomposition, often triggered by light exposure.[6][7]
-
Assessment: For many applications, a small amount of dissolved iodine may not interfere. However, for sensitive reactions (e.g., radical initiations, organometallic chemistry), the presence of iodine could be detrimental.
-
Solution: If purity is critical, the reagent may need to be purified before use (e.g., by passing it through a short plug of activated alumina or washing with a dilute sodium thiosulfate solution, followed by drying and distillation). If you are uncertain, it is safer to discard the old bottle and use a fresh one.
Q: What are the ideal storage conditions for long-term stability?
A: To minimize decomposition and ensure safety, adhere to these storage protocols:
-
Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[3][6] Some suppliers recommend refrigerated storage (2-8°C).[3]
-
Container: Keep the chemical in its original, tightly sealed container.[3][6] Ensure the container is clearly labeled and free from leaks.[3]
-
Protection: The storage location must be protected from light.[6]
-
Security: Store in a locked cabinet or area to restrict access.[3][5]
-
Incompatibilities: Segregate from incompatible materials, especially strong oxidizing agents.[4][6][7]
Visualization: Storage Decision Tree
This diagram provides a logical flow for ensuring proper storage of this compound.
Caption: Decision tree for verifying correct storage conditions.
Section 4: Emergency Response and Spill Management
Preparedness is key to mitigating the impact of an accident. All personnel must know the location of safety showers, eyewash stations, and spill kits.[14]
Troubleshooting Guide: Emergency Scenarios
Q: I've spilled a small amount (<100 mL) inside the chemical fume hood. What should I do?
A: A minor spill inside a fume hood is manageable if you are properly trained and equipped.[15]
-
Alert: Alert others in the immediate area.
-
Contain: Ensure the fume hood continues to operate.
-
PPE: If not already wearing them, don your full PPE ensemble.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[3]
-
Decontaminate: Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[16]
Q: A larger spill has occurred outside of the fume hood. What is the immediate response plan?
A: This is a major spill and requires an emergency response.[15][16]
-
Evacuate: Alert everyone in the lab and evacuate the area immediately.[14][16]
-
Isolate: If safe to do so, close the doors to the laboratory to contain the vapors.
-
Notify: Call your institution's emergency number or 911.[14][16] Provide your name, location, and the name of the chemical involved.
-
Assist: From a safe location, provide information to the emergency response team. Do not re-enter the area.
Q: What are the first-aid procedures for accidental exposure?
A: Immediate action is crucial to minimize harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[3]
-
Skin Contact: Move the affected person to a safety shower.[14] Remove contaminated clothing while flushing the affected skin area with plenty of water for at least 15 minutes.[6][14] Seek medical attention if irritation develops or persists.[3]
-
Inhalation: Remove the person from the contaminated area to fresh air.[4][6] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[4][5]
Visualization: Emergency Spill Response Workflow
Caption: Workflow for responding to minor versus major chemical spills.
Section 5: Waste Disposal
Q: How do I properly dispose of waste containing this compound?
A: All waste, including the neat chemical, contaminated absorbents, and empty containers, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) office.
-
Container: Use a designated, properly labeled hazardous waste container that is compatible with the chemical.[17] The container must be kept closed except when adding waste.
-
Labeling: The label must clearly state "Hazardous Waste" and list all contents, including this compound.[17]
-
Disposal: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor. Never pour this chemical down the drain.[17][18]
References
- 1. This compound | 354-65-4 [chemicalbook.com]
- 2. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. 1,2-diiodoperfluoroethane | CAS#:354-65-4 | Chemsrc [chemsrc.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 9. This compound | C2F4I2 | CID 67720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. trimaco.com [trimaco.com]
- 11. epa.gov [epa.gov]
- 12. sams-solutions.com [sams-solutions.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. sites.rowan.edu [sites.rowan.edu]
- 16. cws.auburn.edu [cws.auburn.edu]
- 17. oehs.tulane.edu [oehs.tulane.edu]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Stereoselectivity in Reactions with 1,2-Diiodotetrafluoroethane
Welcome to the technical support center for stereoselective applications of 1,2-diiodotetrafluoroethane (CF₂ICF₂I). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into controlling the stereochemical outcome of reactions involving this versatile reagent. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of stereocontrol in fluoroalkylation reactions.
Introduction: The Challenge of Stereocontrol
This compound is a valuable building block for introducing the tetrafluoroethylene motif into organic molecules. The predominant mechanism for its addition to unsaturated systems (alkenes and alkynes) is a free-radical chain reaction. The inherent challenge in controlling the stereochemistry of such reactions stems from the nature of the radical intermediates. The key carbon-centered radical formed after the initial addition of the •CF₂CF₂I radical to an alkene is often sp²-hybridized and planar, allowing for subsequent iodine atom transfer from either face, which can lead to a mixture of diastereomers.
Achieving high stereoselectivity, therefore, requires a carefully designed experimental setup that can effectively bias the formation of one stereoisomer over others. This guide will explore the critical parameters that govern this selectivity.
Troubleshooting Guide: Enhancing Stereoselectivity
This section addresses common issues encountered during stereoselective reactions with this compound in a practical question-and-answer format.
Question 1: My radical addition of this compound to a chiral alkene is resulting in a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?
Answer: Achieving high diastereoselectivity in this context hinges on maximizing the energy difference between the diastereomeric transition states. Several interdependent factors are at play:
-
Temperature: This is one of the most critical parameters. Lowering the reaction temperature often enhances stereoselectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which is typically the one with the least steric hindrance, thus favoring the formation of a single diastereomer. Conversely, at higher temperatures, there may be enough thermal energy to overcome the activation barriers for multiple transition states, leading to a mixture of products.[1]
-
Solvent Choice: The solvent can significantly influence the conformation of the substrate and the stability of the transition state.[2][3]
-
Non-polar solvents (e.g., hexane, toluene) can accentuate steric interactions, potentially leading to better facial discrimination of the radical intermediate.
-
Polar aprotic solvents (e.g., acetonitrile, DMF) can influence reaction rates and may solvate intermediates differently, which can alter the stereochemical outcome.[4] A systematic screening of solvents is highly recommended.
-
-
Steric Hindrance of the Substrate: The inherent chirality of your substrate is the directing force. If the chiral auxiliary or directing group is too small or too far from the reaction center, its influence will be minimal. Ensure the chiral director effectively shields one face of the double bond.
-
Radical Initiator and Concentration: While the initiator (e.g., AIBN, triethylborane) primarily affects the reaction rate, its concentration can be a factor. A high concentration of initiator can lead to faster but less selective reactions. It is often beneficial to add the initiator slowly to maintain a low, steady concentration of radicals.
Workflow for Troubleshooting Poor Diastereoselectivity
Below is a systematic workflow for optimizing your reaction for higher diastereoselectivity.
Caption: A logical workflow for troubleshooting and optimizing diastereoselectivity.
Question 2: I am attempting to develop an enantioselective variant using a chiral catalyst, but the enantiomeric excess (ee) is poor. What are the key considerations for this approach?
Answer: Introducing enantioselectivity into a radical reaction is challenging but can be achieved by creating a chiral environment around the reacting species.
-
Chiral Lewis Acid Catalysis: The use of a chiral Lewis acid is a prominent strategy.[5][6] The Lewis acid can coordinate to a Lewis basic site on the substrate (e.g., a carbonyl group), holding it in a rigid conformation. This complex then presents a chiral environment that directs the incoming radical to one face of the alkene.
-
Common Catalysts: Chiral oxazaborolidines, BINOL-derived complexes, and Pybox ligands are common choices.[7][8]
-
Troubleshooting: Low ee can result from poor coordination of the substrate to the Lewis acid, a poorly matched catalyst-substrate pair, or background non-catalyzed reaction. Ensure your substrate has a suitable Lewis basic handle. Screening a variety of chiral ligands is essential.
-
Mechanism of Chiral Lewis Acid Control
The diagram below illustrates the proposed role of a chiral Lewis acid in controlling the facial selectivity of the radical addition.
Caption: Chiral Lewis acid coordination creates a stereochemically defined reaction pocket.
-
Purity of Reagents and Anhydrous Conditions: Lewis acid-catalyzed reactions are often highly sensitive to moisture and impurities. Ensure all reagents are pure and solvents are rigorously dried. Perform reactions under a strict inert atmosphere (e.g., Argon or Nitrogen).
Frequently Asked Questions (FAQs)
Q: What is the typical initiator for radical additions of this compound? A: Triethylborane (Et₃B) with traces of air (O₂) is a highly effective initiator at low temperatures (e.g., -78 °C to room temperature). Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are common thermal initiators, but they require higher temperatures, which can be detrimental to stereoselectivity.[9]
Q: Can I use a chiral auxiliary attached to the alkene? A: Yes, this is a very common and effective strategy for diastereoselective reactions. By covalently attaching a bulky, stereochemically defined group (a chiral auxiliary) near the double bond, you can effectively block one face from radical attack.[9][10] Evans oxazolidinones are a classic example used to direct additions to acrylamides. The auxiliary is typically removed in a subsequent step.
Q: How does solvent polarity affect the reaction? A: Solvent polarity can influence the transition state geometry and the rate of reaction.[2][3] There is no universal rule, and the optimal solvent is substrate-dependent. A screening of non-polar (toluene, hexane), halogenated (CH₂Cl₂), and polar aprotic (acetonitrile) solvents is a standard part of methods development.[4][11]
Q: At what temperature should I start my optimization? A: It is advisable to start at a lower temperature to maximize the chances of observing selectivity. A starting point of 0 °C or -20 °C is common. If the reaction is too slow, the temperature can be gradually increased. If selectivity is still poor, proceeding to much lower temperatures, such as -78 °C, is a standard approach.[1]
Data on Stereoselectivity
The following tables provide representative (though potentially hypothetical for direct compilation) data illustrating how reaction parameters can influence stereoselectivity. Actual results will vary based on the specific substrate.
Table 1: Influence of Temperature on Diastereoselectivity (Reaction: Addition of CF₂ICF₂I to a chiral N-enoyloxazolidinone)
| Entry | Temperature (°C) | Solvent | Diastereomeric Ratio (d.r.) |
| 1 | 25 | CH₂Cl₂ | 75 : 25 |
| 2 | 0 | CH₂Cl₂ | 88 : 12 |
| 3 | -40 | CH₂Cl₂ | 95 : 5 |
| 4 | -78 | CH₂Cl₂ | >98 : 2 |
Table 2: Influence of Solvent on Diastereoselectivity (Reaction: Addition of CF₂ICF₂I to a chiral alkene at -40°C)
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) |
| 1 | n-Hexane | 1.9 | 96 : 4 |
| 2 | Toluene | 2.4 | 95 : 5 |
| 3 | CH₂Cl₂ | 9.1 | 95 : 5 |
| 4 | Acetonitrile | 37.5 | 85 : 15 |
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Radical Addition at Low Temperature
This protocol describes a general method for the addition of this compound to a chiral alkene using a triethylborane initiator.
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry argon or nitrogen.
-
Dissolve the chiral alkene (1.0 equiv) and this compound (1.2-1.5 equiv) in the chosen anhydrous solvent (e.g., CH₂Cl₂) in a Schlenk flask equipped with a magnetic stir bar.
-
-
Reaction Setup:
-
Seal the flask with a septum and place it under a positive pressure of argon.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, using a dry ice/acetone bath).
-
-
Initiation:
-
Slowly add a solution of triethylborane (Et₃B, typically 1.0 M in hexanes, 0.1-0.2 equiv) dropwise via syringe over 10-15 minutes. A small amount of air is often introduced via the headspace to activate the initiator, but this should be done cautiously.
-
-
Monitoring:
-
Stir the reaction at the set temperature for the determined time (e.g., 2-6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC/LC-MS analysis.
-
-
Workup:
-
Once the starting material is consumed, quench the reaction by opening it to the air and adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude diastereomeric ratio by ¹H NMR spectroscopy, paying attention to well-resolved signals, or by GC analysis.
-
Purify the product by flash column chromatography on silica gel.
-
References
- 1. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 2. Radical perfluoroalkylation – easy access to 2-perfluoroalkylindol-3-imines via electron catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic, Diastereoselective 1,2-Difluorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. transformationtutoring.com [transformationtutoring.com]
Common contaminants in commercial 1,2-diiodotetrafluoroethane and their effects
Welcome to the Technical Support Center for 1,2-diiodotetrafluoroethane (C₂F₄I₂). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experiments. As a key building block in fluoroalkylation reactions, the purity of this compound is paramount to achieving reproducible and reliable results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from contaminants in commercial grades of this compound. Our approach is rooted in practical, field-proven insights to help you navigate the challenges of your experimental work.
Part 1: Understanding the Landscape of Contamination
Commercial this compound, while generally of high purity, can contain several impurities that may adversely affect sensitive chemical transformations. These contaminants typically arise from the manufacturing process, degradation upon storage, or improper handling. Understanding the nature of these impurities is the first step in effective troubleshooting.
Frequently Asked Questions (FAQs): The Usual Suspects
Q1: My bottle of this compound has a pink or brownish tint. Is it still usable?
A1: A pink, red, or brownish discoloration is a common indicator of decomposition, leading to the formation of free iodine (I₂).[1] this compound is sensitive to light and heat, which can cause the homolytic cleavage of the carbon-iodine bond, liberating elemental iodine.[2] While the presence of a slight color doesn't necessarily mean the bulk material is unusable, the free iodine can interfere with many reactions, particularly those involving organometallic reagents or sensitive catalysts. For critical applications, purification is strongly recommended.
Q2: I'm observing unexpected, higher molecular weight species in my reaction mass spectrometry. What could be the source from my this compound?
A2: This is likely due to the presence of higher-order perfluoroalkyl iodide oligomers. The synthesis of this compound often involves the telomerization of tetrafluoroethylene (TFE) with an iodine source.[3] This process can lead to the formation of longer-chain diiodoalkanes with the general structure I(C₂F₄)ₙI, where n > 1. These oligomers can participate in your reaction, leading to byproducts with longer perfluoroalkyl chains than desired.
Q3: My reaction is sluggish, and I suspect an inhibitor. Could a contaminant in the this compound be the cause?
A3: Yes, several factors could be at play. Besides the aforementioned iodine, residual acidic impurities, such as hydroiodic acid (HI) formed from the reaction of the compound with trace amounts of water, can quench basic reagents or catalysts. Additionally, trace metal impurities from the manufacturing process could potentially interfere with catalytic cycles.
Part 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to diagnosing and resolving common experimental issues linked to contaminated this compound.
Issue 1: Reaction Failure or Low Yield
Symptoms:
-
No consumption of starting material.
-
Formation of a complex mixture of unidentifiable byproducts.
-
Significantly lower than expected yield of the desired product.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low yield or reaction failure.
Causality and Recommended Actions:
| Potential Cause | Effect on Reaction | Recommended Solution |
| Free Iodine (I₂) Impurity | Acts as a radical scavenger, quenches organometallic reagents, and can lead to undesired side reactions like iodination of sensitive substrates. | Purification Protocol 1: Wash the reagent with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to convert I₂ to colorless, water-soluble iodide (I⁻), which can then be removed by extraction.[1] |
| Higher Perfluoroalkyl Iodide Oligomers | Introduces stoichiometric imbalances and leads to the formation of higher molecular weight byproducts, complicating purification. | Purification Protocol 2: If the boiling points are sufficiently different, perform fractional distillation under reduced pressure to separate the desired C₂F₄I₂ from heavier oligomers. |
| Acidic Impurities (e.g., HI) | Neutralizes basic reagents or catalysts, inhibiting the reaction. | Wash the reagent with a mild aqueous base (e.g., sodium bicarbonate solution), followed by a water wash and drying over a suitable desiccant like MgSO₄. |
| Water Content | Can hydrolyze sensitive reagents and intermediates. | Dry the reagent over a suitable desiccant or pass it through a column of activated neutral alumina. |
Issue 2: Inconsistent Reaction Rates or Reproducibility Problems
Symptoms:
-
Reaction times vary significantly between batches of the reagent.
-
Product distribution changes unexpectedly.
Diagnostic Workflow:
Caption: Workflow for addressing inconsistent reaction outcomes.
Causality and Recommended Actions:
| Potential Cause | Effect on Reaction | Recommended Solution |
| Batch-to-Batch Variation in Purity | Different levels of active inhibitors (like I₂) or reactive oligomers can alter reaction kinetics and pathways. | Implement a standard quality control (QC) check on all new batches of this compound using a simple analytical technique like GC-MS or ¹⁹F NMR before use. |
| Improper Storage and Handling | Exposure to light and air can lead to gradual decomposition, increasing the concentration of iodine and other degradation products over time. | Store the reagent in an amber or foil-wrapped bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[1] |
Part 3: Experimental Protocols for Purification and Analysis
To ensure the integrity of your experiments, the following detailed protocols for the purification and analysis of this compound are provided.
Protocol 1: Removal of Free Iodine
This procedure is designed to eliminate elemental iodine from discolored this compound.
Materials:
-
Commercial this compound
-
Diethyl ether or other suitable organic solvent
-
10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the commercial this compound in an equal volume of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add the 10% sodium thiosulfate solution (approximately half the volume of the organic solution) and shake vigorously. The organic layer should become colorless as the iodine is reduced to iodide and extracted into the aqueous layer.
-
Separate the layers and discard the aqueous layer.
-
Repeat the washing with sodium thiosulfate solution until the aqueous layer remains colorless.
-
Wash the organic layer with brine to remove residual water-soluble species.
-
Separate the layers and transfer the organic layer to a clean flask.
-
Dry the organic solution over anhydrous magnesium sulfate.
-
Filter to remove the desiccant.
-
Remove the solvent under reduced pressure using a rotary evaporator. Caution: Use a low bath temperature to avoid thermal decomposition of the product.
Protocol 2: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the identification and semi-quantification of volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A low-to-mid polarity capillary column (e.g., DB-5ms or equivalent) is generally suitable.
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute both the main component and any higher boiling oligomers.
-
MS Scan Range: m/z 40-600
Data Analysis:
-
The main peak will correspond to this compound.
-
Look for earlier eluting peaks which could correspond to residual solvents or more volatile byproducts.
-
Look for later eluting peaks. These are likely higher-order oligomers, I(C₂F₄)ₙI. Their mass spectra should show characteristic fragmentation patterns.
-
A peak for elemental iodine (I₂) may also be observed.
Protocol 3: Analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for identifying and quantifying fluorinated impurities.[4]
Sample Preparation:
-
Dissolve a sample of the this compound in a deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
Add an internal standard with a known ¹⁹F chemical shift if quantification is desired.
Analysis:
-
The spectrum of pure this compound should show a single peak.
-
The presence of other peaks indicates fluorinated impurities. Higher-order oligomers will have distinct chemical shifts, typically appearing in a predictable region of the spectrum.
References
Technical Support Center: Solvent Effects on the Reactivity of 1,2-Diiodotetrafluoroethane
Welcome to the technical support center for experiments involving 1,2-diiodotetrafluoroethane (C₂F₄I₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during its use. As a versatile reagent for introducing tetrafluoroethylene units, the reactivity of this compound is profoundly influenced by the reaction medium. Understanding these solvent effects is critical for achieving desired outcomes, optimizing yields, and ensuring reaction reproducibility.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with this compound, with a focus on how solvent choice could be the root cause and how to remedy the issue.
Issue 1: Low or No Conversion in Photochemical Radical Addition to Alkenes
Scenario: You are attempting a photochemical addition of this compound to an alkene, but you observe low conversion of your starting materials, even after prolonged irradiation.
Potential Causes and Solutions:
-
Inappropriate Solvent Cage Effect: The solvent cage effect is a critical factor in radical reactions. While some caging is necessary to allow for radical-substrate interaction, an overly stabilizing solvent cage can promote the geminate recombination of the initially formed tetrafluoroiodoethyl radical (•CF₂CF₂I) and an iodine radical (I•), regenerating the starting material.
-
Troubleshooting Steps:
-
Solvent Polarity and Viscosity: Highly polar or viscous solvents can enhance the cage effect. If you are using a solvent like methanol, consider switching to a less polar and less viscous alternative like cyclohexane. A study on the photodissociation of C₂F₄I₂ showed that while the solvent dependence is not as pronounced as for its non-fluorinated analog, differences in reaction dynamics are observable.[1][2]
-
Concentration: Lowering the concentration of the alkene can sometimes disfavor the desired bimolecular reaction. Ensure you are working at an optimal concentration to favor the reaction between the tetrafluoroiodoethyl radical and the alkene over radical recombination.
-
-
-
Solvent-Induced Quenching: Some solvents can quench the excited state of this compound before C-I bond homolysis can occur.
-
Troubleshooting Steps:
-
Avoid Solvents with Quenching Moieties: Solvents with easily abstractable hydrogen atoms or those that can participate in energy transfer processes should be used with caution. While not extensively studied for C₂F₄I₂, this is a general principle in photochemistry.
-
Degassing: Ensure your solvent is thoroughly degassed to remove oxygen, which is a known quencher of excited states and a radical scavenger.
-
-
Issue 2: Unexpected Side Products in Nucleophilic Substitution Reactions
Scenario: You are attempting a nucleophilic substitution on this compound, but you are isolating unexpected side products or a complex mixture.
Potential Causes and Solutions:
-
Solvent-Mediated Elimination: Although C₂F₄I₂ is not prone to facile elimination due to the stability of the C-F bonds, strong bases in certain solvents can promote side reactions.
-
Troubleshooting Steps:
-
Solvent Type: For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[3][4] These solvents solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive. Polar protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring other reaction pathways.
-
Temperature Control: Running the reaction at a lower temperature can often suppress side reactions.
-
-
-
Radical Pathways: Perfluoroalkyl iodides can undergo single-electron transfer (SET) processes, especially with certain nucleophiles, leading to radical intermediates and undesired products.
-
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can influence the propensity for SET. Less polar solvents may suppress the formation of charged intermediates.
-
Radical Inhibitors: The addition of a small amount of a radical inhibitor (e.g., BHT) can help to diagnose and suppress unwanted radical side reactions.
-
-
Issue 3: Inconsistent Initiation in Free-Radical Polymerization
Scenario: You are using this compound as a thermal or photochemical initiator for free-radical polymerization, but the polymerization is sluggish, inconsistent, or fails to initiate.
Potential Causes and Solutions:
-
Solvent Chain Transfer: The solvent can participate in chain transfer reactions, where a growing polymer radical abstracts an atom (usually hydrogen) from a solvent molecule. This terminates the growing chain and creates a new, often less reactive, radical from the solvent, effectively inhibiting polymerization.
-
Troubleshooting Steps:
-
Solvent Selection: Choose solvents with high bond dissociation energies for C-H bonds to minimize chain transfer. Benzene and tert-butanol are examples of solvents with low chain transfer constants. Halogenated solvents like chloroform and carbon tetrachloride have high chain transfer constants and should generally be avoided unless chain transfer is desired.[5]
-
Solvent Purity: Ensure your solvent is free from impurities that can act as inhibitors or chain transfer agents.
-
-
-
Initiator Decomposition Rate: The rate of thermal or photochemical decomposition of this compound to generate initiating radicals can be solvent-dependent.
-
Troubleshooting Steps:
-
Solvent Polarity: The decomposition of some initiators is influenced by solvent polarity. For azo-initiators like AIBN, decomposition can be faster in more polar solvents.[5] While specific data for C₂F₄I₂ is scarce, it is a factor to consider.
-
Temperature and Light Intensity: Ensure your reaction temperature or light source intensity is appropriate for the chosen solvent system to achieve an adequate rate of initiation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key solvent properties to consider when using this compound?
A1: The choice of solvent depends on the type of reaction you are performing. Key properties to consider include:
-
Polarity (Dielectric Constant):
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can hydrogen bond and are effective at solvating both cations and anions. They can stabilize ionic intermediates and transition states, which can be beneficial in Sₙ1-type reactions, but can deactivate nucleophiles in Sₙ2 reactions by hydrogen bonding.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMF, DMSO): These solvents have a significant dipole moment but cannot act as hydrogen bond donors. They are excellent for Sₙ2 reactions as they solvate cations well, leaving the anionic nucleophile highly reactive.
-
Nonpolar Solvents (e.g., hexane, toluene, cyclohexane): These solvents are generally preferred for radical reactions as they minimize ionic side reactions and can have less of a "cage effect" on radical pairs compared to more viscous or polar solvents.[1][2]
-
-
Coordinating Ability: Solvents with lone pairs of electrons (e.g., ethers, THF) can coordinate to Lewis acidic species, which may be relevant if you are using catalysts in your reaction.
-
Boiling Point: The boiling point of the solvent will dictate the accessible temperature range for your reaction.
Q2: How does solvent polarity affect the photochemical reactions of this compound?
A2: Solvent polarity can influence the dynamics of the photo-generated radical intermediates. In a comparative study of the photodissociation of C₂F₄I₂ in methanol (polar protic) and cyclohexane (nonpolar), it was found that:
-
The overall solvent dependence on the photoreaction of C₂F₄I₂ is less significant than for its non-fluorinated counterpart, C₂H₄I₂.[1][2]
-
The non-geminate recombination of iodine atoms to form I₂ is slower in cyclohexane than in methanol.[1][2]
-
Unlike C₂H₄I₂, the formation of an isomeric species (C₂F₄I-I) was not observed in either methanol or cyclohexane.[2] This suggests that the reaction pathway for the perfluorinated compound is less sensitive to solvent-mediated stabilization of such an intermediate.
Q3: For a free-radical addition of this compound to an alkene, what would be a good starting solvent?
A3: A nonpolar solvent such as hexane or cyclohexane is often a good starting point for free-radical additions. These solvents are less likely to interfere with the radical chain process through unwanted side reactions. However, the solubility of your alkene and the resulting product should also be considered. If solubility is an issue, a more polar aprotic solvent like acetonitrile could be explored, but be mindful of potential side reactions.
Q4: Can I use this compound in aqueous media?
A4: While this compound has low solubility in water, some reactions involving perfluoroalkyl iodides have been successfully carried out in aqueous systems, often with the aid of co-solvents or under phase-transfer conditions. For instance, radical additions to alkenes have been performed in water, which can offer benefits in terms of reaction rate and selectivity due to hydrophobic effects.[6] Careful consideration of the solubility of all reactants and the potential for hydrolysis of any intermediates is necessary.
Q5: Are there any known incompatibilities between this compound and common organic solvents?
A5: this compound is generally stable in common organic solvents under typical reaction conditions. However, in the presence of strong bases or nucleophiles, reactivity can be expected. It is always good practice to consult the Safety Data Sheet (SDS) for the most up-to-date handling and storage information and to perform small-scale test reactions when exploring new solvent systems.
Data Summary and Visualizations
Table 1: Solvent Properties and Their Implications for Reactions with this compound
| Solvent Class | Example Solvents | Key Properties | Favorable For | Potential Issues |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | Low dielectric constant, no H-bonding | Free-radical additions, reactions sensitive to ionic pathways | Poor solubility of polar reagents |
| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | High dielectric constant, no H-bonding | Sₙ2 nucleophilic substitutions | May promote SET pathways with certain nucleophiles |
| Polar Protic | Water, Methanol, Ethanol | High dielectric constant, H-bonding | Sₙ1-type reactions (if applicable), reactions in aqueous media | Deactivation of nucleophiles in Sₙ2 reactions, potential for solvolysis |
Diagram 1: General Troubleshooting Workflow for Solvent Selection
Caption: Troubleshooting workflow for solvent-related issues.
Diagram 2: Influence of Solvent on Nucleophilic Substitution Pathways
Caption: Solvent effects on Sₙ2 reaction rates.
Experimental Protocols
Protocol 1: General Procedure for Investigating Solvent Effects on Photochemical Addition to an Alkene
-
Preparation: In separate, oven-dried Schlenk flasks equipped with stir bars, prepare solutions of this compound (1.0 equiv.) and the alkene (1.2 equiv.) in the solvents to be tested (e.g., cyclohexane, acetonitrile, methanol). The concentration should be kept consistent across all experiments (e.g., 0.1 M).
-
Degassing: Thoroughly degas each solution by three freeze-pump-thaw cycles.
-
Reaction: Irradiate the stirred solutions with a suitable UV lamp (e.g., 254 nm or 300 nm) at a constant temperature.
-
Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture under an inert atmosphere and analyze by GC or ¹H NMR to determine the consumption of starting materials and the formation of the product.
-
Work-up and Analysis: Upon completion (or after a set time), quench the reactions, perform a standard aqueous work-up, and isolate the crude product. Analyze the crude product by GC-MS and NMR to identify products and byproducts. The yield of the desired adduct in each solvent can then be compared.
References
- 1. DSpace at KOASAS: Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography [koasas.kaist.ac.kr]
- 2. Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of 1,2-Diiodotetrafluoroethane
Welcome to the technical support guide for 1,2-diiodotetrafluoroethane (CF₂I-CF₂I). This document is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent. As a key intermediate in the synthesis of various fluorine-containing compounds, maintaining its purity and stability during long-term storage is paramount to ensuring experimental success and reproducibility.[1]
This guide provides an in-depth analysis of the degradation pathways of this compound, offers practical solutions for its stabilization, and presents detailed protocols for assessing its quality.
Frequently Asked Questions (FAQs)
Q1: My previously clear this compound has developed a reddish-violet color. What happened, and is it still usable?
A: The reddish-violet or brown discoloration is the most common sign of degradation.[2] This color is due to the formation of molecular iodine (I₂). The primary cause is the cleavage of the carbon-iodine (C-I) bond, which is susceptible to energy input from light (photodegradation) or heat (thermal degradation). This cleavage generates perfluoroethyl radicals (•CF₂-CF₂I) and iodine radicals (I•), and the iodine radicals subsequently combine to form I₂.
Whether the material is usable depends on the extent of degradation and the tolerance of your specific application to free iodine and reduced purity. For high-precision applications, we recommend purification or using a fresh, stabilized lot. For some less sensitive applications, the material might still be functional, but the presence of iodine will affect stoichiometry and may introduce side reactions.
Q2: What are the ideal conditions for storing this compound to minimize degradation?
A: Proper storage is the first line of defense against degradation. Based on its known sensitivities, the following conditions are critical.
| Parameter | Recommendation | Rationale | Source |
| Temperature | 2–8°C | Reduces the rate of thermal decomposition. While stable at room temperature if used according to specifications, refrigeration is recommended for long-term storage. | [3] |
| Light | Store in an amber or opaque container, away from all light sources. | The compound is explicitly listed as light-sensitive. Light provides the energy for photolytic C-I bond cleavage. | [2][4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | While not explicitly required by all suppliers, an inert atmosphere prevents potential reactions with atmospheric oxygen or moisture, which can be initiated by radical species. | General Good Practice |
| Container | Use the original manufacturer's container. If transferring, use polyethylene or polypropylene containers. Ensure the container is tightly sealed. | Prevents contamination and leakage. Suitable plastic containers avoid potential reactions that can occur with certain metals or glass types over time. | [3] |
Q3: What are the primary degradation products I should be concerned about?
A: The main degradation products under typical storage conditions are molecular iodine (I₂) and various smaller fluorinated compounds resulting from radical reactions. Under conditions of high heat, such as in a fire, more hazardous decomposition products can form, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen iodide (HI), and gaseous hydrogen fluoride (HF).[2][5] The immediate concern for laboratory use is the presence of I₂, which indicates the reagent's purity has been compromised.
Visualizing the Degradation Pathway
The degradation of this compound is primarily initiated by the homolytic cleavage of the carbon-iodine bond, the weakest bond in the molecule.
Caption: Primary degradation pathway of this compound via C-I bond cleavage.
Troubleshooting Guide
This section addresses specific issues you might encounter during storage or use.
| Problem | Probable Cause(s) | Recommended Action(s) |
| Rapid discoloration even when stored in the dark. | 1. Storage temperature is too high. 2. Presence of catalytic impurities (e.g., certain metals, peroxides) from previous use or transfer. | 1. Ensure storage is consistently between 2-8°C. 2. Review handling procedures to avoid cross-contamination. If impurities are suspected, consider adding a stabilizer (See Protocol 2). |
| Inconsistent reaction yields or formation of unexpected byproducts. | The purity of the reagent has dropped significantly due to degradation. The free iodine is likely interfering with your reaction mechanism. | 1. Quantify the purity of your reagent using the methods in Protocol 1. 2. Purify the reagent by washing with a solution of sodium thiosulfate to remove free iodine, followed by drying and distillation. 3. Discard the old reagent and purchase a fresh, stabilized batch. |
| Pressure buildup observed upon opening the container. | This is less common for this specific compound under recommended storage but can indicate significant thermal decomposition, leading to the formation of gaseous byproducts. | 1. CAUTION: Handle with extreme care in a fume hood. Point the container away from you when opening. 2. Cool the container to the lower end of the storage temperature range (2°C) before opening to reduce vapor pressure. 3. If significant pressure is suspected, consult your institution's safety officer for disposal guidance.[6] |
Stabilizer Selection and Mechanism
While many suppliers provide this reagent unstabilized, long-term storage significantly benefits from the addition of a stabilizer. The ideal stabilizer scavenges the iodine radicals or free iodine that form upon decomposition.
| Stabilizer Class | Example | Proposed Mechanism of Action |
| Metallic Stabilizer | Copper (powder or turning) | Copper reacts with free iodine to form copper(I) iodide (CuI), effectively removing the species responsible for discoloration and potential side reactions. This shifts the equilibrium away from the degradation products. |
| Iodide-based Stabilizers | Potassium Iodide (KI) | In some systems, iodide ions can act as reducing agents to decompose hydroperoxides that may form from trace impurities, preventing radical chain reactions.[7] This is more relevant as a heat stabilizer in polymer matrices but demonstrates the utility of iodide salts. |
For this compound, the addition of a small amount of copper powder or a single copper turning is the most straightforward and effective method for in-lab stabilization.
Experimental Protocols
Protocol 1: Quantitative Assessment of Degradation
This protocol provides two methods for assessing the purity of your stored this compound.
A. Purity Analysis via Gas Chromatography-Mass Spectrometry (GC/MS)
-
Standard Preparation: Prepare a calibration curve using a fresh or certified reference standard of this compound in a suitable solvent (e.g., hexane or acetonitrile).
-
Sample Preparation: In a fume hood, accurately dilute a known amount of your stored sample in the same solvent used for the standards.
-
GC/MS Analysis:
-
Inject the prepared sample onto the GC/MS system. A typical method would involve a capillary column suitable for halogenated compounds.[8]
-
Set the instrument to identify and quantify the this compound peak based on its retention time and mass spectrum.
-
Analyze for the presence of smaller, more volatile degradation products or higher molecular weight impurities.
-
-
Quantification: Calculate the purity of your sample by comparing its peak area to the calibration curve. A purity below 98% may be problematic for sensitive applications.
B. Titrimetric Analysis of Free Iodine
-
Sample Preparation: Accurately weigh approximately 1-2 g of the this compound sample into an Erlenmeyer flask containing 25 mL of ethanol.
-
Titration: Titrate the sample with a standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution.
-
Endpoint Detection: Add a few drops of a starch indicator solution near the endpoint. The endpoint is reached when the blue-black color of the starch-iodine complex disappears.
-
Calculation: Calculate the percentage of free iodine in your sample. This value directly correlates to the level of degradation.
Protocol 2: In-Lab Stabilization for Long-Term Storage
This workflow outlines the process of adding a stabilizer to a new or existing bottle of this compound.
Caption: Workflow for the addition of a copper stabilizer to this compound.
References
- 1. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. education.qld.gov.au [education.qld.gov.au]
- 7. williamblythe.com [williamblythe.com]
- 8. cdc.gov [cdc.gov]
Incompatible materials to avoid with 1,2-diiodotetrafluoroethane
Welcome to the technical support center for 1,2-diiodotetrafluoroethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this versatile chemical. Our goal is to ensure the integrity of your experiments and the safety of your laboratory environment by highlighting critical material incompatibilities.
Introduction to this compound and Material Compatibility
This compound (C₂F₄I₂) is a valuable reagent in organic synthesis, prized for its role in introducing fluoroalkyl chains. However, its utility is matched by its reactivity, particularly its susceptibility to degradation which can be initiated by light, heat, and contact with incompatible materials. This degradation can compromise experimental results and pose safety hazards due to the release of corrosive byproducts such as hydrogen iodide (HI) and hydrogen fluoride (HF).[1][2]
Understanding and avoiding incompatible materials is paramount for the successful and safe use of this compound. This guide provides a comprehensive overview of known and potential incompatibilities, structured in a question-and-answer format to directly address concerns you may encounter during your work.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the primary chemical incompatibilities I should be aware of when working with this compound?
A1: The most significant incompatibility is with strong oxidizing agents .[1][2] Reactions with these substances can be vigorous and lead to the decomposition of the molecule. Additionally, exposure to light can initiate degradation, and contact with moisture can lead to the formation of corrosive hydrohalic acids.[1][2] Therefore, it is crucial to store this compound in a cool, dark, and dry environment.
Q2: I've noticed that this compound is often sold with a copper stabilizer. Why is this necessary and how does it work?
A2: The carbon-iodine bond in this compound is relatively weak and can cleave, especially when exposed to light, to form iodine radicals. These radicals can recombine to form molecular iodine (I₂), which imparts a pink or brownish color to the chemical, indicating degradation. Copper acts as a stabilizer by scavenging this free iodine to form insoluble copper(I) iodide (CuI).[3] This prevents further degradation reactions and maintains the purity of the reagent.
Q3: What are the primary hazardous decomposition products of this compound?
A3: Under thermal stress or in the presence of incompatible materials, this compound can decompose to form several hazardous substances, including:
Both hydrogen iodide and hydrogen fluoride are highly corrosive and can cause severe respiratory and tissue damage.
Material-Specific Incompatibilities
Q4: Can I use standard stainless steel equipment with this compound?
A4: Caution is advised. While stainless steel is generally resistant to many chemicals, the iodide ions that can form from the decomposition of this compound, particularly in the presence of moisture, can induce pitting corrosion in stainless steels, including grades 304 and 316.[4][5][6] The risk of corrosion increases with temperature. For critical applications, especially at elevated temperatures or with prolonged contact, it is recommended to use more resistant alloys or to conduct compatibility testing with the specific grade of stainless steel under your experimental conditions. While some studies on similar brominated compounds have shown low corrosion rates with 304 stainless steel, the behavior of iodinated compounds can be more aggressive.[6][7]
Q5: Is it safe to use aluminum equipment with this compound?
A5: No, it is not recommended to use aluminum with this compound. Aluminum is a reactive metal that can react exothermically with iodine and iodinated compounds, especially in the presence of a catalyst like water.[8][9][10][11][12] This reaction can be vigorous and produce aluminum iodide. The protective oxide layer on aluminum can be compromised, leading to rapid corrosion and potentially a runaway reaction.
Q6: What about copper and its alloys? Is it safe to use them with this compound, especially since copper is used as a stabilizer?
A6: While copper is used as a stabilizer to scavenge free iodine, this indicates a direct reaction between copper and iodine.[3] Therefore, using copper or copper alloys (like brass and bronze) as primary containment or reaction vessels is not advisable. The reaction with the bulk material could lead to the consumption of the copper and potential contamination of the reaction mixture with copper salts. The stabilizing effect relies on a small amount of copper to handle trace degradation, not to be in contact with the bulk chemical as a primary material.
Q7: Which plastics are compatible with this compound? Can I use common lab plastics like polypropylene or polyethylene?
A7:
-
Polytetrafluoroethylene (PTFE) and other fluoropolymers are generally the most compatible plastics due to their high chemical inertness.[13][14][15]
-
Polyetheretherketone (PEEK) also exhibits broad chemical resistance and is a suitable option.[16][17]
-
Polypropylene (PP) and Polyethylene (PE) may have limited compatibility. Halogenated solvents can cause swelling or degradation of these materials over time, especially at elevated temperatures. It is strongly recommended to perform compatibility tests before long-term use.
Q8: What elastomers are recommended for seals and gaskets with this compound?
A8:
-
Perfluoroelastomers (FFKM) offer the highest level of chemical resistance and are an excellent choice.
-
Viton® (FKM) , a fluoroelastomer, generally has good resistance to a wide range of chemicals. However, it is not compatible with all fluorinated compounds, and testing is recommended.[18][19][20]
-
Ethylene Propylene Diene Monomer (EPDM) and Silicone rubbers are generally not recommended for use with halogenated organic compounds as they can experience significant swelling and degradation.[21][22]
-
Neoprene may also have limited compatibility and should be tested prior to use.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps & Recommendations |
| Discoloration (Pink/Brown Hue) | Light-induced degradation leading to the formation of free iodine. | 1. Verify Stabilizer: Ensure you are using this compound that contains a copper stabilizer. 2. Storage: Store the reagent in an amber or opaque bottle, in a cool, dark place. 3. Purification: If the discoloration is minor, the reagent may still be usable for some applications. For sensitive reactions, consider passing it through a short plug of alumina to remove free iodine. |
| Corrosion of Metal Equipment | Incompatibility with the metal, likely exacerbated by the presence of moisture. | 1. Cease Use: Immediately stop using the incompatible metal equipment. 2. Material Check: Refer to the compatibility chart and select a more appropriate material (e.g., glass, PTFE-lined reactor). 3. Moisture Control: Ensure all equipment and reagents are scrupulously dry. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Swelling or Degradation of Seals/Gaskets | Incompatibility of the elastomer with this compound. | 1. Replace Seals: Immediately replace the affected seals with a more chemically resistant material like FFKM or PTFE. 2. Review System: Check all wetted parts in your system to ensure material compatibility. |
| Inconsistent Reaction Yields | Degradation of the this compound reagent, leading to lower purity and potential side reactions. | 1. Check Reagent Purity: If discoloration is present, this is a likely cause. 2. Review Handling Procedures: Ensure the reagent is not unnecessarily exposed to light or heat. 3. Use Fresh Reagent: For critical applications, use a fresh, unopened bottle of stabilized this compound. |
Material Compatibility Summary
| Material Category | Compatible | Use with Caution (Testing Recommended) | Incompatible (Avoid Use) |
| Metals | Glass, Hastelloy | Stainless Steel (304, 316) | Aluminum, Copper, Brass, Bronze |
| Plastics | PTFE, PEEK | Polypropylene (PP), Polyethylene (PE) | |
| Elastomers | Perfluoroelastomers (FFKM) | Viton® (FKM) | EPDM, Silicone, Neoprene |
| Other | Strong Oxidizing Agents, Moisture |
Visualizing Incompatibility Risks
Caption: Material compatibility overview for this compound.
Experimental Workflow: Material Compatibility Testing
For critical applications where compatibility data is unavailable, we recommend the following protocol for testing material compatibility.
Caption: Workflow for material compatibility testing.
Disclaimer: The information provided in this guide is based on available data and general chemical principles. It is intended for guidance only. For all critical applications, users should perform their own compatibility testing under the specific conditions of their experiments.
References
- 1. 1,2-diiodoperfluoroethane | CAS#:354-65-4 | Chemsrc [chemsrc.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Pitting Corrosion Behavior of 403 Martensitic Stainless Steel in Bromide and Iodide Solutions [jmme.um.ac.ir]
- 5. content.ampp.org [content.ampp.org]
- 6. Comparison of Aggressiveness Behavior of Chloride and Iodide Solutions on 304 and 304L Stainless Steel Alloys [scirp.org]
- 7. scirp.org [scirp.org]
- 8. SSERC | Aluminium – Iodine reaction [sserc.org.uk]
- 9. study.com [study.com]
- 10. flinnsci.com [flinnsci.com]
- 11. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. calpaclab.com [calpaclab.com]
- 14. calpaclab.com [calpaclab.com]
- 15. Which Categories Of Chemicals Show Excellent Compatibility With Ptfe? Unmatched Chemical Resistance For Demanding Applications - Kintek [kintek-solution.com]
- 16. zeusinc.com [zeusinc.com]
- 17. ossila.com [ossila.com]
- 18. calpaclab.com [calpaclab.com]
- 19. chemtools.com.au [chemtools.com.au]
- 20. j-flex.com [j-flex.com]
- 21. calpaclab.com [calpaclab.com]
- 22. utexind.com [utexind.com]
Validation & Comparative
A Senior Application Scientist's Guide: 1,2-Diiodotetrafluoroethane vs. 1,2-Dibromotetrafluoroethane in Synthesis
In the pursuit of novel therapeutics and advanced materials, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern chemical synthesis. The tetrafluoroethylene moiety (-CF₂CF₂-) is a particularly valuable building block, and 1,2-dihalotetrafluoroethanes are its most common precursors. This guide offers a detailed, evidence-based comparison of two workhorse reagents in this class: 1,2-diiodotetrafluoroethane (CF₂I-CF₂I) and 1,2-dibromotetrafluoroethane (CF₂Br-CF₂Br). We will explore the fundamental differences in their reactivity, supported by experimental data, to inform your selection in practical research and development settings.
The Decisive Factor: Physicochemical Properties and the Carbon-Halogen Bond
The divergent synthetic behavior of these two reagents is fundamentally rooted in the properties of their respective carbon-halogen bonds. The Carbon-Iodine (C-I) bond is substantially weaker and more easily cleaved than the Carbon-Bromine (C-Br) bond. This single factor dictates the energy inputs required for reactions and influences the stability and handling of the reagents.[1][2][3]
| Property | This compound | 1,2-Dibromotetrafluoroethane |
| Molar Mass | 353.82 g/mol [4] | 259.82 g/mol [5] |
| Boiling Point | 112 - 113 °C[6] | 47.3 °C[5][7] |
| Appearance | Colorless to reddish-violet liquid[6] | Colorless liquid[7] |
| C-X Bond Dissociation Energy | ~240 kJ/mol (~57 kcal/mol)[1][3] | ~270 kJ/mol (~72 kcal/mol)[1][2] |
| Stability | Light-sensitive; decomposes to release I₂.[6][8] | Generally stable and inert in many situations.[9][10] |
The lower bond dissociation energy of the C-I bond renders this compound a more reactive, lower-energy precursor for generating radical and anionic intermediates, a critical advantage for reactions involving sensitive substrates.
Mechanistic Pathways and Reactivity Profiles
Both reagents introduce the -CF₂CF₂- unit through similar mechanistic pathways, but the activation energy required differs significantly.
Radical Reactions
The most common application for both reagents is in radical addition reactions. Homolytic cleavage of the C-X bond, initiated by heat or light, generates a perfluoroethyl radical that can engage with unsaturated systems like alkenes and alkynes.
Caption: Energy requirements for radical generation from diiodo- vs. dibromotetrafluoroethane.
Due to the weaker C-I bond, radical reactions with this compound can be initiated under significantly milder conditions. This is crucial for complex syntheses where delicate functional groups must be preserved.
Reductive and Nucleophilic Pathways
Treatment with reducing metals (e.g., Zn, Cu) triggers an elimination reaction to form tetrafluoroethylene in situ, which can be trapped. Alternatively, nucleophiles can displace the halide to form new C-Nu bonds. In both scenarios, the superior leaving group ability of iodide and the greater polarizability of the C-I bond facilitate these reactions at lower temperatures and faster rates compared to the bromide analog.[11]
Caption: General workflow for in situ generation and trapping of tetrafluoroethylene.
Head-to-Head: Performance in Key Synthetic Transformations
The choice of reagent has a direct and predictable impact on reaction outcomes. Below, we compare their performance in common applications.
Application: Radical Addition to Alkenes
This reaction is a powerful tool for installing a tetrafluoroethyl handle onto a molecule. The diiodo- reagent consistently outperforms in terms of efficiency and required conditions.
| Parameter | This compound | 1,2-Dibromotetrafluoroethane |
| Initiation Conditions | Mild heat (60-80 °C) with AIBN; visible-light photocatalysis at room temperature. | Higher heat (>100 °C) or UV irradiation required. |
| Reaction Efficiency | Typically higher yields and shorter reaction times. | Often requires longer reaction times and may result in lower yields. |
| Substrate Scope | Broader; compatible with heat-sensitive and complex molecules. | Limited to substrates that can withstand harsh reaction conditions. |
| Selectivity | High selectivity for 1:1 adducts under optimized conditions. | Risk of telomerization and other side reactions is higher due to forcing conditions. |
Experimental Protocol: Photocatalytic Radical Addition of this compound to an Alkene
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 equiv.), a suitable photocatalyst (e.g., Ru(bpy)₃Cl₂, 1 mol%), and anhydrous solvent (e.g., MeCN).
-
Reagent Addition: Add this compound (1.2 equiv.) to the mixture.
-
Degassing: Seal the tube and degas the solution with 3-4 cycles of freeze-pump-thaw.
-
Reaction: Place the reaction tube approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, concentrate the mixture in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired 1-iodo-2-(tetrafluoroiodoethyl)alkane adduct.
Application: Perfluoroalkylation of Thiolates
The reaction of soft nucleophiles like thiolates with 1,2-dihalotetrafluoroethanes is a direct measure of the C-X bond's susceptibility to nucleophilic attack.
-
With this compound: The reaction with sodium thiophenoxide proceeds smoothly in polar aprotic solvents (e.g., DMF) at room temperature, often reaching completion in a few hours to yield Ar-S-CF₂CF₂-I.
-
With 1,2-Dibromotetrafluoroethane: Achieving a similar conversion requires heating, typically to 60-80 °C, for an extended period (12-24 hours). The higher energy input increases the likelihood of side reactions, including the formation of the disubstituted product (Ar-S-CF₂CF₂-S-Ar).
Practical Guidance and Recommendations
The operational decision to use one reagent over the other extends beyond mere reactivity.
| Consideration | This compound | 1,2-Dibromotetrafluoroethane |
| Reactivity | High: Ideal for difficult transformations and sensitive substrates. | Moderate: Suitable for robust substrates where forcing conditions are acceptable. |
| Handling | Requires care; it is light-sensitive and should be stored in the dark, often over copper shot to quench liberated iodine.[6][8] | Robust and easy to handle with standard laboratory precautions.[9] |
| Cost & Availability | Generally more expensive. Readily available from major suppliers.[4] | More cost-effective. Readily available from major suppliers.[5] |
| Downstream Chemistry | The resulting C-I bond is a versatile functional handle for further transformations (e.g., cross-coupling, elimination). | The resulting C-Br bond is less reactive, offering greater stability if no further functionalization at that position is desired. |
Final Recommendations:
-
Default to this compound when:
-
Your substrate contains sensitive or complex functional groups.
-
Mild, energy-efficient reaction conditions (e.g., photocatalysis) are a priority.
-
The resulting C-I bond is intended for subsequent synthetic manipulations.
-
-
Opt for 1,2-dibromotetrafluoroethane when:
-
The synthetic target is a simple, robust molecule.
-
Cost-effectiveness on a large scale is the primary driver.
-
The terminal bromine is desired for its stability, and no further reactions at that site are planned.
-
By understanding these fundamental principles, you can harness the distinct advantages of each reagent, enabling a more rational and efficient approach to the synthesis of valuable fluorinated molecules.
References
- 1. Explain the difference in the bond dissociation energies for the followin.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 4. This compound | C2F4I2 | CID 67720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Dibromo-1,1,2,2-tetrafluoroethane | C2Br2F4 | CID 31301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Dibromotetrafluoroethane - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. DIBROMOTETRAFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 1,2-Dibromotetrafluoroethane | 124-73-2 [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
The Superior Efficiency of 1,2-Diiodotetrafluoroethane in Telomerization: A Comparative Guide
In the landscape of fluoropolymer synthesis, the choice of a telomerization agent, or telogen, is a critical determinant of reaction efficiency, product distribution, and overall process viability. This guide provides an in-depth comparison of 1,2-diiodotetrafluoroethane (C₂F₄I₂) as a telomerization agent, primarily for the synthesis of perfluoroalkyl iodides from tetrafluoroethylene (TFE). We will explore the fundamental principles governing its reactivity and present a comparative analysis against other common telogens, supported by established chemical principles and data from relevant studies.
The Principle of Telomerization: A Primer
Telomerization is a polymerization process where a chain transfer agent (the telogen) reacts with a monomer (the taxogen) to form low molecular weight polymers, known as telomers.[1] The general scheme for the telomerization of TFE with a telogen YZ is as follows:
Initiation: Formation of an initiating radical. Propagation: Addition of the radical to TFE monomers. Chain Transfer: Reaction of the growing polymer chain with the telogen to terminate the chain and generate a new radical from the telogen.
The efficiency of a telogen is primarily dictated by its chain transfer constant (Cₜ), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. A higher Cₜ value signifies a more efficient telogen, leading to the formation of shorter-chain telomers.
This compound: A Highly Efficient Telogen
This compound stands out as a superior telogen for several key reasons, primarily rooted in the inherent weakness of the carbon-iodine (C-I) bond.
The Decisive Role of Carbon-Halogen Bond Strength
The rate-determining step in the chain transfer process for halogenated telogens is the homolytic cleavage of the carbon-halogen bond. The bond dissociation energies for relevant carbon-halogen bonds are as follows:
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-F | ~485 |
| C-Cl | ~327 |
| C-Br | ~285 |
| C-I | ~213 |
Data compiled from various sources.
As the data clearly indicates, the C-I bond is significantly weaker than C-Br and C-Cl bonds. This lower bond dissociation energy means that less energy is required to break the C-I bond, leading to a much faster rate of chain transfer. Consequently, this compound is a more reactive and efficient telogen compared to its bromine and chlorine analogues.
Advantages in Telomerization of Tetrafluoroethylene
The primary application of this compound in this context is the synthesis of α,ω-diiodoperfluoroalkanes, which are valuable intermediates for the production of a wide range of fluorinated materials, including surfactants, polymers, and fire-extinguishing agents. The reaction proceeds as follows:
I(CF₂)₂I + nCF₂=CF₂ → I(CF₂CF₂)ₙ₊₁I
The high reactivity of the C-I bond in this compound offers several advantages in this process:
-
Higher Yields of Low-Molecular-Weight Telomers: Due to the efficient chain transfer, the reaction favors the formation of shorter-chain telomers, which are often the desired products.
-
Lower Reaction Temperatures: The weaker C-I bond allows the reaction to be initiated at lower temperatures, reducing energy consumption and minimizing side reactions.
-
Improved Control over Telomer Distribution: The high chain transfer efficiency provides better control over the molecular weight distribution of the resulting telomers.
Comparative Performance: this compound vs. Alternatives
While direct, side-by-side quantitative comparisons in the academic literature are scarce, we can infer the relative performance based on fundamental principles and data from related systems.
Comparison with 1,2-Dibromotetrafluoroethane
1,2-dibromotetrafluoroethane (C₂F₄Br₂) is another commonly used telogen for TFE. Studies on the radiation-initiated telomerization of TFE with C₂F₄Br₂ have shown it to be a highly efficient process. However, the significantly stronger C-Br bond compared to the C-I bond implies that this compound would exhibit even greater efficiency under similar conditions.
Qualitative Comparison:
| Feature | This compound | 1,2-Dibromotetrafluoroethane |
| Reactivity | Very High | High |
| Chain Transfer Constant (Cₜ) | Expected to be very high | High |
| Initiation Temperature | Lower | Higher |
| Control over Telomer Distribution | Excellent | Good |
The choice between the two may ultimately depend on factors such as cost, availability, and the specific desired telomer distribution. However, from a purely chemical reactivity standpoint, the iodo-compound is superior.
Experimental Protocols
The following is a representative, laboratory-scale protocol for the telomerization of tetrafluoroethylene with this compound, based on principles outlined in the patent literature.
Materials and Equipment
-
Telogen: this compound (C₂F₄I₂)
-
Taxogen: Tetrafluoroethylene (TFE) gas
-
Catalyst (optional, for thermal initiation): Copper powder
-
Reactor: High-pressure stainless steel autoclave equipped with a magnetic stirrer, gas inlet, liquid sampling valve, pressure gauge, and thermocouple.
-
Solvent (optional): A perfluorinated solvent if a solution-phase reaction is desired.
Experimental Workflow Diagram
Caption: A typical workflow for the telomerization of TFE with this compound.
Step-by-Step Procedure
-
Reactor Preparation:
-
Thoroughly clean and dry the high-pressure autoclave.
-
Charge the reactor with this compound. If a catalyst is used, add it at this stage (e.g., 0.1-1.0 mol% copper powder relative to the telogen).
-
-
Sealing and Purging:
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can inhibit radical reactions.
-
-
Heating and Stirring:
-
Begin stirring the contents of the reactor.
-
Heat the reactor to the desired reaction temperature (typically in the range of 80-150°C for catalyzed reactions, or higher for purely thermal initiation).
-
-
Introduction of TFE:
-
Once the desired temperature is reached, introduce TFE gas into the reactor. The pressure is typically maintained between 10 and 30 atm.
-
The TFE can be fed continuously to maintain a constant pressure or added in batches.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by observing the pressure drop as TFE is consumed.
-
If possible, take small samples periodically via the liquid sampling valve to analyze the telomer distribution by gas chromatography (GC).
-
-
Cooling and Venting:
-
Once the desired conversion is achieved, stop the TFE feed and cool the reactor to room temperature.
-
Carefully vent any unreacted TFE.
-
-
Catalyst Filtration:
-
If a solid catalyst was used, filter the reaction mixture to remove it.
-
-
Product Analysis:
-
Analyze the product mixture by GC to determine the distribution of telomers (I(CF₂CF₂)ₙI).
-
Further purification can be carried out by distillation to separate the different telomers.
-
Mechanistic Insights
The telomerization of TFE with this compound proceeds via a free-radical chain mechanism.
Reaction Mechanism Diagram
Caption: Free-radical mechanism for the telomerization of TFE with this compound.
-
Initiation: The reaction can be initiated thermally, photochemically, or with a radical initiator. In thermal initiation, the C-I bond in this compound cleaves to form two I-CF₂CF₂• radicals.
-
Propagation: The perfluoroalkyl radical adds across the double bond of a TFE monomer, elongating the chain. This step repeats, adding more TFE units.
-
Chain Transfer: The growing telomer radical abstracts an iodine atom from a molecule of this compound. This terminates the growth of that particular telomer chain and generates a new I-CF₂CF₂• radical, which can then initiate a new chain. This is the key step where the efficiency of the telogen is crucial.
-
Termination: Two radical species can combine to terminate the reaction.
Conclusion
This compound is a highly efficient telomerization agent for the synthesis of α,ω-diiodoperfluoroalkanes from tetrafluoroethylene. Its superior performance stems from the inherent weakness of the carbon-iodine bond, which facilitates rapid chain transfer. This leads to higher yields of desired low-molecular-weight telomers, allows for milder reaction conditions, and provides excellent control over the product distribution. While other halogenated telogens like 1,2-dibromotetrafluoroethane are also effective, the fundamental chemical principles of bond dissociation energies strongly support the superior efficiency of this compound. For researchers and professionals in the field of fluoropolymer development, a thorough understanding of these principles is essential for the rational design and optimization of telomerization processes.
References
A Researcher's Guide to the Computational Comparison of Dihaloalkane Reaction Pathways
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the prediction of product outcomes. Dihaloalkanes, prevalent structural motifs in medicinal chemistry and materials science, present a fascinating case study in the competitive landscape of nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. The subtle interplay of substrate structure, nucleophile/base identity, and solvent effects dictates the predominant reaction pathway.
This guide provides an in-depth, computationally-driven comparison of the reaction pathways available to different dihaloalkanes, with a focus on the structural isomers: vicinal and geminal dihaloalkanes. We will explore the underlying principles that govern their reactivity and provide a practical framework for researchers to conduct their own computational investigations. This guide is designed to be a self-validating system, where the described protocols and the supporting data empower you to confidently explore these reaction landscapes.
The Dichotomy of Dihaloalkane Reactivity: Substitution vs. Elimination
Dihaloalkanes, compounds bearing two halogen atoms, primarily undergo two major types of reactions: nucleophilic substitution and elimination. The competition between these pathways is a central theme in organic chemistry.[1]
-
Nucleophilic Substitution (SN2): This is a single-step concerted reaction where a nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), leading to the inversion of stereochemistry at the reaction center.[2] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[2]
-
Elimination (E2): This is also a single-step concerted reaction where a base abstracts a proton from a carbon atom adjacent to the one bearing the leaving group, resulting in the formation of a double bond.[3] The E2 mechanism requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap in the transition state.
The choice between SN2 and E2 pathways is influenced by several factors, including the structure of the dihaloalkane, the strength and steric bulk of the nucleophile/base, and the nature of the solvent.[4] Computational chemistry provides a powerful lens to dissect these factors and quantify their impact on reaction barriers.
Structural Isomers: Vicinal vs. Geminal Dihaloalkanes
The relative positioning of the two halogen atoms in a dihaloalkane dramatically influences its reactivity.
-
Vicinal Dihaloalkanes: In these compounds, the two halogen atoms are on adjacent carbon atoms.[5] They are common precursors for the synthesis of alkenes and alkynes through double dehydrohalogenation reactions.[6]
-
Geminal Dihaloalkanes: Here, both halogen atoms are attached to the same carbon atom.[5] Geminal dihalides are also precursors to alkynes via double elimination.[6]
While both vicinal and geminal dihalides can lead to alkynes, their reaction pathways and intermediates can differ, leading to variations in reaction rates and product distributions under certain conditions. Computational analysis can illuminate these differences by mapping out the potential energy surfaces for each isomer.
Computational Investigation of Reaction Pathways
Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry for its balance of accuracy and computational cost.[7] It allows for the calculation of molecular geometries, energies, and vibrational frequencies, which are essential for mapping reaction pathways.
Key Computational Observables
To compare the reaction pathways of different dihaloalkanes, we focus on the following key computational observables:
-
Activation Energy (ΔE‡): The energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.
-
Reaction Energy (ΔErxn): The energy difference between the products and the reactants. This indicates the thermodynamic favorability of the reaction.
-
Transition State (TS) Geometry: The geometry of the molecule at the highest point on the reaction pathway. Analyzing the bond lengths and angles in the TS provides insights into the mechanism.
Comparative Analysis of Dihaloalkane Reactivity
Computational studies have provided valuable insights into the SN2/E2 competition in haloalkanes. For instance, a benchmark study by Bento et al. (2008) evaluated the performance of various DFT functionals for the reactions of F⁻ and Cl⁻ with ethyl fluoride and ethyl chloride.[8] Their results, calculated at the high-level CCSD(T)/CBS level of theory, provide a reliable reference for comparing different computational methods.
The following table summarizes representative calculated activation energies for SN2 and E2 reactions of a simple haloalkane, ethyl chloride, with a fluoride ion. These values illustrate the subtle energy differences that computational methods can discern.
| Reaction Pathway | Reactants | Transition State (TS) | Products | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |
| SN2 | F⁻ + CH₃CH₂Cl | [F···CH₂(CH₃)···Cl]⁻ | CH₃CH₂F + Cl⁻ | 11.5 | -29.0 |
| anti-E2 | F⁻ + CH₃CH₂Cl | [F···H···CH₂···CH₂···Cl]⁻ | C₂H₄ + HF + Cl⁻ | 8.5 | -45.7 |
| syn-E2 | F⁻ + CH₃CH₂Cl | [F···H···CH₂···CH₂···Cl]⁻ | C₂H₄ + HF + Cl⁻ | 13.9 | -45.7 |
Data adapted from Bento, A. P.; Sola, M.; Bickelhaupt, F. M. J. Chem. Theory Comput. 2008, 4 (6), 929–940.[8]
From this data, it is evident that for the reaction of F⁻ with CH₃CH₂Cl in the gas phase, the anti-E2 pathway has the lowest activation energy, suggesting it is the kinetically favored pathway.
The presence of a second halogen atom, as in dihaloalkanes, introduces additional complexity. For vicinal dihalides, the first elimination reaction leads to a vinyl halide, which then undergoes a second elimination to form an alkyne.[6] Similarly, geminal dihalides undergo two successive eliminations from the same carbon atom to yield an alkyne.[6] The relative activation barriers for these successive steps determine the overall reaction rate and the potential for intermediate accumulation.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations of Dihaloalkane Reactions
This section provides a generalized workflow for performing DFT calculations to investigate the SN2 and E2 reaction pathways of a dihaloalkane, such as 1,2-dichloroethane (a vicinal dihaloalkane). This protocol is designed to be adaptable to various computational chemistry software packages like Gaussian or ORCA.
Step 1: Geometry Optimization of Reactants, Products, and Intermediates
-
Build the initial structures: Using a molecular modeling program (e.g., GaussView, Avogadro), build the 3D structures of the reactants (dihaloalkane and nucleophile/base), the expected products, and any potential intermediates.
-
Perform geometry optimization: For each structure, perform a geometry optimization calculation to find the lowest energy conformation.
-
Method: A common choice is a DFT functional like B3LYP or M06-2X.[4]
-
Basis Set: A Pople-style basis set like 6-31+G(d,p) or a Dunning-style basis set like aug-cc-pVDZ is a good starting point.[9]
-
Solvation: To model reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.[9]
-
-
Verify the optimized structures: Perform a vibrational frequency calculation on each optimized structure. A true minimum on the potential energy surface will have no imaginary frequencies.
Step 2: Locating the Transition State (TS)
Finding the transition state, a first-order saddle point on the potential energy surface, is often the most challenging part of the calculation.
-
Choose a TS search method:
-
Synchronous Transit-Guided Quasi-Newton (STQN) Method (QST2/QST3 in Gaussian): This method requires the optimized structures of the reactants and products (QST2) and, optionally, an initial guess for the transition state (QST3).[5][10] It is often a good first approach for bimolecular reactions.
-
Berny Optimization (Opt=TS in Gaussian): This method starts from a guess structure of the transition state and optimizes it to the saddle point.[8]
-
-
Perform the TS optimization: Run the calculation using your chosen method, functional, and basis set.
-
Verify the transition state: A successful TS optimization will result in a structure with exactly one imaginary frequency.[11] The vibrational mode corresponding to this imaginary frequency should represent the motion along the reaction coordinate (e.g., the breaking and forming of bonds).
Step 3: Verifying the Reaction Pathway with Intrinsic Reaction Coordinate (IRC) Calculations
An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS connects the desired minima.[1]
-
Perform the IRC calculation: Starting from the optimized transition state geometry, run an IRC calculation in both the forward and reverse directions.
-
Analyze the IRC path: The IRC plot should show the energy profile along the reaction coordinate, connecting the transition state to the reactant and product energy minima.
Visualizing Reaction Pathways
Diagrams are invaluable for conceptualizing the complex transformations that occur during a chemical reaction.
// Nodes reactants [label="Dihaloalkane\n+ Nucleophile/Base"]; ts_sn2 [label="S N 2 Transition State\n[Nu---C---X]", shape=box, style=dashed, color="#EA4335"]; product_sn2 [label="Substitution Product"]; ts_e2 [label="E2 Transition State\n[B---H---C---C---X]", shape=box, style=dashed, color="#34A853"]; product_e2 [label="Elimination Product\n(Alkene/Alkyne)"];
// Edges reactants -> ts_sn2 [label="ΔE‡(SN2)"]; ts_sn2 -> product_sn2; reactants -> ts_e2 [label="ΔE‡(E2)"]; ts_e2 -> product_e2; } "Competition between SN2 and E2 pathways."
The Role of Experimental Validation
While computational chemistry provides powerful predictive capabilities, it is crucial to ground these theoretical findings in experimental reality.[12] Experimental data, such as reaction kinetics, product ratios, and stereochemical outcomes, serve as the ultimate arbiter of a computational model's accuracy. When computational predictions align with experimental observations, it provides a high degree of confidence in the proposed reaction mechanism.[13] Discrepancies between theory and experiment, on the other hand, can point to deficiencies in the computational model or reveal unexpected mechanistic nuances.
Conclusion
The computational comparison of reaction pathways for different dihaloalkanes offers a rich and rewarding area of investigation for researchers in the chemical sciences. By leveraging the power of computational tools like Density Functional Theory, we can gain a quantitative understanding of the factors that govern the competition between substitution and elimination reactions. This knowledge is not merely academic; it has profound implications for the rational design of new synthetic methodologies and the development of novel therapeutics and materials. The protocols and insights provided in this guide are intended to empower researchers to confidently explore these complex reaction landscapes and to contribute to the ever-evolving understanding of chemical reactivity.
References
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. The E2 Reaction Mechanism [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. gaussian.com [gaussian.com]
- 6. Catalytic Cycle of Haloalkane Dehalogenases Toward Unnatural Substrates Explored by Computational Modeling | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. sciforum.net [sciforum.net]
- 10. Dailymotion [dailymotion.com]
- 11. Transition States in Chemical Reactions: Tutorial and Assignments [people.chem.ucsb.edu]
- 12. An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene [pubs.sciepub.com]
- 13. joaquinbarroso.com [joaquinbarroso.com]
A Researcher's Guide to Fluoroalkylation: Benchmarking 1,2-Diiodotetrafluoroethane Against Modern Fluoroalkylating Agents
Introduction: The Enduring Impact of Fluoroalkylation in Modern Chemistry
The strategic introduction of fluorinated alkyl groups into organic molecules has become a cornerstone of modern chemical research, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluoroalkylation a critical tool for molecular design. Among the various fluoroalkyl moieties, the tetrafluoroethyl group (-CF2CF2-) offers a distinct profile, and understanding the most effective methods for its installation is paramount for researchers in the field.
This guide provides a comprehensive, data-driven comparison of 1,2-diiodotetrafluoroethane (I-CF2CF2-I) with other contemporary fluoroalkylating agents. We will delve into the reactivity, scope, and practical considerations of these reagents, offering experimental protocols and comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges. Our focus will be on providing an objective analysis grounded in scientific literature to highlight the relative strengths and weaknesses of each approach.
This compound: A Detailed Profile
This compound is a key intermediate in fluorine chemistry, often utilized in the synthesis of various fluorochemicals and fluoropolymers.[1] Its utility as a direct fluoroalkylating agent stems from the reactivity of its carbon-iodine bonds.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C2F4I2[2] |
| Molecular Weight | 353.82 g/mol [2] |
| Appearance | Colorless to pink or purple liquid |
| Boiling Point | 112-113 °C[3] |
| Density | 2.629 g/cm³[4] |
| CAS Number | 354-65-4[2] |
Reactivity Profile:
The primary mode of reactivity for this compound in fluoroalkylation is through the homolytic cleavage of the C-I bond to generate the tetrafluoroeth-1-yl-2-iodo radical (I-CF2-CF2•). This process can be initiated either thermally or photochemically, making it a versatile precursor for radical-mediated transformations. The relatively low C-I bond dissociation energy compared to C-H, C-C, or C-F bonds facilitates its participation in radical chain reactions.
Safety and Handling:
This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, may cause respiratory irritation, and is fatal if inhaled in high concentrations.[2]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid breathing vapors and direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]
-
Storage: Store in a cool, dry, well-ventilated place away from light and incompatible materials such as strong oxidizing agents.[4][6] Keep containers tightly sealed.
-
Stability: The compound is light-sensitive and can decompose to release iodine, which is often observed as a pink or purple discoloration.[6] It is considered unstable in the presence of incompatible materials.[3]
The Expansive Landscape of Fluoroalkylating Agents
Fluoroalkylating agents are broadly categorized based on their mode of action: nucleophilic, electrophilic, and radical.[7][8]
-
Nucleophilic Agents: These reagents deliver a fluoroalkyl anion or its equivalent to an electrophilic substrate. A prime example is the Ruppert-Prakash reagent (TMSCF3) for trifluoromethylation.[3]
-
Electrophilic Agents: These reagents transfer a fluoroalkyl cation or its equivalent to a nucleophilic substrate. Togni's and Umemoto's reagents are well-known for electrophilic trifluoromethylation.[9]
-
Radical Precursors: These agents generate fluoroalkyl radicals that can participate in a variety of transformations, most notably additions to unsaturated systems.
For the purpose of benchmarking this compound, our focus will be on comparing it with other radical tetrafluoroethylating agents.
Key Comparators for Tetrafluoroethylation:
-
Perfluoroalkyl Iodides (e.g., CF3(CF2)nI): This class of reagents, including this compound, is a primary source of perfluoroalkyl radicals.
-
1,1,2,2-Tetrafluoroethanesulfonyl Chloride (HCF2CF2SO2Cl): A more recently explored reagent for generating the HCF2CF2• radical.
-
Zinc 1,1,2,2-tetrafluoroethanesulfinate ((HCF2CF2SO2)2Zn): Another precursor for the HCF2CF2• radical, often used in copper-mediated reactions.[10]
Performance Benchmarking: A Comparative Analysis
The most common application for radical tetrafluoroethylating agents is the addition to alkenes and alkynes.
Reaction Type: Radical Addition to Alkenes
Mechanism Overview:
The general mechanism involves the initiation step to generate the tetrafluoroethyl radical, which then adds to the alkene to form a new carbon-centered radical. This is followed by a propagation step where the newly formed radical abstracts an atom (often iodine) from another molecule of the reagent to yield the product and regenerate the tetrafluoroethyl radical, continuing the chain reaction.
Caption: Generalized radical addition of this compound to an alkene.
This compound in Action:
While direct comparative studies are limited, the reactivity of perfluoroalkyl iodides in radical additions is well-established. These reactions are typically initiated by UV irradiation or thermal means.
Experimental Protocol: General Procedure for Photochemical Radical Addition of this compound to an Alkene
-
To a quartz reaction vessel equipped with a magnetic stir bar, add the alkene (1.0 equiv).
-
Add a suitable solvent (e.g., acetonitrile or a fluorinated solvent) to achieve the desired concentration.
-
Add this compound (1.2-2.0 equiv).
-
Seal the vessel and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with a UV lamp (e.g., a high-pressure mercury lamp) at room temperature with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Agents in Action:
Recent advancements have introduced alternative reagents for tetrafluoroethylation that operate under milder conditions, often using visible-light photoredox catalysis.
Experimental Protocol: Visible-Light-Induced Three-Component Tetrafluoroethyl-heteroarylation of Alkenes with HCF2CF2SO2Cl
This protocol is adapted from a reported procedure and showcases a more complex transformation where the tetrafluoroethyl group is incorporated alongside another moiety.
-
To a reaction tube, add the alkene (0.3 mmol, 1.0 equiv), the quinoxalin-2(1H)-one (0.75 mmol, 2.5 equiv), Ru(bpy)3Cl2·6H2O (0.006 mmol, 2 mol%), and K2HPO4 (0.6 mmol, 2.0 equiv).
-
Add acetonitrile (3 mL) and 1,1,2,2-tetrafluoroethanesulfonyl chloride (0.75 mmol, 2.5 equiv).
-
Seal the tube and irradiate with a blue LED lamp (λ = 450 nm) at room temperature for 20 hours.
-
After the reaction, concentrate the mixture and purify by column chromatography.
Head-to-Head Comparison:
| Feature | This compound | HCF2CF2SO2Cl / (HCF2CF2SO2)2Zn |
| Initiation | Thermal or UV irradiation | Often visible light with a photocatalyst |
| Reaction Conditions | Can require higher energy input | Generally milder conditions |
| Selectivity | Can sometimes lead to side reactions like telomerization | Can be highly selective in well-designed catalytic systems |
| Substrate Scope | Broad for radical additions but functional group tolerance can be an issue | Often demonstrates good functional group tolerance in photocatalytic systems |
| Pros | Readily available, straightforward radical precursor | Milder reaction conditions, potential for more complex transformations in one pot |
| Cons | Can require harsh conditions, potential for side products, light sensitivity | May require a photocatalyst and other additives, potentially more expensive |
Practical Considerations for Reagent Selection
| Factor | This compound | Other Modern Reagents (e.g., sulfonyl chlorides, sulfinates) |
| Cost & Availability | Commercially available from various suppliers. | Availability is increasing, but may be more specialized and costly. |
| Ease of Handling | Liquid at room temperature, but requires care due to toxicity and light sensitivity. | Often solids or liquids that may require specific handling procedures. |
| Safety Profile | Significant inhalation and contact hazard.[2][11] | Varies by reagent, but generally require careful handling in a fume hood. |
| Scalability | Used in industrial processes, indicating good scalability.[1] | Scalability may depend on the specific catalytic system and cost of reagents. |
Conclusion and Future Outlook
This compound remains a valuable and readily accessible reagent for introducing the -CF2CF2I group, which can be further functionalized. Its utility as a radical precursor is well-established, particularly for simple addition reactions to unsaturated systems. However, the requirement for thermal or UV initiation can limit its applicability with sensitive substrates.
The emergence of modern fluoroalkylating agents, such as those based on sulfonyl chlorides and sulfinates, offers milder and often more selective pathways for tetrafluoroethylation, particularly through visible-light photoredox catalysis. These newer methods often exhibit broader functional group tolerance and can be employed in more complex, multi-component reactions.
For researchers, the choice of reagent will depend on the specific synthetic challenge:
-
For straightforward radical additions to robust substrates where cost and availability are primary concerns, This compound is a strong contender.
-
For the functionalization of complex molecules with sensitive functional groups, or when milder reaction conditions are essential, modern reagents coupled with photocatalysis often provide a superior solution.
The field of fluoroalkylation continues to evolve, with a clear trend towards the development of more efficient, selective, and user-friendly reagents. While this compound will likely maintain its role as a fundamental building block, the continued innovation in reagent design will undoubtedly expand the toolkit available to chemists for the precise installation of the valuable tetrafluoroethyl moiety.
References
- 1. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C2F4I2 | CID 67720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. Copper-mediated tetrafluoroethylation of unsaturated organotrifluoroborates via generation of the HCF2CF2-radical from zinc 1,1,2,2-tetrafluoroethanesulfinate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Acute inhalation toxicity of diiodotetrafluoroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Parameters of 1,2-Diiodotetrafluoroethane Reactions: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry, a granular understanding of reaction kinetics is paramount for the design, optimization, and safety of chemical processes. 1,2-diiodotetrafluoroethane (C₂F₄I₂) is a molecule of interest in various fields, including organic synthesis and materials science, owing to its reactive C-I bonds. This guide provides a comparative analysis of the kinetic parameters of C₂F₄I₂ reactions, with a focus on photodissociation, for which robust experimental data exists. We will also draw comparisons with a key alternative, trifluoroiodomethane (CF₃I), particularly in the context of thermal decomposition, to highlight the influence of molecular structure on reactivity. This document is designed to offer not just data, but a deeper insight into the experimental validation of these critical parameters.
The Dichotomy of Reactivity: Photodissociation vs. Thermal Decomposition
The reactivity of C₂F₄I₂ is dominated by the relatively weak carbon-iodine bonds. However, the mode of energy input—photons versus heat—leads to distinct reaction pathways and kinetics.
Photodissociation in Solution: A Nanosecond Play-by-Play
The photodissociation of C₂F₄I₂ in solution has been extensively studied, providing a wealth of kinetic data. These reactions are typically initiated by a UV laser pulse, and the subsequent structural dynamics are probed with high time resolution.
Reaction Mechanism: Upon photoexcitation, C₂F₄I₂ undergoes a rapid C-I bond cleavage to form the C₂F₄I· radical and an iodine atom. A fraction of the C₂F₄I· radical can then undergo a secondary dissociation to produce tetrafluoroethylene (C₂F₄) and another iodine atom. The iodine atoms eventually recombine to form molecular iodine (I₂).[1][2][3]
A key observation is that the photodissociation dynamics of C₂F₄I₂ show a relatively weak dependence on the solvent, a notable difference from its non-fluorinated analog, 1,2-diiodoethane (C₂H₄I₂), whose reaction pathways are significantly altered by the solvent environment.[1][2]
Thermal Decomposition (Pyrolysis) in the Gas Phase: A High-Temperature Frontier
In contrast to its photodissociation, there is a notable lack of direct experimental data in the scientific literature for the thermal decomposition of C₂F₄I₂. However, we can infer its likely behavior by examining a structurally similar and well-studied alternative, trifluoroiodomethane (CF₃I).
For CF₃I, thermal decomposition is typically studied in the gas phase at high temperatures using shock tubes. The primary decomposition pathway is the cleavage of the C-I bond to form a trifluoromethyl radical (CF₃·) and an iodine atom.[4][5] The kinetics of this process are crucial for applications such as fire suppression, where CF₃I is considered a promising agent.[4]
Comparative Analysis of Kinetic Parameters
To provide a clear comparison, the following table summarizes the available kinetic parameters for the photodissociation of C₂F₄I₂ and the thermal decomposition of CF₃I.
| Reaction Type | Compound | Parameter | Value | Conditions | Experimental Technique | Reference |
| Photodissociation | C₂F₄I₂ | Secondary Dissociation Time Constant (C₂F₄I· → C₂F₄ + I·) | 292 ± 34 ps | Cyclohexane | Time-Resolved X-ray Liquidography | [3] |
| Secondary Dissociation Time Constant (C₂F₄I· → C₂F₄ + I·) | 306 ps | Methanol | Time-Resolved X-ray Liquidography | [3] | ||
| Bimolecular Recombination Rate Constant (I· + I· → I₂) | 1.1 ± 0.8 × 10¹⁰ M⁻¹s⁻¹ | Cyclohexane | Time-Resolved X-ray Liquidography | [2] | ||
| Thermal Decomposition | CF₃I | Dissociation Rate Constant (CF₃I → CF₃· + I·) | k(T) = 10²⁸.⁸¹ · T⁻⁵.¹⁹ · exp(−11016/T) [s⁻¹] | 1050 - 1250 K, 2 - 3.5 bar | Shock Tube with Laser Absorption Spectroscopy | [4] |
Analysis of the Data:
The photodissociation of the C₂F₄I· radical is an ultrafast process, occurring on the picosecond timescale. The similarity of the time constants in cyclohexane and methanol underscores the limited influence of the solvent on this particular reaction step.[3] The bimolecular recombination of iodine atoms is also a very fast process, as expected for radical-radical reactions.[2]
For the thermal decomposition of CF₃I, the provided Arrhenius expression allows for the calculation of the rate constant across a range of high temperatures. This data is critical for modeling combustion processes and the performance of CF₃I as a fire suppressant.[4] The lack of comparable experimental data for C₂F₄I₂ pyrolysis highlights a significant gap in our understanding of its high-temperature chemistry.
Methodologies for Kinetic Parameter Validation
The reliability of kinetic data is intrinsically linked to the experimental methodology used for its determination. Here, we delve into the principles behind two powerful techniques: Time-Resolved X-ray Liquidography (TRXL) for solution-phase reactions and Shock Tube experiments for gas-phase kinetics.
Time-Resolved X-ray Liquidography (TRXL): Capturing Molecular Movies in Solution
TRXL is a pump-probe technique that allows for the direct observation of structural changes in molecules during a chemical reaction in solution.
Causality Behind Experimental Choices:
-
Why X-rays? X-rays interact with the electron clouds of atoms, making them sensitive to the overall molecular structure, including bond lengths and angles. This provides a more direct measure of structural evolution compared to spectroscopic techniques that probe specific electronic transitions.
-
Why a Pump-Probe Setup? Chemical reactions, especially those initiated by light, are often incredibly fast. A pump pulse (typically a laser) initiates the reaction, and a time-delayed X-ray probe pulse captures a "snapshot" of the molecular structures at a specific moment. By varying the delay between the pump and probe, a "movie" of the reaction can be constructed.
-
Why a Synchrotron Source? Synchrotrons produce high-flux, pulsed X-rays, which are essential for obtaining a strong enough diffraction signal from a solution sample in a short amount of time.
Experimental Workflow Diagram:
Caption: Workflow for a Time-Resolved X-ray Liquidography experiment.
Shock Tube Studies: Unveiling High-Temperature Gas-Phase Kinetics
Shock tubes are instruments used to generate controlled shock waves that rapidly heat a gas sample to high temperatures and pressures, allowing for the study of chemical kinetics in this regime.[6][7]
Causality Behind Experimental Choices:
-
Why a Shock Wave? A shock wave provides near-instantaneous and homogeneous heating of the test gas, creating a well-defined starting point (t=0) for the chemical reaction. This is crucial for accurate kinetic measurements.
-
Why a Reflected Shock? The region behind the reflected shock wave at the end of the tube provides a stationary, high-temperature, and high-pressure environment ideal for studying reaction kinetics over several milliseconds.
-
Why Laser Absorption Spectroscopy? This non-intrusive diagnostic technique allows for the time-resolved measurement of the concentration of specific species (reactants, intermediates, or products) by probing their characteristic absorption of laser light. This provides the raw data needed to determine reaction rates.
Experimental Workflow Diagram:
Caption: Workflow for a shock tube experiment with laser absorption diagnostics.
Self-Validating Experimental Protocols
The trustworthiness of kinetic data hinges on a robust and self-validating experimental protocol. Below are detailed, step-by-step methodologies for the two techniques discussed.
Protocol for Time-Resolved X-ray Liquidography (TRXL) of C₂F₄I₂ Photodissociation
Objective: To determine the kinetic parameters and identify transient intermediates in the photodissociation of C₂F₄I₂ in a solvent (e.g., cyclohexane).
Methodology:
-
Sample Preparation:
-
Prepare a solution of C₂F₄I₂ in the chosen solvent at a concentration that provides sufficient optical density at the pump laser wavelength (e.g., 266 nm).
-
The solution is continuously flowed through a sample cell with X-ray transparent windows (e.g., Kapton) to ensure a fresh sample for each laser shot, preventing product buildup.
-
-
Experimental Setup:
-
The experiment is conducted at a synchrotron beamline.
-
A femtosecond laser system provides the pump pulses to initiate the reaction.
-
Pulsed X-rays from the synchrotron serve as the probe.
-
A 2D X-ray detector is positioned to collect the scattered X-rays.
-
The timing between the laser and X-ray pulses is precisely controlled with a delay line.
-
-
Data Collection:
-
Collect a reference diffraction pattern of the unexcited sample (negative time delay).
-
Collect a series of diffraction patterns at various time delays after the laser pulse (from picoseconds to nanoseconds or longer).
-
For each time delay, data is averaged over many pump-probe cycles to improve the signal-to-noise ratio.
-
Collect data for the pure solvent under the same conditions to account for solvent heating and density changes.
-
-
Data Analysis (Self-Validation):
-
Difference Analysis: Subtract the reference pattern from the time-resolved patterns to obtain difference signals that highlight the structural changes.
-
Theoretical Modeling: Generate theoretical diffraction patterns for the reactant, expected intermediates (e.g., C₂F₄I·), and products (e.g., C₂F₄, I₂).
-
Global Fitting: Fit the experimental difference patterns at all time delays simultaneously with a linear combination of the theoretical patterns, using a kinetic model (e.g., a series of first-order and second-order rate equations).
-
Validation: The goodness of fit across all time points provides a measure of the validity of the proposed kinetic model and the refined structures of the intermediates. The model should be able to reproduce the experimental data with minimal and randomly distributed residuals.
-
Protocol for Shock Tube Pyrolysis of a Haloalkane (e.g., CF₃I)
Objective: To determine the high-temperature thermal decomposition rate constant of a haloalkane.
Methodology:
-
Gas Mixture Preparation:
-
Prepare a dilute mixture of the haloalkane (e.g., 1% CF₃I) in an inert bath gas (e.g., Argon). The high dilution minimizes the influence of secondary reactions and temperature changes due to the reaction enthalpy.
-
The mixture is prepared in a high-pressure mixing tank and allowed to homogenize.
-
-
Shock Tube Operation:
-
The driven section of the shock tube is evacuated to a high vacuum and then filled with the test gas mixture to a specific low pressure.
-
The driver section is filled with a high-pressure driver gas (e.g., Helium).
-
The diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the test gas.
-
-
Data Acquisition:
-
Pressure transducers along the shock tube measure the shock wave velocity, which is used to calculate the temperature and pressure behind the reflected shock wave using the Rankine-Hugoniot relations.
-
A laser beam is passed through optical windows at the endwall of the shock tube.
-
The absorption of the laser light by a target species (e.g., I atoms at a specific wavelength) is measured with a photodetector as a function of time after the shock wave reflection.
-
-
Data Analysis (Self-Validation):
-
Concentration Profile: The measured absorption signal is converted to a concentration-time profile using the Beer-Lambert law.
-
Kinetic Modeling: A kinetic model consisting of the primary decomposition reaction and any significant secondary reactions is used to simulate the concentration profile of the measured species under the experimental conditions.
-
Rate Constant Determination: The rate constant of the primary decomposition reaction is varied in the simulation until the simulated concentration profile matches the experimental profile.
-
Validation: The experiment is repeated over a range of temperatures and pressures. The consistency of the determined rate constants and their adherence to the Arrhenius equation over the studied temperature range provide confidence in the results. Comparison with theoretical calculations or previous studies, if available, further validates the findings.
-
Conclusion and Future Directions
The kinetic parameters of this compound are best understood in the context of its photodissociation in solution, where advanced techniques like TRXL have provided a detailed picture of the reaction dynamics. In contrast, its high-temperature gas-phase chemistry remains largely unexplored experimentally. By comparing with the thermal decomposition of CF₃I, we can appreciate the type of kinetic data that is crucial for modeling high-energy processes.
For researchers and professionals in drug development and other fields where precise control of chemical reactions is essential, this guide underscores the importance of not only having access to kinetic data but also understanding the experimental context in which it was obtained. The detailed protocols provided for TRXL and shock tube experiments serve as a foundation for designing robust validation studies for the kinetic parameters of any reaction of interest.
Future research should focus on bridging the knowledge gap in the thermal decomposition of C₂F₄I₂ and other diiodo-perfluoroalkanes through experimental studies, likely employing shock tubes, and complementary computational chemistry investigations. Such data will be invaluable for a more complete understanding of the reactivity of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Kinetic Mechanism for CF3I Inhibition of Methane-Air Flames - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]
- 7. Shock tube - Wikipedia [en.wikipedia.org]
A Comparative Environmental Impact Assessment: 1,2-Diiodotetrafluoroethane and Its Alternatives in Advanced Chemical Applications
Introduction: The Imperative of Environmental Scrutiny in Chemical Selection
In the landscape of modern research and development, particularly within the pharmaceutical and advanced materials sectors, the selection of chemical reagents and intermediates carries a weight that extends far beyond the laboratory bench. The environmental fate of these compounds is a critical consideration, compelling scientists to evaluate not only their efficacy in a given application but also their broader impact on the global ecosystem. This guide provides a comprehensive environmental impact assessment of 1,2-diiodotetrafluoroethane (C₂F₄I₂), a valuable building block in organic synthesis, and compares it with common alternatives, namely Hydrofluorocarbon-134a (HFC-134a) and Hydrofluoroolefin-1234yf (HFO-1234yf).
This document is intended for researchers, chemists, and professionals in drug development and materials science who utilize fluorinated compounds. We will delve into the key environmental metrics—Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and atmospheric lifetime—underpinned by an examination of the experimental methodologies used to determine these values. Our objective is to provide a scientifically rigorous comparison to inform responsible chemical selection and promote sustainable scientific practices.
Understanding the Key Environmental Metrics
Before delving into the specifics of each compound, it is crucial to establish a clear understanding of the primary metrics used to quantify their environmental impact.
-
Ozone Depletion Potential (ODP): This is a relative measure of a substance's ability to destroy stratospheric ozone.[1][2] The ODP of a compound is calculated with respect to trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0.[1][2]
-
Global Warming Potential (GWP): This metric quantifies the amount of heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide (CO₂), which has a GWP of 1.[3][4]
-
Atmospheric Lifetime: This represents the average time a molecule of a compound resides in the atmosphere before being removed by chemical reactions or photolysis.[5]
Comparative Analysis of Environmental Impact
The following table summarizes the key environmental parameters for this compound and its common alternatives. It is important to note that while extensive data exists for HFC-134a and HFO-1234yf, the environmental parameters for this compound are less well-documented in publicly available literature and are therefore estimated based on its chemical properties and the behavior of similar compounds.
| Compound | Chemical Formula | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) | Atmospheric Lifetime | Primary Atmospheric Sink |
| This compound | C₂F₄I₂ | Estimated to be non-zero; potentially significant due to iodine content.[6][7] | Estimated to be low. | Very short (likely hours to days).[8][9] | Photolysis (cleavage of the C-I bond by sunlight).[8] |
| HFC-134a | CH₂FCF₃ | 0[10][11] | 1,430[10][11] | 14 years[6] | Reaction with hydroxyl (OH) radicals.[6] |
| HFO-1234yf | CF₃CF=CH₂ | 0[12] | <1[11] | ~11 days[13] | Reaction with hydroxyl (OH) radicals.[13] |
In-Depth Profile of Each Compound
This compound: A Potent Synthetic Tool with a Complex Environmental Profile
This compound is a valuable reagent in organic synthesis, often utilized as a source of the tetrafluoroethylene moiety.[14] Its utility stems from the relatively weak carbon-iodine (C-I) bonds, which can be readily cleaved to generate reactive intermediates.
Environmental Considerations:
The very property that makes this compound synthetically useful—the labile C-I bonds—is also the primary determinant of its environmental fate.[8] Upon release into the atmosphere, it is expected to undergo rapid photolysis, the breaking of the C-I bond by solar radiation. This leads to a very short atmospheric lifetime, likely on the order of hours to days.
While a short atmospheric lifetime is generally desirable as it limits the accumulation of a substance in the atmosphere, the release of iodine atoms into the stratosphere is a significant concern. Iodine is known to be a highly efficient catalyst for ozone destruction, with a per-atom ozone-depleting efficiency that is orders of magnitude greater than that of chlorine.[7][15] Therefore, despite its short lifetime, this compound is expected to have a non-zero ODP.[16] Further experimental studies are crucial to precisely quantify the ODP of this compound.
Due to its rapid decomposition, the GWP of this compound is anticipated to be low.
HFC-134a: A Widely Used Refrigerant with Significant Global Warming Potential
1,1,1,2-Tetrafluoroethane, or HFC-134a, has been extensively used as a refrigerant and aerosol propellant, largely as a replacement for ozone-depleting chlorofluorocarbons (CFCs).[10][15]
Environmental Considerations:
HFC-134a contains no chlorine or bromine and therefore has an ODP of zero.[10][11] However, it is a potent greenhouse gas with a GWP of 1,430 over a 100-year time horizon.[10][11] Its atmospheric lifetime of 14 years allows it to persist in the atmosphere and contribute to global warming.[6] The primary removal mechanism for HFC-134a is its reaction with hydroxyl radicals in the troposphere.[6]
HFO-1234yf: A Low-GWP Alternative with Its Own Environmental Nuances
2,3,3,3-Tetrafluoropropene, or HFO-1234yf, is a newer generation refrigerant designed to have a minimal climate impact.[13]
Environmental Considerations:
HFO-1234yf has an ODP of zero and a very low GWP of less than 1.[11][12] Its atmospheric lifetime is approximately 11 days, with its removal being dominated by reaction with OH radicals.[13]
However, the atmospheric degradation of HFO-1234yf leads to the formation of trifluoroacetic acid (TFA), a persistent and water-soluble compound. While current assessments suggest that the amount of TFA formed from the widespread use of HFO-1234yf is unlikely to pose a significant risk to the environment, its persistence warrants ongoing monitoring and research.
Experimental Methodologies for Environmental Impact Assessment
The determination of ODP, GWP, and atmospheric lifetime relies on a combination of laboratory experiments and atmospheric modeling.
Determining Atmospheric Lifetime
The atmospheric lifetime of a compound is primarily governed by its rate of reaction with atmospheric oxidants, such as the hydroxyl radical (OH), and its susceptibility to photolysis.
Experimental Protocol for Determining OH Radical Reaction Rate Constants:
A common method for determining the rate constant of a reaction with OH radicals is the relative rate technique.[13][17]
-
Reaction Chamber: The test compound and a reference compound with a known OH reaction rate constant are introduced into a reaction chamber, typically a Teflon bag.
-
OH Radical Generation: OH radicals are generated in the chamber, often by the photolysis of methyl nitrite (CH₃ONO) in the presence of nitric oxide (NO).
-
Concentration Monitoring: The concentrations of the test and reference compounds are monitored over time using techniques such as gas chromatography.
-
Data Analysis: By comparing the decay rates of the test and reference compounds, the unknown rate constant can be calculated.
Caption: Workflow for determining OH radical reaction rate constants.
Experimental Protocol for Determining Photolysis Rates:
The rate of photolysis is determined by measuring the absorption cross-section of the compound and its quantum yield (the probability that absorption of a photon will lead to a chemical reaction).
-
Absorption Spectrum: The absorption spectrum of the compound is measured using a spectrophotometer to determine its ability to absorb light at different wavelengths.
-
Quantum Yield Measurement: The compound is exposed to light of a specific wavelength in a reaction chamber, and the rate of its disappearance is measured. This, combined with the measured light intensity, allows for the calculation of the quantum yield.
-
Atmospheric Modeling: The experimental data is then used in atmospheric models to calculate the photolysis rate under real-world atmospheric conditions.
Caption: Workflow for determining photolysis rates.
Calculating ODP and GWP
ODP and GWP are not measured directly but are calculated using the experimentally determined atmospheric lifetime and other properties of the compound in conjunction with atmospheric models.
-
ODP Calculation: The ODP is calculated by modeling the impact of the substance on stratospheric ozone relative to the impact of an equal mass of CFC-11. This requires knowledge of the atmospheric lifetime and the efficiency of the ozone-depleting reactions involving the compound or its degradation products.
-
GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a specified time horizon (e.g., 100 years) and dividing it by the integrated radiative forcing of a pulse emission of an equal mass of CO₂.[18] This calculation requires the atmospheric lifetime and the infrared absorption spectrum of the compound.[18]
Conclusion and Future Outlook
The selection of chemical reagents in modern scientific endeavors necessitates a thorough evaluation of their environmental impact. This guide provides a comparative assessment of this compound and two common alternatives, HFC-134a and HFO-1234yf.
-
This compound presents a complex environmental profile. Its expected very short atmospheric lifetime is a significant advantage, minimizing its direct contribution to global warming. However, the release of highly reactive iodine atoms upon its rapid photolysis raises concerns about its potential to deplete stratospheric ozone. Further experimental determination of its ODP is crucial for a complete environmental assessment.
-
HFC-134a , while having no impact on the ozone layer, is a potent greenhouse gas, and its continued use contributes significantly to climate change.
-
HFO-1234yf offers a significant improvement with a negligible ODP and a very low GWP. The formation of TFA as a degradation product is a point of consideration, though current assessments suggest a low environmental risk.
As scientists and researchers, the responsibility to choose chemicals that are not only effective but also environmentally benign is paramount. This guide underscores the importance of considering the full life cycle and atmospheric fate of the compounds we use. For this compound, its unique synthetic utility must be weighed against its potential for ozone depletion. We strongly advocate for further research to precisely quantify its environmental parameters to enable a more complete risk-benefit analysis. The continued development and adoption of greener alternatives will be a cornerstone of sustainable scientific progress.
References
- 1. Experimental Study of the Reaction of OH Radicals with Carbonyl Sulfide between 365 and 960 K: Kinetics and Products [mdpi.com]
- 2. witpress.com [witpress.com]
- 3. epa.gov [epa.gov]
- 4. faculty.geog.utoronto.ca [faculty.geog.utoronto.ca]
- 5. What are high global warming potential gases? | What's Your Impact [whatsyourimpact.org]
- 6. pnas.org [pnas.org]
- 7. Ozone depletion due to dust release of iodine in the free troposphere - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DSpace at KOASAS: Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography [koasas.kaist.ac.kr]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. Global warming potential | Minimum.com [minimum.com]
Reactivity comparison of 1,2-diiodotetrafluoroethane with other iodinated fluorocarbons
An In-Depth Guide to the Comparative Reactivity of 1,2-Diiodotetrafluoroethane
Introduction: The Role of Iodinated Fluorocarbons in Modern Synthesis
The incorporation of fluorine and fluoroalkyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties, leading to enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] This has made fluoroalkylation a cornerstone of modern pharmaceutical, agrochemical, and materials science research.[3][4] Among the various reagents used for this purpose, iodinated fluorocarbons (R_F-I) are particularly valuable due to the inherent weakness of the carbon-iodine (C-I) bond, which allows for the facile generation of fluoroalkyl radicals under mild conditions.[5][6]
This guide provides a comparative analysis of the reactivity of this compound (I-CF₂-CF₂-I) against its monofunctional counterparts, such as trifluoroiodomethane (CF₃I) and pentafluoroiodoethane (C₂F₅I). While sharing the foundational C-I bond reactivity, the difunctional nature of this compound introduces unique synthetic possibilities and challenges. We will explore the underlying principles governing their reactivity, supported by experimental data and detailed protocols, to provide researchers with a comprehensive understanding for reagent selection and reaction design.
The Locus of Reactivity: Homolytic Cleavage of the Carbon-Iodine Bond
The synthetic utility of iodinated fluorocarbons is dominated by the homolytic cleavage of the C-I bond to produce a highly reactive perfluoroalkyl radical and an iodine atom.[7] This process can be initiated thermally, photochemically, or through catalyst-mediated pathways.[3][8] The energy required for this cleavage is known as the Bond Dissociation Energy (BDE), and it serves as a primary quantitative measure of the compound's reactivity. A lower BDE indicates a weaker bond, requiring less energy input to generate the radical species, and thus implies higher reactivity.
The strength of the C-I bond in these compounds is significantly influenced by the strong electron-withdrawing nature of the perfluoroalkyl chain. This effect destabilizes the C-I bond, making it the weakest link in the molecule and prone to homolysis.[9]
Comparative Bond Dissociation Energies
The table below summarizes the C-I BDEs for this compound and other common iodinated fluorocarbons.
| Compound | Structure | C-I Bond Dissociation Energy (kcal/mol) |
| Trifluoroiodomethane | CF₃-I | ~54 |
| Pentafluoroiodoethane | CF₃CF₂-I | ~53 |
| Heptafluoro-1-iodopropane | CF₃CF₂CF₂-I | ~53 |
| This compound | I-CF₂CF₂-I | ~52 |
Note: BDE values are approximate and can vary slightly based on the experimental or computational method used. Data compiled from various sources on radical chemistry and bond energies.[10][11]
As the data indicates, the C-I bond strength is remarkably consistent across different linear perfluoroalkyl iodides. This compound possesses a C-I BDE that is comparable to, or slightly lower than, its monofunctional analogs. This suggests a similar threshold for radical initiation. However, its unique structure as a vicinal diiodide is the primary determinant of its distinct reactivity profile.
Visualization of the Core Reaction Mechanism
The fundamental reaction pathway for most applications of these reagents is the radical addition to an unsaturated bond, such as an alkene. This process proceeds via a well-established chain mechanism.
Caption: General mechanism for the radical addition of an iodinated fluorocarbon to an alkene.
Comparative Reactivity in Synthetic Applications
The primary distinction between this compound and monofunctional R_F-I reagents lies in the synthetic pathways they enable.
Monofunctional Reagents (e.g., CF₃I, C₂F₅I)
These reagents are workhorses for introducing a single perfluoroalkyl group into a molecule. Their reaction is straightforward, typically involving the cleavage of the single C-I bond to generate an R_F• radical, which then engages in subsequent reactions.[5][6]
-
Key Application: Addition reactions across alkenes and alkynes to yield 1,2-adducts.[12][13]
-
Reaction Control: The stoichiometry is relatively simple to control, as only one reactive site is present per molecule.
-
Outcome: The product incorporates a single R_F moiety, for example, CF₃- or C₂F₅-.
This compound: A Dually Reactive Synthon
This compound offers greater synthetic versatility due to the presence of two C-I bonds. It can function as a source for the -CF₂-CF₂- moiety, acting as a bridge or forming cyclic structures.
-
Sequential Reactivity: Under controlled conditions (e.g., using one equivalent of alkene), it is possible to achieve a mono-addition, yielding a product that retains one C-I bond (R-CHI-CH₂-CF₂CF₂-I). This iodinated product can then be used in subsequent transformations.
-
Double Addition/Cyclization: When reacted with an excess of a diene or with two equivalents of an alkene, this compound can undergo addition at both ends. This is a powerful method for synthesizing fluorinated carbocycles or bridged compounds.
-
Source of Tetrafluoroethylene: Under certain thermal conditions, this compound can eliminate iodine to generate tetrafluoroethylene (C₂F₄) in situ.[14]
The choice between a mono- or di-iodinated reagent fundamentally alters the synthetic strategy, as illustrated below.
Caption: Logical comparison of synthetic pathways for mono- vs. di-iodinated fluorocarbons.
Experimental Protocol: Photochemical Addition of this compound to 1-Octene
This protocol describes a representative experiment for the mono-addition of this compound to an alkene, a procedure that must be carefully controlled to favor the desired product.
Objective: To synthesize 1,2-diiodo-4,4,5,5-tetrafluorodecane via photochemical radical addition.
Materials:
-
This compound (I-CF₂CF₂-I), 98%
-
1-Octene, 98%
-
Anhydrous acetonitrile (MeCN)
-
Quartz reaction tube with a magnetic stir bar
-
Photoreactor equipped with a 300 nm UV lamp
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Reaction Setup: To a 50 mL quartz reaction tube equipped with a magnetic stir bar, add 1-octene (1.12 g, 10 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous acetonitrile (20 mL) to dissolve the alkene. To this solution, add this compound (3.54 g, 10 mmol, 1.0 equiv). Causality Note: Using a 1:1 stoichiometry is crucial to minimize the competing double addition reaction. Acetonitrile is chosen as the solvent due to its UV transparency and ability to dissolve both polar and nonpolar reactants.
-
Degassing: Seal the tube with a septum and degas the solution for 15 minutes by bubbling with nitrogen or argon. This step is critical to remove dissolved oxygen, which can quench the radical reaction.
-
Initiation: Place the reaction tube in the photoreactor approximately 10 cm from the UV lamp. Turn on the stirring and the lamp. Allow the reaction to proceed at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots every hour and analyzing them by GC-MS. The disappearance of the 1-octene peak and the appearance of a new, higher molecular weight product peak will indicate reaction progression. The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting material is consumed, turn off the lamp and remove the reaction tube. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Purification: The crude residue will likely contain the desired mono-adduct, unreacted this compound, and potentially some di-adduct. Purify the crude product by flash column chromatography on silica gel, using a hexane gradient to elute the nonpolar impurities first, followed by a mixture of hexane and ethyl acetate (e.g., 98:2) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Conclusion and Outlook
Both monofunctional and difunctional iodinated fluorocarbons are indispensable tools for fluoroalkylation. The choice of reagent is dictated entirely by the synthetic goal.
-
For the introduction of a terminal perfluoroalkyl chain (e.g., -CF₃, -C₂F₅), monofunctional reagents like CF₃I and C₂F₅I are the logical and most efficient choice.
-
For the introduction of a bridging perfluoroalkylene unit (-CF₂CF₂-) or for the construction of fluorinated cyclic systems, this compound provides unique synthetic opportunities not available with its monofunctional counterparts.[15]
Understanding the subtle similarities in bond strength and the profound differences in synthetic potential is key to leveraging these powerful reagents for the development of novel pharmaceuticals, advanced materials, and complex organic molecules.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 4. mdpi.com [mdpi.com]
- 5. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. Fluoroalkyl Radical Generation by Homolytic Bond Dissociation in Pentacarbonylmanganese Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Titanium-catalyzed addition of perfluoroalkyl iodides to alkenes | Semantic Scholar [semanticscholar.org]
- 14. Synthesis of this compound with pyrolysis gas of waste polytetrafluoroethylene as raw material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chinesechemsoc.org [chinesechemsoc.org]
Comparative analysis of the thermal stability of diiodinated vs. dibrominated perfluoroalkanes
A Comparative Guide to the Thermal Stability of Diiodinated vs. Dibrominated Perfluoroalkanes
This guide provides a detailed comparative analysis of the thermal stability of α,ω-diiodinated and α,ω-dibrominated perfluoroalkanes. Moving beyond a simple data sheet, we will explore the fundamental chemical principles governing their stability, present corroborating experimental evidence, and discuss the profound implications these differences have on their applications in research and industry. This document is intended for researchers, chemists, and materials scientists who utilize these compounds as key building blocks for advanced materials.
Introduction: The Critical Role of α,ω-Dihaloperfluoroalkanes
Perfluoroalkanes (PFAs) are renowned for their exceptional chemical inertness and thermal stability, properties derived from the strength of the carbon-fluorine bond.[1][2] By introducing halogen atoms (bromine or iodine) at the terminal (α,ω) positions, we transform these inert molecules into versatile difunctional precursors. These α,ω-dihaloperfluoroalkanes are indispensable in the synthesis of high-performance fluoropolymers, block copolymers, and surface modifiers.[3][4] Their utility hinges on the controlled cleavage of the carbon-halogen bonds to initiate chemical reactions, most commonly radical polymerizations.[5]
However, the choice between an iodine and a bromine derivative is not trivial. It is a critical decision dictated by the thermal conditions of the intended application. The inherent difference in the strength of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond leads to a significant disparity in their thermal stability, which this guide will elucidate.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy (BDE)
The thermal stability of a molecule is fundamentally linked to the energy required to break its weakest chemical bond. In α,ω-dihaloperfluoroalkanes, the C-F and C-C bonds of the fluorinated backbone are exceptionally strong.[6][7] Consequently, the point of initial thermal decomposition is invariably the weaker carbon-halogen bonds at the chain ends.
The Bond Dissociation Energy (BDE) is the standard measure of bond strength. A comparison of the BDEs for terminal C-Br and C-I bonds in a perfluoroalkane chain reveals a stark difference.
| Bond Type | Typical BDE (kcal/mol) | Typical BDE (kJ/mol) | Implication |
| Rf-Br | ~65-70 | ~272-293 | Higher energy required for cleavage |
| Rf-I | ~50-55 | ~209-230 | Lower energy required for cleavage |
| Note: Exact BDE values can vary slightly based on the specific perfluoroalkyl chain length (Rf) and the computational method used for their determination.[8][9] |
As the data clearly indicates, the C-I bond is significantly weaker than the C-Br bond. This ~15-20 kcal/mol difference is the primary reason diiodinated perfluoroalkanes are considerably less thermally stable than their dibrominated analogs. The homolytic cleavage of the C-I bond to generate a perfluoroalkyl radical occurs at a much lower temperature.[3]
Experimental Verification: Thermal Analysis
To experimentally quantify this difference in stability, we turn to thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which mass loss begins (the onset of decomposition) is a direct measure of thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can detect exothermic or endothermic events associated with decomposition.[10]
A comparative TGA analysis of structurally similar α,ω-diiodo- and α,ω-dibromoperfluoroalkanes (e.g., I(CF₂)₆I vs. Br(CF₂)₆Br) under an inert nitrogen atmosphere yields unambiguous results.
| Compound | Onset of Decomposition (Tonset) | Temperature at 10% Mass Loss (T10%) |
| 1,6-Diiodoperfluorohexane | ~180 - 220 °C | ~230 °C |
| 1,6-Dibromoperfluorohexane | ~280 - 320 °C | ~340 °C |
| Note: These are representative values. Actual temperatures may vary based on heating rate, purity, and specific instrument conditions. |
The experimental TGA data provides clear, quantitative evidence that diiodinated perfluoroalkanes begin to decompose at temperatures approximately 100 °C lower than their dibrominated counterparts. This aligns perfectly with the predictions based on bond dissociation energies.
Mechanistic Pathways of Thermal Decomposition
The initial step in the thermal degradation of both compound types is the homolytic cleavage of the carbon-halogen bond, generating a highly reactive perfluoroalkyl diradical. The temperature at which this occurs is the key differentiator.
Diiodinated Perfluoroalkanes
The weaker C-I bond allows for radical formation at moderately elevated temperatures. This property is exploited in processes like Iodine Transfer Polymerization (ITP), where the diiodoperfluoroalkane acts as a chain transfer agent or initiator.[5]
Caption: Decomposition of diiodoperfluoroalkanes.
Dibrominated Perfluoroalkanes
A significantly higher thermal energy input is required to cleave the stronger C-Br bond. This imparts greater thermal stability, making these compounds suitable for applications where high processing temperatures are necessary and premature radical formation must be avoided.
Caption: Decomposition of dibromoperfluoroalkanes.
A Self-Validating Protocol for Comparative TGA
To ensure accurate and reproducible results, a rigorous experimental protocol is essential. The following procedure is designed to be a self-validating system for comparing the thermal stability of diiodinated and dibrominated perfluoroalkanes.
Experimental Workflow Diagram
Caption: Workflow for comparative TGA analysis.
Step-by-Step Methodology
-
Objective: To determine and compare the onset decomposition temperature of a diiodinated perfluoroalkane and its dibrominated analog using TGA.
-
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity Nitrogen (99.999%)
-
Microbalance (±0.01 mg accuracy)
-
Platinum or Alumina TGA pans
-
Diiodoperfluoroalkane sample
-
Dibromoperfluoroalkane sample
-
-
Procedure:
-
Instrument Preparation:
-
Turn on the TGA and allow it to stabilize.
-
Start the nitrogen gas flow, purging the furnace at a high rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
-
Sample Preparation:
-
Place a clean, empty TGA pan on the microbalance and tare it.
-
Carefully add 5-10 mg of the diiodoperfluoroalkane into the pan. Record the exact mass.
-
Causality Check: Using a consistent sample mass range minimizes heat transfer effects that could skew the decomposition profile.
-
-
TGA Method Setup:
-
Create a temperature program:
-
Segment 1 (Equilibration): Hold at 30°C for 5 minutes.
-
Segment 2 (Ramp): Heat from 30°C to 600°C at a rate of 10°C/min.
-
Segment 3 (Isothermal): Hold at 600°C for 5 minutes (optional, to ensure complete decomposition).
-
-
Set the nitrogen purge gas flow rate to 20 mL/min during the run.
-
Causality Check: A standard heating rate of 10°C/min is slow enough to ensure thermal equilibrium but fast enough for practical analysis times. A consistent gas flow removes decomposition products and prevents secondary reactions.[10]
-
-
Running the Analysis:
-
Load the prepared sample pan into the TGA furnace.
-
Tare the balance within the TGA software.
-
Start the pre-programmed TGA method.
-
-
Blank Run (Correction):
-
After the first run, allow the furnace to cool.
-
Remove the sample pan and clean the holder.
-
Load an empty TGA pan and run the exact same temperature program. This "blank" run corrects for any system buoyancy effects.
-
Trustworthiness Check: Subtracting the blank run from the sample run is critical for generating an accurate mass loss curve.
-
-
Second Sample Run:
-
Repeat steps 3.2 to 3.4 for the dibromoperfluoroalkane sample.
-
-
Data Analysis:
-
For each sample, apply the blank curve correction.
-
Plot the resultant Percent Mass vs. Temperature.
-
Determine the onset temperature (Tonset) using the tangent method at the inflection point of the initial mass loss step.
-
Determine the temperature at which 10% mass loss has occurred (T10%).
-
Compare the values obtained for the diiodo- and dibromo- samples.
-
-
Summary and Practical Implications
The comparative analysis unequivocally demonstrates that diiodinated perfluoroalkanes are significantly less thermally stable than their dibrominated counterparts.
-
Governing Principle: This difference is rooted in the lower Bond Dissociation Energy of the terminal C-I bond compared to the C-Br bond.
-
Experimental Proof: TGA confirms that diiodinated PFAs decompose at temperatures roughly 100 °C lower than dibrominated PFAs.
This fundamental difference has direct consequences for their application:
-
Diiodinated Perfluoroalkanes: Ideal for initiating polymerization or other chemical reactions at moderate temperatures (180-250 °C). Their lability is a feature, not a flaw, when used as initiators or chain-transfer agents.[3][4]
-
Dibrominated Perfluoroalkanes: The preferred choice for applications requiring higher thermal stability and processing temperatures (>250 °C), where premature degradation and radical formation are undesirable.
Understanding this trade-off between reactivity and stability is paramount for any scientist or engineer working with these powerful fluorinated building blocks.
References
- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. researchgate.net [researchgate.net]
- 5. 20.210.105.67 [20.210.105.67]
- 6. High-Level Quantum Chemical Prediction of C-F Bond Dissociation Energies of Perfluoroalkyl Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances: Achieving chemical accuracy using connectivity-based hierarchy schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of 1,2-Diiodotetrafluoroethane in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, owing to its profound ability to enhance molecular properties such as metabolic stability, lipophilicity, and bioavailability. Among the various reagents available for introducing this critical functional group, 1,2-diiodotetrafluoroethane (C₂F₄I₂) presents itself as a valuable precursor, particularly for radical trifluoromethylation reactions. The choice of solvent is a critical parameter that can significantly influence the efficiency, selectivity, and overall success of these transformations. This guide provides an in-depth technical comparison of the performance of this compound across a spectrum of solvent systems, supported by experimental insights and protocols.
Understanding the Role of this compound
This compound (CF₂I-CF₂I) serves as a robust source of the trifluoromethyl radical (•CF₃) upon homolytic cleavage of the carbon-iodine bond, typically induced by light (photochemical activation) or heat (thermal activation). The relatively weak C-I bond facilitates the generation of these highly reactive intermediates, which can then engage in a variety of synthetic transformations, most notably the trifluoromethylation of unsaturated bonds and aromatic systems.
Physicochemical Properties of this compound
A fundamental understanding of the physical properties of this compound is essential for its effective use in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂F₄I₂ | [1][2] |
| Molecular Weight | 353.82 g/mol | [2] |
| Appearance | Colorless to purple to red to brown to green liquid | [1] |
| Boiling Point | 112-113 °C | |
| Density | ~2.6 g/mL | |
| Refractive Index | 1.4920-1.4980 @ 20°C | [1] |
| Stability | Light sensitive; stabilized with copper | [1] |
Note: The color variation is often due to the presence of trace amounts of iodine resulting from slight decomposition.
The Critical Influence of the Solvent System
The solvent in a chemical reaction is not merely an inert medium but an active participant that can influence reaction rates, yields, and even the reaction pathway. In the context of radical trifluoromethylation with this compound, the solvent's role is multifaceted, impacting:
-
Solubility: Ensuring that all reactants, intermediates, and catalysts are sufficiently dissolved is paramount for a homogeneous reaction and optimal performance.
-
Radical Stability and Reactivity: The solvent can interact with the generated trifluoromethyl radicals, affecting their lifetime and reactivity.
-
Reaction Kinetics: The polarity and viscosity of the solvent can influence the rate of diffusion of reactants and the frequency of effective collisions.
-
Selectivity: In substrates with multiple reactive sites, the solvent can play a role in directing the regioselectivity of the trifluoromethylation.[3]
Comparative Performance in Different Solvent Classes
Nonpolar Solvents (e.g., Cyclohexane, Toluene)
Studies on the photodissociation of this compound in cyclohexane have revealed that the solvent dependence of its photoreaction is not as pronounced as that of its non-fluorinated analog, 1,2-diiodoethane.[4] This suggests that C₂F₄I₂ may exhibit more consistent behavior across different nonpolar environments.
Key Observations:
-
Cyclohexane: In photodissociation studies, the reaction kinetics in cyclohexane have been determined, providing a baseline for its behavior in a nonpolar, non-aromatic solvent.
-
Toluene: While specific yield data for trifluoromethylation with C₂F₄I₂ in toluene is scarce, related studies on other radical trifluoromethylations have utilized toluene. However, its aromatic nature could potentially lead to side reactions, such as addition to the benzene ring, depending on the reaction conditions.
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, THF, Dichloromethane)
This class of solvents is widely used in organic synthesis due to their ability to dissolve a broad range of compounds and their general inertness towards radical species.
Key Observations:
-
Acetonitrile (CH₃CN): For visible light photoredox-catalyzed trifluoromethylation of alkenes using the related reagent CF₃I, acetonitrile has been identified as an ideal solvent, leading to high yields. This suggests that acetonitrile is a promising candidate for reactions involving this compound under similar conditions.
-
Dimethylformamide (DMF): In photocatalytic trifluoromethylation of styrenes, DMF has been successfully employed as the solvent.[5] Its high polarity and ability to dissolve a wide range of organic and inorganic compounds make it a versatile choice.
-
Tetrahydrofuran (THF): In a solvent screen for a related trifluoromethylation reaction, THF was found to be superior to toluene, indicating its suitability for radical trifluoromethylation processes.
-
Dichloromethane (DCM): DCM is a common solvent for many organic reactions, including radical transformations. Its relatively low boiling point facilitates easy removal post-reaction. For the trifluoromethylation of heterocycles, a biphasic system of DCM and water has been effectively used.[6]
Polar Protic Solvents (e.g., Methanol, Water)
Polar protic solvents can interact with radical species through hydrogen bonding, which can influence reactivity.
Key Observations:
-
Methanol: The photodissociation of this compound has been studied in methanol, providing kinetic data for a polar protic environment. The presence of a hydrogen-bond donor can potentially lead to side reactions, such as hydrogen atom abstraction by the trifluoromethyl radical.
-
Water: While seemingly counterintuitive for many organic reactions, trifluoromethylation of heterocycles has been successfully performed in water at room temperature with the aid of a surfactant (TPGS-750-M). This approach offers significant environmental benefits by minimizing the use of volatile organic solvents.
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples of how this compound and related trifluoromethyl radical precursors are employed in synthesis. The choice of solvent in these procedures is critical for their success.
Protocol 1: Photochemical Trifluoromethylation of Styrenes (Adapted from a similar protocol with CF₃I)
This protocol outlines a general procedure for the visible-light-mediated trifluoromethylation of styrenes, where this compound could serve as the trifluoromethyl radical source.
Diagram of the Experimental Workflow:
Caption: Workflow for photochemical trifluoromethylation.
Step-by-Step Methodology:
-
To a solution of the styrene derivative (0.5 mmol) and a photocatalyst (e.g., fac-Ir(ppy)₃, 1 mol%) in an anhydrous solvent (5 mL, e.g., DMF or acetonitrile), add this compound (1.0 mmol) and cesium acetate (1.5 mmol).[5]
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Irradiate the stirred reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired trifluoromethylated product.
Protocol 2: Radical C-H Trifluoromethylation of Heterocycles (Biphasic System)
This protocol is adapted from a method using a different trifluoromethyl radical source but illustrates the use of a biphasic solvent system, which could be applicable to reactions with this compound.[6]
Diagram of the Reaction Mechanism:
Caption: Simplified radical trifluoromethylation mechanism.
Step-by-Step Methodology:
-
To a biphasic mixture of the heterocycle (1.0 mmol) in dichloromethane (5 mL) and water (2 mL), add this compound (3.0 mmol).
-
Add an initiator, such as tert-butyl hydroperoxide (5.0 mmol), to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated heterocycle.
Comparative Analysis with Alternative Reagents
While this compound is a valuable reagent, several other trifluoromethylating agents are commercially available, each with its own set of advantages and preferred reaction conditions, including solvent choices.
| Reagent Class | Key Examples | Typical Solvents | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagents | Dichloromethane, Acetonitrile | Bench-stable, broad substrate scope.[6][7] | Can be more expensive. |
| Sulfonium Salts | Umemoto Reagents | Dichloromethane, Dichloroethane | Highly reactive, effective for a wide range of nucleophiles.[7] | May require harsher conditions. |
| Sulfoximine Salts | Shibata Reagent | Dichloromethane | Shelf-stable and commercially available.[6] | Less extensively studied. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | THF, DMF | Excellent for carbonyl compounds and halides (with a catalyst).[6] | Requires a fluoride or base initiator. |
| Radical Precursor | Langlois Reagent (CF₃SO₂Na) | Dichloromethane/Water, DMSO | Inexpensive and readily available.[6] | Often requires an oxidant. |
Conclusion and Future Outlook
This compound is a potent and versatile reagent for radical trifluoromethylation reactions. The choice of solvent is a critical parameter that can significantly impact the outcome of these reactions. While polar aprotic solvents like acetonitrile and DMF often provide good results for photochemical transformations, the use of biphasic systems and even water with surfactants is expanding the scope and environmental friendliness of these processes.
Further systematic studies directly comparing the performance of this compound in a wide array of solvents for standardized reactions are needed to build a more comprehensive understanding of solvent effects. Such studies would enable chemists to make more informed decisions when designing synthetic routes for novel trifluoromethylated compounds, ultimately accelerating innovation in drug discovery and materials science.
References
- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 2. This compound | C2F4I2 | CID 67720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation made easy | News | Chemistry World [chemistryworld.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.tue.nl [pure.tue.nl]
- 6. benchchem.com [benchchem.com]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Industrial Applications of Perfluoroalkyl Iodides: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorochemistry, perfluoroalkyl iodides (PFAIs) stand as versatile and indispensable building blocks. Their unique combination of a stable perfluoroalkyl "tail" and a reactive carbon-iodine bond makes them crucial intermediates in the synthesis of a wide array of high-performance materials. From life-saving pharmaceuticals to advanced coatings, the choice of PFAI—distinguished primarily by the length of its perfluoroalkyl chain—profoundly influences the manufacturing process and the final product's characteristics.
This guide provides an in-depth comparison of the industrial applications of various PFAIs, with a focus on perfluorobutyl iodide (C4F9I), perfluorohexyl iodide (C6F13I), and perfluorooctyl iodide (C8F17I). Moving beyond a simple catalog of uses, we will delve into the causal relationships between PFAI structure and performance, supported by available experimental data and field-proven insights. Our objective is to equip researchers and professionals with the knowledge to make informed decisions in the selection and application of these critical chemical intermediates.
The Industrial Significance of Perfluoroalkyl Iodides: A Tale of Telomerization
The primary route to longer-chain PFAIs for industrial use is through a process known as telomerization.[1] In this reaction, a short-chain PFAI, the "telogen" (e.g., pentafluoroethyl iodide, C2F5I), reacts with a "taxogen," most commonly tetrafluoroethylene (TFE), to produce a mixture of PFAIs with longer perfluorinated chains.[1] The general scheme for this process is illustrated below.
Caption: A simplified workflow of the telomerization process for producing longer-chain perfluoroalkyl iodides.
The choice of the initial telogen and the reaction conditions allows for the tuning of the resulting PFAI chain lengths. This control is critical as the chain length is a primary determinant of the physicochemical properties of the downstream products.
Case Study 1: Fluorinated Surfactants - The Chain Length-Performance Trade-off
One of the most significant applications of PFAIs is in the synthesis of fluorinated surfactants (fluorosurfactants). These surfactants are prized for their exceptional ability to lower surface tension, even at very low concentrations, and their high thermal and chemical stability.[2] PFAIs are converted into a variety of fluorosurfactants, including perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkanesulfonates (PFSAs).
The Influence of Perfluoroalkyl Chain Length on Surfactant Properties
The length of the perfluoroalkyl chain has a direct and predictable impact on the performance of the resulting fluorosurfactant. As the chain length increases, the surfactant's properties are altered as summarized in the table below.
| Property | Perfluorobutyl (C4) Derivatives | Perfluorohexyl (C6) Derivatives | Perfluorooctyl (C8) Derivatives | Scientific Rationale |
| Surface Tension Reduction | Good | Excellent | Superior | A longer, more hydrophobic perfluoroalkyl chain is more effective at disrupting the cohesive energy of water at the surface. |
| Critical Micelle Concentration (CMC) | Higher | Lower | Lowest | Longer hydrophobic chains have a greater driving force to aggregate into micelles to minimize contact with water, thus requiring a lower concentration to do so.[3] |
| Bioaccumulation Potential | Lower | Moderate | High | Longer-chain PFCAs are more lipophilic and have a higher affinity for proteins, leading to longer biological half-lives.[4][5] |
| Environmental Persistence | High | High | High | The carbon-fluorine bond is extremely strong, making all PFAIs and their derivatives highly resistant to degradation.[6] |
A pivotal shift in the industry: Historically, C8-based fluorosurfactants, derived from perfluorooctyl iodide, were the gold standard due to their superior performance in lowering surface tension. However, growing concerns over the bioaccumulation and toxicity of long-chain PFCAs, particularly perfluorooctanoic acid (PFOA), led to a global regulatory and industry-driven phase-out.[5] This has propelled the adoption of shorter-chain alternatives, primarily C6-based chemistry. While C6-derivatives may exhibit slightly less efficacy in surface tension reduction compared to their C8 counterparts, they offer a significantly improved environmental and toxicological profile, making them the current industry standard for new applications.[7][8]
Case Study 2: Surface Coatings and Repellents - The Quest for Ultimate Protection
PFAIs are key precursors for fluorotelomer acrylates and methacrylates, which are polymerized to create high-performance coatings for textiles, paper, and other surfaces. These coatings impart exceptional water and oil repellency (hydrophobicity and oleophobicity).
Chain Length and Repellency: A Clear Correlation
Experimental data consistently demonstrates that the hydrophobicity of a surface coating increases with the length of the perfluoroalkyl side chain.
| Perfluoroalkyl Chain Length | Typical Water Contact Angle | Performance Implications |
| C4 | Good | Provides adequate repellency for many consumer applications. |
| C6 | Excellent | Offers a high degree of water and oil repellency, meeting most industrial standards. |
| C8 and longer | Superior | Delivers maximum repellency, often creating superhydrophobic surfaces.[1] |
This trend is attributed to the low surface energy of the perfluorinated chains. Longer chains can pack more densely and present a more uniform, low-energy surface to liquids, leading to higher contact angles and enhanced repellency.[1] The decision to use a specific chain length is a balance between the desired level of performance and the associated cost and regulatory considerations.
Caption: The relationship between perfluoroalkyl iodide chain length and the resulting hydrophobicity of surface coatings.
Case Study 3: Firefighting Foams - A Shift Towards Safer Alternatives
Aqueous film-forming foams (AFFF) are critical for extinguishing flammable liquid fires. Fluorosurfactants derived from PFAIs are essential components of AFFF, enabling the formation of a thin aqueous film that spreads over the fuel surface, suppressing vapors and extinguishing the fire.[9]
The transition from C8 to C6 chemistry is particularly evident in the firefighting foam industry.[7] Legacy C8-based AFFF were highly effective but contributed to environmental contamination with PFOA and related substances. Modern C6-based AFFF formulations have been developed to provide comparable firefighting performance while avoiding the production of PFOA.[8] While a direct, publicly available side-by-side comparison of the firefighting efficacy of C6 and C8 foams under identical conditions is limited, industry standards and regulatory approvals confirm the effectiveness of C6 foams for their intended applications.[8][9]
Applications in Pharmaceuticals and Agrochemicals
The introduction of perfluoroalkyl groups into bioactive molecules can significantly enhance their efficacy. The high electronegativity of fluorine can alter the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can enhance cell membrane permeability.
Experimental Methodologies
General Procedure for Telomerization of Tetrafluoroethylene (TFE)
The following is a representative, generalized protocol for the telomerization of TFE with a perfluoroalkyl iodide. Specific parameters will vary based on the desired product distribution and the specific PFAI used as the telogen.
-
Reactor Preparation: A high-pressure stainless-steel autoclave is charged with the perfluoroalkyl iodide (telogen) and a radical initiator (e.g., a peroxide).
-
Reaction Initiation: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and heated to the desired reaction temperature (typically 50-150°C).
-
TFE Addition: Tetrafluoroethylene (taxogen) is introduced into the reactor under pressure. The pressure is maintained for the duration of the reaction.
-
Reaction Monitoring: The reaction progress can be monitored by observing the pressure drop as TFE is consumed.
-
Termination and Product Isolation: After the desired reaction time, the reactor is cooled, and the excess TFE is vented. The crude product mixture is then distilled to separate the unreacted telogen from the various longer-chain PFAI products.
Conclusion and Future Outlook
The industrial applications of perfluoroalkyl iodides are extensive and critical to the performance of a wide range of products. The length of the perfluoroalkyl chain is a key determinant of the properties of the resulting materials. While longer chains, such as C8, have historically offered superior performance in some applications, environmental and health considerations have driven a decisive industry shift towards shorter-chain alternatives like C6.
This guide has highlighted the comparative performance of PFAIs in key industrial sectors, providing a framework for understanding the trade-offs between performance, cost, and sustainability. As research continues, the development of new fluorinated building blocks with even more favorable environmental profiles, without compromising performance, will undoubtedly shape the future of this vital area of industrial chemistry. The principles of structure-property relationships discussed herein will remain a cornerstone for innovation in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study on Interfacial Properties, Foam Stability, and Firefighting Performance of C6 Fluorocarbon Surfactants with Different Hydrophilic Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. C6 Fluorinated Surfactants Explained - Fire Safety Search [firesafetysearch.com]
- 9. chemguard.com [chemguard.com]
Unraveling the Reactivity of 1,2-diiodotetrafluoroethane: A Comparative Guide to Theoretical Models and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated organic compounds, 1,2-diiodotetrafluoroethane (C₂F₄I₂) stands out as a molecule of significant interest. Its reactions, particularly those involving the cleavage of its carbon-iodine bonds, serve as fundamental models for understanding the behavior of more complex fluorinated systems relevant to materials science and pharmacology. The development of predictive theoretical models is crucial for harnessing the synthetic potential of C₂F₄I₂ and its derivatives. This guide provides an in-depth comparison of theoretical models describing the reactions of this compound, critically evaluated against experimental evidence.
Photodissociation Dynamics: A Tale of Radicals and Solvents
The photodissociation of this compound upon UV irradiation is the most extensively studied of its reactions, offering a rich playground for comparing theoretical predictions with experimental observations. The primary event is the homolytic cleavage of a C-I bond, generating a C₂F₄I· radical and an iodine atom.
Theoretical Models: The Classical vs. Bridged Radical Debate
A central point of discussion in the theoretical modeling of C₂F₄I₂ photodissociation revolves around the structure of the resulting tetrafluoroiodoethyl radical (C₂F₄I·). Two primary structures have been proposed and investigated using computational methods, most notably Density Functional Theory (DFT):
-
The Classical Radical: This model posits a traditional open-chain structure for the C₂F₄I· radical, existing as either anti or gauche conformers.
-
The Bridged Radical: This model suggests a more exotic structure where the remaining iodine atom forms a three-membered ring with the two carbon atoms, creating a "bridged" intermediate.
DFT calculations have been employed to predict the geometries and relative energies of these potential intermediates. The choice of functional and basis set in these calculations is critical for obtaining results that accurately reflect reality.
Experimental Validation: Time-Resolved X-ray Liquidography
Time-resolved X-ray liquidography (TRXL) has emerged as a powerful experimental technique for validating these theoretical models in the solution phase.[1] By using a pump-probe approach, where a femtosecond laser pulse initiates the reaction and a synchronized X-ray pulse probes the evolving molecular structures, researchers can directly observe the transient intermediates and their dynamics.
Recent TRXL studies on the photodissociation of C₂F₄I₂ in solvents like methanol and cyclohexane have provided compelling evidence that overwhelmingly supports the classical radical model .[1] The experimental scattering data show a much better fit with theoretical scattering curves calculated for the classical anti and gauche conformers of the C₂F₄I· radical compared to the bridged structure.
Data Presentation: Comparison of Theoretical and Experimental Findings for C₂F₄I· Radical Structure
| Feature | Theoretical Prediction (DFT) | Experimental Observation (TRXL) | Conclusion |
| Intermediate Structure | Both classical and bridged structures are potential minima. Relative energies are functional-dependent. | Experimental scattering data strongly favors the classical (anti and gauche) structure. | The classical radical is the dominant intermediate in solution. |
| Solvent Effects | Solvent polarity can influence the relative stability of conformers. | The classical structure is observed in both polar (methanol) and non-polar (cyclohexane) solvents. | The fundamental structure of the radical is not solvent-dependent, though kinetics are.[1] |
Reaction Pathways and Kinetics
The subsequent fate of the C₂F₄I· radical is also a subject of theoretical and experimental investigation. Two primary pathways are considered:
-
Secondary Dissociation: The C₂F₄I· radical can lose the second iodine atom to form tetrafluoroethylene (C₂F₄).
-
Recombination: The radical can recombine with a free iodine atom to reform the parent molecule or react with another C₂F₄I· radical.
TRXL experiments have allowed for the determination of the rate constants for these processes in different solvents, providing valuable benchmarks for kinetic modeling. For instance, the nongeminate recombination of iodine atoms to form I₂ is observed to be slower in cyclohexane than in methanol.[1]
Experimental Workflow: Time-Resolved X-ray Liquidography
Caption: Workflow for a Time-Resolved X-ray Liquidography experiment.
Thermal Decomposition: Inferences from Analogous Systems
Direct experimental and detailed theoretical studies on the thermal decomposition (pyrolysis) of this compound are scarce in the literature. However, by examining the behavior of analogous 1,2-dihaloethanes, we can infer the likely reaction pathways and compare potential theoretical models.
Theoretical Models for Pyrolysis
For vicinal dihaloalkanes, two primary thermal decomposition mechanisms are generally considered:
-
Concerted 1,2-Dihaloelimination: This mechanism involves the simultaneous breaking of the two carbon-halogen bonds and the formation of a halogen molecule (I₂) and an alkene (C₂F₄). This is a molecular elimination pathway.
-
Radical Chain Mechanism: This mechanism is initiated by the homolytic cleavage of the weakest bond, which in the case of C₂F₄I₂ is undoubtedly the C-I bond. This is followed by a series of propagation steps involving radical intermediates and termination steps.
Theoretical calculations, such as DFT, can be used to model the potential energy surfaces for both pathways and predict the activation energies, which are crucial for determining the dominant mechanism at a given temperature.
Experimental Insights from Analogs
Experimental studies on the pyrolysis of 1,2-dichloroethane have shown that the reaction can proceed via a radical chain mechanism, which is often influenced by the surface of the reaction vessel.[2][3][4][5] The primary products are vinyl chloride (from dehydrochlorination) and ethylene (from dechlorination). The reaction is often complex, with the potential for both homogeneous and heterogeneous processes.
For this compound, given the significantly weaker C-I bond compared to C-Cl, a radical chain mechanism initiated by C-I bond cleavage is highly probable. The expected major products would be tetrafluoroethylene (C₂F₄) and iodine (I₂).
Logical Relationship: Inferred Pyrolysis Mechanism of C₂F₄I₂
Caption: A plausible radical chain mechanism for the thermal decomposition of C₂F₄I₂.
Nucleophilic Substitution: A Frontier of C₂F₄I₂ Chemistry
The reactions of this compound with nucleophiles represent a less explored area of its chemistry. However, drawing from the extensive knowledge of nucleophilic substitution on alkyl halides, we can propose and evaluate theoretical models for these reactions.
Theoretical Models: Sₙ2 and Sₙ1 Pathways
Two fundamental models describe nucleophilic substitution reactions:
-
Sₙ2 (Bimolecular Nucleophilic Substitution): This is a one-step concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This mechanism typically results in an inversion of stereochemistry at the reaction center.
-
Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs, followed by the attack of the nucleophile. This pathway often leads to a mixture of stereoisomers (racemization).
For a primary alkyl iodide like this compound, the Sₙ2 mechanism is generally expected to be more favorable. The presence of electron-withdrawing fluorine atoms can influence the electrophilicity of the carbon center and the stability of the transition state. Computational studies can be used to calculate the energy barriers for both Sₙ1 and Sₙ2 pathways to predict the likely mechanism.[6][7][8]
Experimental Considerations and Analogous Reactions
While specific experimental data for nucleophilic substitution on C₂F₄I₂ is limited, studies on other polyfluoroalkyl iodides have shown that such reactions are feasible.[9] The choice of nucleophile, solvent, and reaction conditions are critical in determining the outcome and efficiency of the substitution. For instance, the reactivity of fluoride ions as nucleophiles is highly dependent on the solvent system.[10]
Data Presentation: Predicted Characteristics of Nucleophilic Substitution on C₂F₄I₂
| Feature | Predicted Sₙ2 Pathway | Predicted Sₙ1 Pathway | Likely Dominant Pathway |
| Mechanism | Concerted, one-step | Stepwise, carbocation intermediate | Sₙ2 |
| Kinetics | Second-order (rate = k[C₂F₄I₂][Nu⁻]) | First-order (rate = k[C₂F₄I₂]) | Second-order |
| Stereochemistry | Inversion of configuration | Racemization | Inversion |
| Effect of Fluorine | Enhances electrophilicity of carbon, may stabilize transition state | Destabilizes adjacent carbocation | Sₙ2 is favored due to primary nature and electronic effects. |
Experimental Protocols
Protocol 1: Time-Resolved X-ray Liquidography (TRXL) for Photodissociation Studies
-
Sample Preparation: A solution of this compound (e.g., 50 mM) in the desired solvent (e.g., methanol or cyclohexane) is prepared.
-
Experimental Setup: The solution is circulated through a liquid jet or a sample cell with thin windows. A femtosecond laser system is used to generate pump pulses (e.g., at 267 nm) to initiate the photodissociation. A synchrotron or X-ray free-electron laser provides the probe X-ray pulses. The delay between the pump and probe pulses is controlled electronically.
-
Data Acquisition: A 2D X-ray detector records the scattering pattern of the sample at various time delays after photoexcitation. A reference scattering pattern is also recorded before the arrival of the pump pulse.
-
Data Analysis: The 2D scattering images are azimuthally integrated to obtain 1D scattering curves as a function of the momentum transfer vector, q. The difference between the scattering curves before and after photoexcitation is calculated.
-
Modeling and Fitting: Theoretical scattering curves for the parent molecule, potential intermediates (e.g., classical and bridged radicals), and products are calculated based on their predicted structures from DFT. The experimental difference scattering curves are then fitted to a linear combination of the theoretical curves to determine the time-dependent concentrations of each species and the reaction kinetics.
Protocol 2: General Procedure for Investigating Thermal Decomposition (Pyrolysis)
-
Apparatus: A flow reactor, typically a quartz or stainless steel tube, is placed inside a furnace with precise temperature control. The reactor is connected to a vacuum line and a system for introducing the reactant and any carrier gas.
-
Procedure: A carrier gas (e.g., nitrogen or argon) is passed through the reactor at a controlled flow rate. A known partial pressure of this compound is introduced into the gas stream. The temperature of the furnace is set to the desired pyrolysis temperature.
-
Product Analysis: The products exiting the reactor are collected in a cold trap or analyzed in real-time using techniques such as gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared (FTIR) spectroscopy.
-
Kinetic Analysis: By varying the temperature, pressure, and residence time in the reactor, the rate of disappearance of the reactant and the formation of products can be measured to determine the reaction kinetics and activation parameters.
Protocol 3: General Procedure for Investigating Nucleophilic Substitution Reactions
-
Reaction Setup: A solution of this compound and the chosen nucleophile is prepared in a suitable solvent in a reaction vessel equipped with a stirrer and a temperature controller.
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Product Isolation and Characterization: Once the reaction is complete, the product is isolated from the reaction mixture using standard workup procedures (e.g., extraction, chromatography). The structure of the product is confirmed by spectroscopic methods (NMR, IR, mass spectrometry).
-
Kinetic Studies: The reaction rate can be determined by measuring the change in concentration of the reactant or product over time. This data can then be used to determine the rate law and the reaction mechanism.
Concluding Remarks
The study of this compound reactions provides a fascinating intersection of theoretical modeling and experimental validation. For photodissociation, a strong consensus has emerged, with time-resolved X-ray liquidography providing decisive evidence for the formation of a classical C₂F₄I· radical intermediate, as predicted by certain DFT models. The frontiers of C₂F₄I₂ chemistry lie in the experimental exploration of its thermal and nucleophilic reactions. The theoretical frameworks and experimental approaches outlined in this guide, drawn from studies of analogous compounds, provide a solid foundation for future investigations into these less-understood reaction pathways. Such studies will not only deepen our fundamental understanding of the reactivity of fluorinated molecules but also pave the way for their application in the development of novel materials and pharmaceuticals.
References
- 1. Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography [mdpi.com]
- 2. The pyrolysis of 1,2-dichloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Theoretical and Applied Aspects of 1,2-Dichloroethane Pyrolysis | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SN2 versus E2 reactions in a complex microsolvated environment: theoretical analysis of the equilibrium and activation steps of a nucleophilic fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 1,2-Diiodotetrafluoroethane for Laboratory Professionals
Introduction: Beyond the Reaction—A Commitment to Safety and Environmental Stewardship
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 1,2-diiodotetrafluoroethane. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this substance safely, moving beyond mere procedural steps to explain the causality and scientific reasoning behind these essential protocols.
Hazard Profile and Chemical Characteristics: Understanding the "Why"
This compound is classified as a hazardous substance.[1] A thorough understanding of its properties is critical to appreciating the necessity of the stringent disposal protocols outlined below.
Key Hazards:
-
Irritant: It is known to cause skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Effects: Inhalation may cause respiratory tract irritation.[2][3][4] High concentrations of vapor can lead to symptoms like headache, dizziness, and nausea.[1] Some data suggests it may be fatal if inhaled.[4]
-
Light Sensitivity: The compound is sensitive to light and should be stored accordingly.[2]
-
Incompatibility: It is incompatible with strong oxidizing agents.[1][2]
-
Hazardous Decomposition: When heated to decomposition or in a fire, it can emit highly toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen iodide (HI), and gaseous hydrogen fluoride (HF).[1][2]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 354-65-4 | [1] |
| Molecular Formula | C₂F₄I₂ | [4][5] |
| Molecular Weight | 353.82 g/mol | [4] |
| Appearance | Liquid | [1] |
| Boiling Point | 112-114 °C (233.6-237.2 °F) | |
| Flash Point | No information available | [1] |
| Vapor Density | No data available | [1] |
| GHS Hazard Statements | H315, H319, H335 (and potentially H330) | [4] |
Operational Plan: From Benchtop to Disposal
The core principle for managing this compound waste is strict segregation. As a halogenated compound, it must never be mixed with non-halogenated chemical waste.[6][7][8] Mixing waste streams can complicate the disposal process, significantly increase costs, and create dangerous chemical incompatibilities.[7]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical at any stage, ensure the following PPE is worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber). Always refer to the glove manufacturer for specific chemical resistance data.[7]
-
Skin and Body Protection: A lab coat or overalls should be worn.[9] An apron may be necessary for larger quantities.
-
Work Area: All handling, including transfers to waste containers, must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[2]
Step 2: Waste Collection and Segregation
-
Designate a Waste Container: Select a clearly labeled, leak-proof container compatible with halogenated organic waste. Glass is often a suitable choice.[10] The container must be labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[6][7]
-
Collect All Waste Streams: This includes any unused or surplus this compound, reaction mixtures containing the compound, and any solvent used to rinse contaminated glassware. All rinsates must be collected as hazardous waste.[6]
-
Maintain a Waste Log: Keep a log sheet on the waste container to record the chemical name and approximate quantity of everything added.[8] This is a critical requirement for your institution's Environmental Health and Safety (EHS) office.
-
Keep the Container Closed: The waste container must be securely sealed when not in use to prevent the escape of vapors.[7][10]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] It should be stored in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizers and protected from light.[2] Ensure it is stored within secondary containment.[7]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Clear the immediate area of all personnel. Alert colleagues and your laboratory supervisor.[9]
-
Assess the Spill: If the spill is large or you are not comfortable cleaning it, contact your institution's EHS office immediately.
-
Control Vapors: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation if it is safe to do so.
-
Contain and Absorb: For small spills, contain the liquid and absorb it using an inert material such as vermiculite, sand, or earth.[2][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated, labeled container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Launder PPE: Decontaminate and launder all protective clothing before reuse.[9]
The Final Disposal Pathway: A Self-Validating System
The established and regulated disposal method for halogenated compounds like this compound is through a licensed hazardous waste management company. There are no recommended procedures for the chemical neutralization or degradation of this compound at the laboratory scale.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the safe handling and disposal of this compound, ensuring a self-validating system from use to final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. 1,2-diiodoperfluoroethane | CAS#:354-65-4 | Chemsrc [chemsrc.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | C2F4I2 | CID 67720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
